calcium;4-aminobenzoate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
60154-17-8 |
|---|---|
Molecular Formula |
C14H12CaN2O4 |
Molecular Weight |
312.33 g/mol |
IUPAC Name |
calcium;4-aminobenzoate |
InChI |
InChI=1S/2C7H7NO2.Ca/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |
InChI Key |
WERDFULIYLPZCO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of Calcium 4-Aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium 4-aminobenzoate, the salt of p-aminobenzoic acid (PABA), is a compound of interest in pharmaceutical research due to the biological activities associated with both the 4-aminobenzoate moiety and the role of calcium in physiological processes. This technical guide provides a comprehensive overview of the chemical properties of calcium 4-aminobenzoate, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities, with a focus on plausible signaling pathways.
Chemical and Physical Properties
Calcium 4-aminobenzoate is an organic salt with the chemical formula C₁₄H₁₂CaN₂O₄.[1] It is comprised of a calcium cation (Ca²⁺) and two 4-aminobenzoate anions. The presence of both ionic and organic components confers specific physicochemical properties to the molecule.
Table 1: Physicochemical Properties of Calcium 4-Aminobenzoate
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂CaN₂O₄ | [1] |
| Molecular Weight | 312.33 g/mol | [1] |
| CAS Number | 60154-17-8 | [1] |
| Appearance | Expected to be a white to off-white crystalline solid. | Inferred from related compounds. |
| Solubility | Expected to be soluble in water. | Inferred from the properties of similar salts. |
| Melting Point | Not explicitly available. The parent acid, 4-aminobenzoic acid, has a melting point of 187-189 °C. | [2] |
Experimental Protocols
Synthesis of Calcium 4-Aminobenzoate
A common and straightforward method for the synthesis of calcium 4-aminobenzoate involves the reaction of 4-aminobenzoic acid with a calcium base, such as calcium hydroxide or calcium carbonate.
2.1.1. Reaction with Calcium Hydroxide
-
Materials: 4-aminobenzoic acid, calcium hydroxide, deionized water.
-
Procedure:
-
Dissolve a stoichiometric amount of 4-aminobenzoic acid in deionized water with gentle heating.
-
Slowly add a stoichiometric amount of calcium hydroxide to the solution while stirring. The reaction is a neutralization reaction.
-
Continue stirring the mixture at a slightly elevated temperature (e.g., 60-70 °C) for a defined period (e.g., 2-3 hours) to ensure complete reaction.
-
Monitor the pH of the solution; it should become neutral upon completion of the reaction.
-
Filter the hot solution to remove any unreacted starting materials or impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the precipitated crystals of calcium 4-aminobenzoate by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water and then with a non-polar solvent like diethyl ether to aid in drying.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
2.1.2. Reaction with Calcium Carbonate
-
Materials: 4-aminobenzoic acid, calcium carbonate, deionized water, methanol.
-
Procedure:
-
Suspend 4-aminobenzoic acid in a mixture of water and methanol.[3][4]
-
Add a stoichiometric amount of calcium carbonate to the suspension.
-
Heat the mixture to reflux with continuous stirring. The reaction will be accompanied by the evolution of carbon dioxide gas.
-
Continue refluxing until the gas evolution ceases, indicating the completion of the reaction.
-
Filter the hot solution to remove any unreacted calcium carbonate.
-
Cool the filtrate to induce crystallization of the product.
-
Isolate and dry the crystals as described in the previous method.
-
Analytical Characterization
2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a crucial technique for confirming the formation of the salt by observing the characteristic vibrational modes of the functional groups.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Spectral Features:
-
Disappearance of the broad O-H stretch from the carboxylic acid group of 4-aminobenzoic acid (typically around 2500-3300 cm⁻¹).
-
Appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) . Based on data for other metal 4-aminobenzoates, these are expected in the regions of ~1530-1600 cm⁻¹ (asymmetric) and ~1400-1450 cm⁻¹ (symmetric).[5]
-
N-H stretching vibrations of the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
-
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the 4-aminobenzoate anion. The spectra are typically recorded in a solvent like DMSO-d₆.
-
Expected ¹H NMR Features:
-
The aromatic protons will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The chemical shifts will be influenced by the deprotonation of the carboxylic acid.[6]
-
The protons of the amine group will appear as a broad singlet.
-
-
Expected ¹³C NMR Features:
-
The carbon of the carboxylate group will show a characteristic downfield shift.
-
The four distinct aromatic carbons will be observable, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.[7]
-
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of calcium 4-aminobenzoate are limited, the known properties of its constituent parts, 4-aminobenzoic acid and calcium, allow for the formulation of plausible hypotheses regarding its potential therapeutic effects.
Antimicrobial and Cytotoxic Potential
Derivatives of 4-aminobenzoic acid have been shown to possess antimicrobial and cytotoxic properties.[8] It is hypothesized that calcium 4-aminobenzoate may exhibit similar activities.
3.1.1. Proposed Experimental Workflow for Antimicrobial Screening
Caption: Workflow for assessing the antimicrobial activity of calcium 4-aminobenzoate.
3.1.2. Proposed Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for evaluating the in vitro cytotoxicity of calcium 4-aminobenzoate.
Modulation of Intracellular Calcium Signaling
Given its composition, calcium 4-aminobenzoate has the potential to influence intracellular calcium levels, a critical second messenger in numerous cellular processes. An increase in extracellular calcium can lead to an influx of calcium into the cell through various channels, triggering downstream signaling cascades.
3.2.1. Hypothetical Signaling Pathway
Caption: A plausible signaling pathway initiated by an increase in extracellular calcium from calcium 4-aminobenzoate.
3.2.2. Proposed Experimental Workflow for Investigating Calcium Signaling
Caption: An experimental workflow to monitor changes in intracellular calcium levels in response to calcium 4-aminobenzoate.
Conclusion
Calcium 4-aminobenzoate presents an interesting subject for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is achievable through standard laboratory procedures. While its specific biological activities are not yet well-defined, the known properties of its constituent ions suggest plausible antimicrobial, cytotoxic, and cell-signaling modulatory effects. The experimental protocols and hypothetical frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its therapeutic promise.
References
- 1. Calcium imaging - Wikipedia [en.wikipedia.org]
- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis of Calcium 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for calcium 4-aminobenzoate. It includes detailed experimental protocols, a comparative analysis of different synthetic routes, and methods for the characterization of the final product. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals and related chemical entities.
Introduction
Calcium 4-aminobenzoate, also known as calcium para-aminobenzoate, is the calcium salt of 4-aminobenzoic acid (PABA). PABA is a naturally occurring substance and is a precursor in the biosynthesis of folate in bacteria. The calcium salt form can offer advantages in terms of stability, solubility, and bioavailability for various applications, including in the pharmaceutical industry. This guide focuses on the chemical synthesis of this compound, providing practical and detailed methodologies.
Molecular Structure and Properties:
Synthesis Methodologies
The primary and most direct method for the synthesis of calcium 4-aminobenzoate involves the reaction of a calcium base with 4-aminobenzoic acid. Below are detailed protocols for two common approaches.
Method 1: Reaction of 4-Aminobenzoic Acid with Calcium Hydroxide
This method is a straightforward acid-base neutralization reaction.
Experimental Protocol:
-
Preparation of Reactants:
-
Accurately weigh a stoichiometric amount of 4-aminobenzoic acid (PABA).
-
Prepare a fresh aqueous solution of calcium hydroxide, Ca(OH)₂, by dissolving it in deionized water. The concentration should be calculated to provide a 1:2 molar ratio of calcium hydroxide to 4-aminobenzoic acid.
-
-
Reaction:
-
In a reaction vessel equipped with a magnetic stirrer, dissolve the 4-aminobenzoic acid in deionized water. Gentle heating may be applied to aid dissolution.
-
Slowly add the calcium hydroxide solution to the PABA solution while stirring continuously.
-
Continue stirring the reaction mixture at room temperature for a period of 2-4 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
The resulting precipitate of calcium 4-aminobenzoate is collected by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials or soluble impurities.
-
Further wash the product with a small amount of ethanol to aid in drying.
-
Dry the purified calcium 4-aminobenzoate in a vacuum oven at a temperature of 60-80°C until a constant weight is achieved.
-
Method 2: Reaction of 4-Aminobenzoic Acid with Calcium Oxide
This method utilizes calcium oxide as the basic calcium source.
Experimental Protocol:
-
Preparation of Reactants:
-
Weigh a stoichiometric amount of 4-aminobenzoic acid.
-
Weigh a stoichiometric amount of calcium oxide (CaO), ensuring it is of high purity.
-
-
Reaction:
-
Suspend the 4-aminobenzoic acid in deionized water in a reaction vessel with vigorous stirring.
-
Gradually add the calcium oxide powder to the suspension. The reaction of CaO with water is exothermic and will form calcium hydroxide in situ.
-
Continue to stir the mixture for 4-6 hours at room temperature. The reaction progress can be monitored by the dissolution of the reactants and the formation of the product precipitate.
-
-
Isolation and Purification:
-
Collect the precipitated calcium 4-aminobenzoate by vacuum filtration.
-
Wash the product thoroughly with deionized water to remove any residual calcium hydroxide or unreacted PABA.
-
Perform a final wash with ethanol.
-
Dry the product in a vacuum oven at 60-80°C to a constant weight.
-
Data Presentation
The following table summarizes the key quantitative parameters for the described synthesis methods. Please note that the yield and purity are expected values and can vary based on the specific experimental conditions and the purity of the starting materials.
| Synthesis Method | Calcium Source | Molar Ratio (Ca:PABA) | Solvent | Expected Yield (%) | Expected Purity (%) |
| Method 1 | Calcium Hydroxide | 1:2 | Water | > 90 | > 98 |
| Method 2 | Calcium Oxide | 1:2 | Water | > 90 | > 98 |
Visualization of Processes
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of calcium 4-aminobenzoate.
Reaction Diagrams
The chemical reactions for the two primary synthesis methods are depicted below.
Method 1: Reaction with Calcium Hydroxide
Method 2: Reaction with Calcium Oxide
Characterization of Calcium 4-aminobenzoate
To confirm the identity, purity, and structure of the synthesized calcium 4-aminobenzoate, the following analytical techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. The spectrum should show the disappearance of the carboxylic acid O-H stretch from PABA and the appearance of characteristic carboxylate salt stretches. The N-H stretching vibrations of the amino group should also be present.
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of the product and to ensure it is a phase-pure material.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and thermal stability of the compound. Thermogravimetric Analysis (TGA) can be used to determine the presence of any hydrated water molecules and the decomposition temperature.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to quantify any residual 4-aminobenzoic acid.
Conclusion
The synthesis of calcium 4-aminobenzoate can be readily achieved through the neutralization of 4-aminobenzoic acid with either calcium hydroxide or calcium oxide in an aqueous medium. Both methods are expected to produce a high-purity product in high yield. The choice between calcium hydroxide and calcium oxide may depend on the availability, cost, and reactivity of the starting materials. Proper characterization of the final product is crucial to ensure it meets the required quality standards for its intended application. This guide provides a solid foundation for the successful synthesis and analysis of calcium 4-aminobenzoate in a laboratory or research setting.
References
An In-depth Technical Guide to the Molecular Structure of Calcium 4-Aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium 4-aminobenzoate, a salt formed between the calcium ion (Ca²⁺) and the 4-aminobenzoate anion, is a compound of interest in pharmaceutical and materials science. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and characterization. While a definitive single-crystal X-ray diffraction study for the hydrated form, likely diaquabis(4-aminobenzoato)calcium(II), is not publicly available, this document compiles known data and infers structural details from analogous compounds. This guide presents detailed experimental protocols for its synthesis and characterization by Fourier-transform infrared (FTIR) spectroscopy and thermogravimetric analysis/differential scanning calorimetry (TGA/DSC), providing a foundational resource for researchers in the field.
Molecular Structure and Properties
Calcium 4-aminobenzoate has the chemical formula C₁₄H₁₂CaN₂O₄.[1] Its molecular weight is 312.33 g/mol .[1] The structure consists of one calcium cation (Ca²⁺) and two 4-aminobenzoate anions (C₇H₆NO₂⁻). Evidence from related structures suggests that the calcium ion is likely coordinated by water molecules in its solid state, forming a hydrated complex. A probable structure is diaquabis(4-aminobenzoato)calcium(II), with the chemical formula [Ca(C₇H₆NO₂)₂(H₂O)₂]. In this arrangement, the calcium ion would be coordinated by the carboxylate groups of the 4-aminobenzoate ligands and two water molecules. The coordination environment around the calcium ion in its complexes is often octahedral or can be higher, such as in a distorted square-antiprismatic geometry, accommodating up to eight ligands.
Table 1: Molecular Identifiers and Properties
| Property | Value |
| IUPAC Name | calcium;4-aminobenzoate[1] |
| CAS Number | 60154-17-8[1] |
| Molecular Formula | C₁₄H₁₂CaN₂O₄[1] |
| Molecular Weight | 312.33 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Ca+2][1] |
| InChI Key | WERDFULIYLPZCO-UHFFFAOYSA-L[1] |
Based on studies of analogous metal aminobenzoates, the 4-aminobenzoate ligand is expected to coordinate to the calcium ion through the oxygen atoms of the carboxylate group in a bidentate fashion. The amino group likely participates in hydrogen bonding, contributing to the stability of the crystal lattice.
Experimental Protocols
Synthesis of Diaquabis(4-aminobenzoato)calcium(II)
This protocol describes a typical aqueous precipitation method for the synthesis of calcium 4-aminobenzoate dihydrate.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Calcium chloride (CaCl₂) or Calcium nitrate (Ca(NO₃)₂)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
-
0.22 µm syringe filter
Procedure:
-
Preparation of Sodium 4-aminobenzoate solution: Dissolve a stoichiometric amount of 4-aminobenzoic acid in deionized water containing an equimolar amount of sodium hydroxide with gentle heating and stirring until a clear solution is obtained.
-
Preparation of Calcium salt solution: In a separate beaker, dissolve a stoichiometric amount of calcium chloride or calcium nitrate in deionized water.
-
Precipitation: Slowly add the calcium salt solution dropwise to the sodium 4-aminobenzoate solution with constant stirring. A white precipitate of calcium 4-aminobenzoate will form immediately.
-
Digestion: Continue stirring the suspension at room temperature for 2-3 hours to allow for the complete precipitation and aging of the product.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and a suitable filter paper.
-
Washing: Wash the collected solid several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to facilitate drying.
-
Drying: Dry the purified product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
Characterization Methods
FTIR spectroscopy is used to identify the functional groups present in the compound and to confirm the coordination of the carboxylate group to the calcium ion.
Instrumentation:
-
FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
Protocol (ATR method):
-
Sample Preparation: Place a small amount of the dried calcium 4-aminobenzoate powder directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 - 64
-
Background: Collect a background spectrum of the empty ATR crystal before running the sample.
-
-
Data Analysis: Identify the characteristic vibrational bands. The asymmetric (νₐs(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are of particular interest. The difference between these two wavenumbers (Δν = νₐs - νₛ) provides information about the coordination mode of the carboxylate group. A larger Δν compared to the free aminobenzoate anion suggests bidentate coordination. Also, look for the characteristic bands of the N-H stretching and bending vibrations of the amino group and the C-H vibrations of the aromatic ring. The presence of a broad band in the 3200-3500 cm⁻¹ region would indicate the presence of coordinated water molecules.
Table 2: Expected FTIR Vibrational Bands for Calcium 4-aminobenzoate Dihydrate
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretching of coordinated water |
| ~3350-3200 | N-H asymmetric and symmetric stretching |
| ~1620 | N-H bending |
| ~1550-1530 | COO⁻ asymmetric stretching |
| ~1420-1400 | COO⁻ symmetric stretching |
| ~1600, ~1500, ~1450 | Aromatic C=C stretching |
| ~850 | C-H out-of-plane bending |
TGA/DSC is employed to study the thermal stability of the compound and to determine the number of coordinated water molecules.
Instrumentation:
-
Simultaneous TGA/DSC instrument.
-
Alumina or platinum crucibles.
-
Inert gas supply (e.g., nitrogen or argon).
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried calcium 4-aminobenzoate sample into a TGA crucible.
-
Data Acquisition:
-
Temperature Range: Ambient to 800 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Flowing nitrogen or argon (e.g., 20-50 mL/min).
-
-
Data Analysis:
-
TGA Curve: Analyze the weight loss steps. The initial weight loss, typically occurring below 200 °C, corresponds to the dehydration of the coordinated water molecules. The subsequent weight loss at higher temperatures corresponds to the decomposition of the anhydrous salt.
-
DSC Curve: Correlate the weight loss steps with endothermic or exothermic events. Dehydration is an endothermic process. The decomposition of the organic ligand is typically a complex process involving multiple endothermic and exothermic events.
-
Table 3: Expected Thermal Decomposition Stages for [Ca(C₇H₆NO₂)₂(H₂O)₂]
| Temperature Range (°C) | Process | Theoretical Weight Loss (%) |
| ~100 - 200 | Dehydration (Loss of 2 H₂O) | ~10.3% |
| > 300 | Decomposition of the 4-aminobenzoate ligands | - |
Visualizations
Caption: Workflow for the synthesis and characterization of calcium 4-aminobenzoate.
Caption: Proposed coordination environment of the calcium ion in diaquabis(4-aminobenzoato)calcium(II).
References
Unveiling the Structural Architecture of Calcium 4-Aminobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Aminobenzoic acid and its derivatives are recognized for their biological significance and utility in the synthesis of various therapeutic agents. The formation of salts, such as calcium 4-aminobenzoate, can significantly alter the parent molecule's properties, including solubility, stability, and bioavailability. A thorough analysis of the crystal structure provides foundational knowledge for structure-property relationship studies, crucial for drug development and materials engineering.
Chemical Identity:
| Property | Value |
| Chemical Name | calcium;4-aminobenzoate |
| Synonyms | Calcium p-aminobenzoate, Calcium PABA |
| Molecular Formula | C₁₄H₁₂CaN₂O₄[1] |
| Molecular Weight | 312.33 g/mol [1] |
| CAS Number | 60154-17-8[1] |
Synthesis and Crystal Growth
The synthesis of calcium 4-aminobenzoate is typically achieved through an acid-base reaction in an aqueous medium.
Experimental Protocol: Synthesis
A common method for the preparation of calcium 4-aminobenzoate involves the reaction of stoichiometric amounts of calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂) with 4-aminobenzoic acid in water.
Materials:
-
4-Aminobenzoic acid
-
Calcium oxide or Calcium hydroxide
-
Deionized water
Procedure:
-
A suspension of calcium oxide or calcium hydroxide is prepared in deionized water.
-
A stoichiometric amount of 4-aminobenzoic acid is slowly added to the calcium salt suspension with continuous stirring.
-
The reaction mixture is typically heated to facilitate the dissolution of reactants and promote the reaction.
-
The resulting solution is then filtered to remove any unreacted starting materials.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent at room temperature or by controlled cooling of a saturated solution.
The general workflow for the synthesis and characterization is depicted in the following diagram:
Crystal Structure Analysis
Note: A definitive, publicly available Crystallographic Information File (CIF) for calcium 4-aminobenzoate could not be located during the comprehensive search. Therefore, the following sections describe the general principles and expected outcomes of a crystal structure analysis for this compound based on the analysis of similar metal-organic structures.
A single-crystal X-ray diffraction (SC-XRD) experiment is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Expected Crystallographic Data
A successful SC-XRD analysis would yield the following quantitative data, which would typically be presented in a structured table.
Table 1: Hypothetical Crystallographic Data for Calcium 4-Aminobenzoate
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, C2/c, etc. |
| a (Å) | Unit cell dimension |
| b (Å) | Unit cell dimension |
| c (Å) | Unit cell dimension |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Volume of the unit cell |
| Z | Number of formula units per unit cell |
| Calculated Density (g/cm³) | Density derived from crystallographic data |
| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Coordination Environment of the Calcium Ion
Based on the known coordination chemistry of calcium and the functional groups of the 4-aminobenzoate ligand (a carboxylate group and an amino group), several coordination modes are possible. The calcium ion could be coordinated by the oxygen atoms of the carboxylate group in a monodentate, bidentate chelating, or bidentate bridging fashion. The nitrogen atom of the amino group could also potentially coordinate to the calcium ion, although this is less common for calcium. The coordination number of the calcium ion would also be a key feature to be determined.
A diagram illustrating a hypothetical coordination environment is shown below. Without the actual crystal structure, this remains a generalized representation.
Spectroscopic and Thermal Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for confirming the coordination of the carboxylate group to the calcium ion. In the FTIR spectrum of 4-aminobenzoic acid, the C=O stretching vibration of the carboxylic acid appears at a characteristic wavenumber. Upon deprotonation and coordination to a metal ion, the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) will appear at different wavenumbers. The difference between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability of calcium 4-aminobenzoate and to determine the presence of any solvent molecules (e.g., water) in the crystal lattice. A typical TGA curve would show mass loss steps corresponding to the removal of solvent molecules followed by the decomposition of the organic ligand at higher temperatures. DSC can be used to identify phase transitions, melting points, and decomposition temperatures.
Table 2: Expected Thermal Analysis Data
| Analysis | Parameter | Expected Information |
| TGA | Onset of Decomposition (°C) | Temperature at which significant mass loss begins. |
| Mass Loss (%) | Percentage of mass lost at different temperature ranges, corresponding to solvent loss and ligand decomposition. | |
| Residue (%) | Percentage of final residue, which would correspond to calcium oxide. | |
| DSC | Endothermic/Exothermic Peaks (°C) | Temperatures of events such as dehydration, phase transitions, melting, or decomposition. |
Conclusion
A comprehensive crystal structure analysis of calcium 4-aminobenzoate is essential for a complete understanding of its solid-state properties. While this guide outlines the necessary experimental procedures and the types of data that would be obtained, the lack of a publicly available, detailed crystal structure for this specific compound highlights an opportunity for further research. The synthesis and subsequent single-crystal X-ray diffraction analysis of calcium 4-aminobenzoate would provide valuable data for the fields of pharmaceutical sciences and materials chemistry, enabling more informed design and development of new materials and drug formulations. Future work should focus on obtaining high-quality single crystals of calcium 4-aminobenzoate to perform a definitive structural characterization.
References
The Biological Activity of Calcium 4-Aminobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known biological activity of calcium 4-aminobenzoate. Currently, the most comprehensively documented biological effect of the combined action of calcium and 4-aminobenzoic acid (p-aminobenzoic acid or PABA) is in the marine bacterium Vibrio fischeri. This document will focus on the synergistic role of these two molecules in inducing biofilm formation, a critical process for the bacterium's symbiotic relationship with the Hawaiian bobtail squid, Euprymna scolopes. This guide will detail the signaling pathways, present quantitative data from key studies, and outline the experimental protocols used to elucidate these findings. It is important to note that extensive research on the specific biological activities of the salt, calcium 4-aminobenzoate, in mammalian systems is limited in publicly available scientific literature.
Introduction
Calcium 4-aminobenzoate is the salt formed from the calcium ion (Ca²⁺) and the 4-aminobenzoate anion, the conjugate base of 4-aminobenzoic acid (PABA). While both calcium and PABA have well-documented individual biological roles, their combined effect as a single compound is not extensively studied, particularly in the context of human physiology and drug development. Calcium is a ubiquitous second messenger in eukaryotic cells, crucial for a vast array of physiological processes including muscle contraction, neurotransmission, and bone formation. PABA, historically known as vitamin Bx, is a precursor for folate synthesis in bacteria and has been used in sunscreens due to its UVB-absorbing properties.
The most in-depth understanding of a synergistic biological activity of calcium and PABA comes from studies on the marine bacterium Vibrio fischeri. In this model organism, the combination of calcium and PABA acts as a potent inducer of biofilm formation, a process essential for its symbiotic colonization of the squid light organ.
The Role of Calcium and 4-Aminobenzoic Acid in Vibrio fischeri Biofilm Formation
In Vibrio fischeri, biofilm formation is a tightly regulated process that is critical for its symbiotic relationship. The formation of these biofilms is dependent on the production of a symbiosis polysaccharide (SYP). While wild-type strains of V. fischeri do not typically form robust biofilms under standard laboratory conditions, the addition of both calcium and PABA to the growth medium has been shown to induce significant biofilm formation.[1][2] Neither calcium nor PABA alone is sufficient to trigger this response, indicating a synergistic interaction.[1][2]
This induced biofilm formation is also associated with an inhibition of bacterial motility and is dependent on the production of the second messenger cyclic-di-GMP (c-di-GMP).[1][2]
Signaling Pathway
The induction of biofilm formation by calcium and PABA in V. fischeri is mediated by a specific signaling pathway involving a sensor kinase, RscS. This pathway ultimately leads to the upregulation of genes responsible for the synthesis of the SYP and cellulose, key components of the biofilm matrix.
The key steps in the signaling pathway are as follows:
-
Signal Sensing: The hybrid sensor kinase RscS is believed to be responsible for sensing the presence of both PABA and calcium, or a downstream consequence of their presence.[3]
-
Phosphorelay Cascade: Upon activation, RscS initiates a phosphorelay cascade that involves another sensor kinase, SypF.[4]
-
Activation of Transcription: This cascade leads to the activation of the response regulator SypG, which in turn promotes the transcription of the syp gene locus.[4] The syp genes encode the proteins necessary for the production and export of the SYP exopolysaccharide.[5]
-
Cellulose Synthesis: The signaling pathway also leads to the upregulation of the bcs (bacterial cellulose synthesis) genes, which are responsible for the production of cellulose, another important component of the biofilm matrix.[5]
-
Increased c-di-GMP Levels: The presence of PABA and calcium leads to elevated levels of the second messenger c-di-GMP, which is essential for the observed biofilm formation.[1][2]
Figure 1: Signaling pathway of biofilm induction by PABA and Calcium in V. fischeri.
Quantitative Data
The following table summarizes the key quantitative findings from the study by Thompson et al. (2021) on the effect of PABA and calcium on V. fischeri.
| Parameter | Condition | Result | Reference |
| sypA promoter activity | tTBS medium | ~5 Miller units (basal level) | [6] |
| tTBS + Calcium | No significant change | [6] | |
| tTBS + PABA | No significant change | [6] | |
| tTBS + PABA + Calcium | ~15 Miller units (~3-fold increase) | [6] | |
| Biofilm Formation (Cohesive Colonies) | tTBS + PABA + Calcium | Cohesive colonies with modest architecture within 72 hours | [7] |
| Bacterial Growth (OD at 7 hours) | tTBS | Normal growth | [8] |
| tTBS + Calcium | No impact on growth | [8] | |
| tTBS + PABA | Modestly diminished optical density | [8] | |
| tTBS + PABA + Calcium | Apparent growth defect due to aggregate formation | [8] |
Experimental Protocols
The following sections provide an overview of the experimental methodologies used to investigate the biological activity of PABA and calcium in V. fischeri.
Bacterial Strains and Growth Conditions
-
Bacterial Strain: Vibrio fischeri ES114 (wild-type) and various mutant strains (e.g., ΔsypR, ΔbinK).[7]
-
Growth Medium: A modified LBS medium, referred to as tTBS, which lacks yeast extract. The base medium contains tryptone and NaCl.[2]
-
Supplements:
-
Calcium chloride (CaCl₂) at a final concentration of 10 mM.[9]
-
para-Aminobenzoic acid (PABA) at a final concentration of 7.3 µM.
-
-
Incubation Conditions: Cultures are typically grown at 24-28°C with shaking for liquid cultures or on agar plates for colony biofilm assays.[1]
Biofilm Assays
-
Bacterial cultures are grown overnight in tTBS medium.
-
A small volume (e.g., 5 µL) of the culture is spotted onto tTBS agar plates supplemented with calcium and/or PABA.
-
The plates are incubated at 24°C for 48-72 hours.
-
Biofilm formation is assessed visually by observing the colony morphology (e.g., wrinkled appearance) and mechanically by testing the colony's cohesiveness with a toothpick.[6][7]
-
Bacterial cultures are grown in tTBS medium in glass tubes or microtiter plates.
-
The cultures are supplemented with calcium and/or PABA.
-
The cultures are incubated without shaking at 24°C for a specified period (e.g., 24-72 hours).
-
Biofilm formation is assessed by the formation of a pellicle at the air-liquid interface.
References
- 1. Para-Aminobenzoic Acid, Calcium, and c-di-GMP Induce Formation of Cohesive, Syp-Polysaccharide-Dependent Biofilms in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Genetic Analysis Reveals a Requirement for the Hybrid Sensor Kinase RscS in para-Aminobenzoic Acid/Calcium-Induced Biofilm Formation by Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional pathways across colony biofilm models in the symbiont Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrio fischeri: a model for host-associated biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Para-Aminobenzoic Acid, Calcium, and c-di-GMP Induce Formation of Cohesive, Syp-Polysaccharide-Dependent Biofilms in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
solubility of calcium 4-aminobenzoate in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of calcium 4-aminobenzoate. Due to the limited availability of direct quantitative solubility data for calcium 4-aminobenzoate in the public domain, this guide presents solubility data for the parent compound, 4-aminobenzoic acid (p-aminobenzoic acid, PABA), to provide a foundational understanding. Furthermore, a detailed experimental protocol for determining the precise solubility of calcium 4-aminobenzoate is provided.
Introduction
Calcium 4-aminobenzoate, the calcium salt of 4-aminobenzoic acid, is a compound of interest in various fields, including pharmaceuticals and material science. Understanding its solubility in different solvents is crucial for its application in drug formulation, as solubility significantly impacts bioavailability and efficacy. The solubility of a salt is influenced by the properties of both the cation (calcium) and the anion (4-aminobenzoate), as well as the solvent and temperature.
Solubility of the Parent Compound: 4-Aminobenzoic Acid
The solubility of 4-aminobenzoic acid provides a useful, albeit qualitative, indicator of the potential solubility characteristics of its calcium salt. The presence of both a polar carboxylic acid group and an amino group, attached to a largely nonpolar benzene ring, results in a solubility profile that is highly dependent on the solvent's polarity and pH.
Table 1: Solubility of 4-Aminobenzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 5,390 mg/L[1] |
| Water | 30 | 6,110 mg/L[1] |
| Boiling Water | 100 | 1 g in 90 mL[1] |
| Ethanol | Not Specified | 1 g in 8 mL[1] |
| Ether | Not Specified | 1 g in 60 mL[1] |
| Ethyl Acetate | Not Specified | Soluble[1] |
| Glacial Acetic Acid | Not Specified | Soluble[1] |
| Benzene | Not Specified | Slightly soluble[1] |
| Petroleum Ether | Not Specified | Practically insoluble[1] |
| Methanol | Not Specified | The highest mole fraction solubility among tested organic solvents[2] |
| Acetonitrile | Not Specified | Lower solubility than in methanol and ethanol[2] |
| 2-Propanol | Not Specified | Lower solubility than in ethanol and ethyl acetate[2] |
| DMSO | 25 | 27 mg/mL[3] |
Note: This data is for the parent compound, 4-aminobenzoic acid, and should be used as a qualitative guide. The actual solubility of calcium 4-aminobenzoate will differ and must be determined experimentally.
Experimental Protocol: Determination of Equilibrium Solubility of Calcium 4-Aminobenzoate
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is considered a "gold standard" for its reliability.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method.
Materials and Equipment
-
Calcium 4-aminobenzoate (solid)
-
Solvents of interest (e.g., water, ethanol, methanol, DMSO, buffered solutions)
-
Volumetric flasks
-
Conical flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
Procedure
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of calcium 4-aminobenzoate and add it to a conical flask. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the flask.
-
-
Equilibration:
-
Tightly stopper the flask to prevent solvent evaporation.
-
Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the slurry for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in solution does not change over a longer agitation time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles. The filter material should be chosen to minimize adsorption of the solute.
-
-
Analysis:
-
Prepare a series of standard solutions of calcium 4-aminobenzoate of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of calcium 4-aminobenzoate in the filtered sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the mean of at least three replicate experiments, along with the standard deviation.
-
The units of solubility should be clearly stated (e.g., mg/mL, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of calcium 4-aminobenzoate.
References
An In-depth Technical Guide on the Chemical Stability and Degradation of Calcium 4-Aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and degradation of calcium 4-aminobenzoate. Drawing upon available data for 4-aminobenzoic acid (PABA) and its salts, this document outlines the principal degradation pathways, stability-influencing factors, and recommended experimental protocols for stability assessment.
Introduction
Calcium 4-aminobenzoate, the calcium salt of para-aminobenzoic acid (PABA), is a compound of interest in the pharmaceutical and cosmetic industries. A thorough understanding of its chemical stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of products in which it is an active ingredient or excipient. While direct and extensive stability data for calcium 4-aminobenzoate is limited in publicly available literature, valuable insights can be extrapolated from studies on PABA and its other salt and ester derivatives.
This guide summarizes the current understanding of the stability of the 4-aminobenzoate moiety and provides a framework for conducting robust stability studies on the calcium salt, in line with regulatory expectations for forced degradation studies.
Chemical Stability Profile
Under standard ambient conditions (room temperature), calcium 4-aminobenzoate is considered a chemically stable product. However, like its parent acid, it can be susceptible to degradation under specific stress conditions. The stability of the 4-aminobenzoate molecule is influenced by the presence of the amino and carboxyl functional groups on the benzene ring. The interaction between the calcium cation and the carboxylate anion can influence the overall stability of the salt compared to the free acid.
Degradation Pathways and Influencing Factors
The degradation of calcium 4-aminobenzoate can be anticipated to proceed through several key pathways, primarily involving the 4-aminobenzoic acid moiety. The main factors influencing its degradation are hydrolysis, oxidation, photolysis, and thermal stress.
3.1. Hydrolytic Degradation
Hydrolysis of the 4-aminobenzoate anion is a potential degradation pathway, particularly under acidic or basic conditions. While esters of 4-aminobenzoic acid are known to undergo hydrolysis to form 4-aminobenzoic acid and the corresponding alcohol, the stability of the carboxylate salt itself in aqueous solutions at different pH values is a critical parameter. The hydrolysis of related aminobenzoate esters has been shown to be pH-dependent.
3.2. Oxidative Degradation
The amino group of the 4-aminobenzoate moiety is susceptible to oxidation. Exposure to oxidizing agents can lead to the formation of various degradation products. Studies on PABA have shown that it can be degraded by advanced oxidation processes.
3.3. Photodegradation
4-Aminobenzoic acid and its derivatives are known to absorb UV radiation, which is the basis for their use as UV filters in sunscreens. However, this absorption of light can also lead to photodegradation. The rate of photolysis of 4-aminobenzoic acid has been shown to be pH-dependent, increasing with higher pH.
3.4. Thermal Degradation
Thermal analysis of metal salts of p-aminobenzoic acid indicates that these compounds can decompose at elevated temperatures. The thermal stability is influenced by the nature of the metal cation. For alkanolammonium p-aminobenzoates, thermal stability has been observed up to 90-124°C.[1]
Quantitative Stability Data
The following tables summarize quantitative data on the degradation of 4-aminobenzoic acid and its derivatives, which can serve as a reference for assessing the stability of calcium 4-aminobenzoate.
Table 1: Thermal Stability of Alkanolammonium p-Aminobenzoates [1]
| Compound | Onset of Decomposition (°C) |
| HEEA-pABA | 124 |
| HDEEA-pABA | 90 |
HEEA-pABA: 2-(2-hydroxyethylamino)ethylammonium p-aminobenzoate HDEEA-pABA: 2-[bis(2-hydroxyethyl)amino]ethylammonium p-aminobenzoate
Table 2: Degradation Kinetics of p-Aminobenzoic Acid (PABA) under Oxidative Conditions [2]
| Process | Conditions | Degradation Efficiency (%) | Time (hours) |
| Peroxidation (H₂O₂) | H₂O₂/COD ratio = 4, neutral pH | ~5 | 1.5 |
| Photo-peroxidation (UV/H₂O₂) | 8W low-pressure mercury vapor lamp | 44.45 | 1.5 |
| Photo-Fenton (UV/Fe²⁺/H₂O₂) | 8W low-pressure mercury vapor lamp | 98.98 | 1.5 |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4] The following are detailed methodologies for key experiments applicable to calcium 4-aminobenzoate, based on general regulatory guidelines and published studies.[5]
5.1. General Considerations
-
Analyte Concentration: A stock solution of calcium 4-aminobenzoate of known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is limited).
-
Stress Conditions: The extent of degradation should be targeted to be between 5-20% to ensure that the degradation products are representative and can be adequately characterized.[5]
-
Analytical Method: A validated stability-indicating HPLC method is typically used to separate and quantify the parent compound and its degradation products.[6]
5.2. Hydrolytic Degradation Protocol
-
Acid Hydrolysis:
-
Treat a solution of calcium 4-aminobenzoate with 0.1 M to 1 M hydrochloric acid.
-
Maintain the solution at room temperature or heat to 50-60°C if no degradation is observed at room temperature.[5]
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of base before analysis.
-
-
Base Hydrolysis:
-
Treat a solution of calcium 4-aminobenzoate with 0.1 M to 1 M sodium hydroxide.
-
Follow the same temperature and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of acid before analysis.
-
-
Neutral Hydrolysis:
-
Reflux a solution of calcium 4-aminobenzoate in water.
-
Withdraw samples at appropriate time intervals.
-
5.3. Oxidative Degradation Protocol
-
Treat a solution of calcium 4-aminobenzoate with a suitable oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Maintain the solution at room temperature.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples immediately or quench the reaction if necessary.
5.4. Photolytic Degradation Protocol
-
Expose a solution of calcium 4-aminobenzoate to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
The exposure should be sufficient to assess the photostability of the compound.
-
A control sample should be protected from light to differentiate between photolytic and thermal degradation.
-
Analyze the samples at appropriate time intervals.
5.5. Thermal Degradation Protocol
-
Expose a solid sample of calcium 4-aminobenzoate to elevated temperatures (e.g., 40-80°C).[5]
-
The study can be conducted with and without humidity.
-
Withdraw samples at appropriate time intervals.
-
Dissolve the samples in a suitable solvent for analysis.
Visualizations
6.1. Potential Degradation Pathway
Caption: Potential degradation pathways of calcium 4-aminobenzoate.
6.2. Experimental Workflow for Forced Degradation Studies
References
- 1. mdpi.com [mdpi.com]
- 2. ijrbat.in [ijrbat.in]
- 3. pharmtech.com [pharmtech.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Calcium 4-Aminobenzoate in the Folate Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of 4-aminobenzoate, delivered as calcium 4-aminobenzoate, in the microbial folate synthesis pathway. We will delve into the biochemical reactions, enzymatic kinetics, relevant experimental protocols, and the pathway's significance as a target for antimicrobial agents.
Introduction: The Essential Role of Folate and its Precursor, 4-Aminobenzoate
Folate (Vitamin B9) and its derivatives are essential cofactors in a multitude of one-carbon transfer reactions, which are critical for the biosynthesis of purines, thymidylate, and certain amino acids like methionine. While mammals obtain folate from their diet, many microorganisms, including bacteria, fungi, and protozoa, as well as plants, synthesize it de novo. This metabolic distinction makes the folate synthesis pathway a prime target for the development of antimicrobial drugs.
A key precursor in this pathway is 4-aminobenzoic acid (p-aminobenzoic acid or PABA). PABA is incorporated into the folate structure through a condensation reaction. In laboratory and research settings, PABA is often supplied as a salt, such as calcium 4-aminobenzoate, to ensure its solubility and stability in aqueous solutions for biological assays. The active component in this context is the 4-aminobenzoate anion. When preparing experimental buffers, it is crucial to consider the potential for the calcium cation to interact with buffer components, such as phosphate, which can lead to precipitation. The use of non-chelating buffers like HEPES or MOPS is advisable in such cases.
The Folate Synthesis Pathway: The Incorporation of 4-Aminobenzoate
The central reaction involving 4-aminobenzoate is catalyzed by the enzyme dihydropteroate synthase (DHPS) . This enzyme facilitates the condensation of 4-aminobenzoate with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate and pyrophosphate[1][2]. This reaction is a critical step in the formation of the dihydropteroate moiety of folate.
The overall pathway can be visualized as follows:
The reaction mechanism of DHPS is proposed to be an ordered, sequential SN1 reaction. DHPPP first binds to the enzyme, followed by the elimination of the pyrophosphate group, which generates a carbocation intermediate. This intermediate is then attacked by the amino group of 4-aminobenzoate to form 7,8-dihydropteroate[2].
Quantitative Data: Enzyme Kinetics of Dihydropteroate Synthase
The efficiency of DHPS and its affinity for 4-aminobenzoate can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate (kcat). These parameters vary across different microbial species. Below is a summary of reported kinetic values for DHPS from several key organisms.
| Organism | Enzyme | Km for PABA (µM) | kcat (s-1) | Reference |
| Escherichia coli | Dihydropteroate synthase type-1 (Sul1) | 8.41 | 0.38 | [3] |
| Staphylococcus aureus | Wild-type DHPS | 2.1 ± 0.3 | - | [4] |
| Staphylococcus aureus | F17L mutant DHPS | 39 ± 5 | - | [4] |
| Mycobacterium tuberculosis | DHPS | - | - | [5][6] |
Experimental Protocols
Expression and Purification of Recombinant Dihydropteroate Synthase
Objective: To produce and purify recombinant DHPS for use in enzymatic assays.
Methodology:
-
Gene Cloning: The gene encoding DHPS (e.g., folP from S. aureus) is amplified by PCR and cloned into an expression vector, such as pET16b, which incorporates an N-terminal His-tag for purification[4].
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3)[4].
-
Bacterial Culture: An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., ampicillin). The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.5-0.6[4].
-
Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged DHPS is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged DHPS is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a Bradford assay or by measuring absorbance at 280 nm.
Dihydropteroate Synthase (DHPS) Activity Assay (Spectrophotometric)
Objective: To measure the enzymatic activity of DHPS and to determine the kinetic parameters for its substrates or the inhibitory effects of compounds.
Principle: This is a coupled enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR). The oxidation of the DHFR cofactor, NADPH, is monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 10 mM DTT
-
DHPS enzyme (purified)
-
DHPPP (substrate)
-
Calcium 4-aminobenzoate (substrate)
-
DHFR enzyme (commercially available)
-
NADPH
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, a known concentration of DHFR, and NADPH.
-
Add the substrates, DHPPP and calcium 4-aminobenzoate, to the cuvette.
-
Initiate the reaction by adding a small volume of the purified DHPS enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Aminodeoxychorismate (ADC) Lyase (PabC) Activity Assay (HPLC-based)
Objective: To measure the activity of ADC lyase, the enzyme responsible for the final step in PABA biosynthesis.
Principle: This is a coupled assay where the product of the ADC synthase reaction (catalyzed by PabA and PabB), which is ADC, is converted to PABA by ADC lyase (PabC). The formation of PABA is then quantified by High-Performance Liquid Chromatography (HPLC)[7].
Reagents:
-
Reaction Buffer: 20 mM HEPES (pH 8.0), 5 mM MgCl2, 0.1 mM DTT, 0.1 M glutamine[7]
-
Chorismate (substrate for PabA/PabB)
-
PabA and PabB enzymes (purified)
-
PabC enzyme (the enzyme to be assayed, purified)
-
Acetonitrile (for HPLC mobile phase)
-
Formic acid (for HPLC mobile phase)
Procedure:
-
Set up a reaction mixture containing the reaction buffer, chorismate, and purified PabA and PabB enzymes. Incubate to allow for the production of ADC.
-
Initiate the PabC reaction by adding the purified PabC enzyme to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined period[7].
-
Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging to precipitate the proteins.
-
Analyze the supernatant by reverse-phase HPLC. PABA is separated on a C18 column and detected by its absorbance at approximately 254 nm.
-
Quantify the amount of PABA produced by comparing the peak area to a standard curve of known PABA concentrations.
Regulation of the PABA Biosynthesis Pathway
In many bacteria, the genes encoding the enzymes for PABA biosynthesis (pabA, pabB, and pabC) are organized in an operon. The expression of this operon is tightly regulated to ensure that PABA is synthesized only when needed, thus conserving cellular resources. The regulation often occurs at the transcriptional level, involving regulatory proteins that bind to the DNA and either promote or inhibit transcription.
A general model for bacterial gene regulation is the operon model, which includes a promoter, an operator, and structural genes. Regulatory proteins, such as repressors and activators, bind to the operator region to control transcription. The activity of these regulatory proteins can be modulated by small molecules (inducers or co-repressors).
Conclusion: A Key Target for Drug Development
The folate synthesis pathway, and specifically the role of 4-aminobenzoate and the enzyme dihydropteroate synthase, remains a cornerstone of antimicrobial research. The absence of this pathway in humans provides a therapeutic window for selective toxicity against a wide range of pathogens. A thorough understanding of the biochemical and kinetic properties of the enzymes involved, coupled with robust experimental protocols, is essential for the development of novel inhibitors that can overcome existing mechanisms of drug resistance. This guide provides a foundational framework for researchers and drug development professionals working to exploit this critical metabolic pathway.
References
- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of Mycobacterium tuberculosis 7,8-dihydropteroate synthase in complex with pterin monophosphate: new insight into the enzymatic mechanism and sulfa-drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of Aminodeoxychorismate Synthase from Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faceted Role of Calcium 4-Aminobenzoate in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzoic acid (PABA), a structural component of folic acid, is a crucial metabolite in the life of many microorganisms. While not an essential nutrient for humans, who obtain folic acid from their diet, PABA is a vital precursor for a wide range of bacteria, fungi, and plants, making its metabolic pathway an attractive target for antimicrobial agents. Concurrently, calcium ions (Ca²⁺) are recognized as ubiquitous second messengers in bacteria, modulating a variety of cellular processes including motility, gene expression, and the formation of biofilms. This technical guide provides an in-depth exploration of the involvement of 4-aminobenzoate and calcium in microbial metabolism, focusing on their distinct and synergistic roles. While "calcium 4-aminobenzoate" as a specific salt is not extensively studied, this guide will dissect the metabolic implications of each component and their combined effects, offering a comprehensive resource for researchers in microbiology and drug development.
Core Concepts: 4-Aminobenzoate in Microbial Folate Biosynthesis
The primary role of 4-aminobenzoate in microbial metabolism is its function as a key intermediate in the de novo synthesis of folate (Vitamin B9). Folate coenzymes are essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids (methionine and glycine), rendering the folate pathway indispensable for microbial growth and replication.[1][2]
The biosynthesis of PABA originates from the shikimate pathway, with chorismate serving as the branch-point substrate.[1] In many bacteria, such as Escherichia coli, the conversion of chorismate to PABA is a two-step enzymatic process.[3][4]
-
Chorismate to 4-amino-4-deoxychorismate (ADC): The enzyme aminodeoxychorismate synthase, a complex of two proteins often denoted as PabA and PabB, catalyzes the amination of chorismate to form ADC.[4]
-
ADC to 4-Aminobenzoate: ADC lyase (PabC) then removes a pyruvate molecule from ADC to yield PABA.[4]
Subsequently, PABA is incorporated into the folate structure through the action of dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate.[1] This step is famously inhibited by sulfonamide antibiotics, which act as competitive inhibitors of PABA.[5]
Signaling Pathway: Folate Biosynthesis
The Influence of Calcium on Microbial Physiology
Calcium ions are crucial for various bacterial processes, acting as signaling molecules that can trigger significant physiological changes.[6] The intracellular concentration of calcium in bacteria is tightly regulated, and fluctuations in response to environmental stimuli can influence chemotaxis, sporulation, and virulence.[6][7] Of particular interest to drug development professionals is the role of calcium in the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances.[8] Biofilms are notoriously resistant to antibiotics and host immune responses.
In several bacterial species, elevated extracellular calcium concentrations have been shown to promote biofilm formation.[9] For example, in Pseudomonas aeruginosa, calcium can enhance the production of alginate, a key component of its biofilm matrix.[9]
Synergistic Effects of Calcium and 4-Aminobenzoate: A Case Study in Vibrio fischeri
Recent research has highlighted a fascinating interplay between calcium and PABA in the marine bacterium Vibrio fischeri. In this organism, the combination of calcium and PABA acts as a potent inducer of cohesive, polysaccharide-dependent biofilms.[10] This effect is mediated through the second messenger cyclic dimeric GMP (c-di-GMP), a key regulator of biofilm formation in many bacteria.
The addition of both PABA and calcium to V. fischeri cultures leads to a significant increase in intracellular c-di-GMP levels.[11] This, in turn, upregulates the transcription of genes responsible for the synthesis of the symbiosis polysaccharide (Syp-PS) and cellulose, which are critical components of the biofilm matrix.[11] Transcriptomic analysis has revealed that the combined presence of PABA and calcium leads to a more than three-fold increase in the activity of the sypA promoter.[11]
Signaling Pathway: PABA and Calcium Induced Biofilm Formation in Vibrio fischeri
Microbial Degradation of 4-Aminobenzoate
While many microorganisms synthesize PABA, some are also capable of utilizing it as a carbon and nitrogen source. The degradation of 4-aminobenzoate has been observed in bacteria such as Burkholderia cepacia and Ralstonia paucula.[1] The metabolic pathway for its degradation typically involves an initial oxidation step. In these strains, 4-aminobenzoate is converted to protocatechuate, which then enters central metabolism through the β-ketoadipate pathway.[1]
Metabolic Pathway: 4-Aminobenzoate Degradation
Quantitative Data Summary
| Organism | Compound(s) | Concentration | Observed Effect | Reference |
| Vibrio fischeri | PABA and Calcium | 9.7 mM PABA, 10 mM CaCl₂ | >3-fold increase in sypA promoter activity; induction of cohesive biofilm formation. | [11] |
| Denitrifying Bacteria | Calcium (Ca²⁺) | ≥80 mg/L | Significant inhibition of nitrogen and phosphorus removal; decrease in abundance of Dechloromonas and Candidatus Accumulibacter. | [12] |
| Streptococcus thermophilus | 4-Aminobenzoic acid (PABA) | 100 µM | 62% enhancement of folate production. | [13] |
Experimental Protocols
Quantification of Biofilm Formation (Crystal Violet Assay)
This protocol is adapted from standard methods for quantifying biofilm formation in microtiter plates.[14]
Materials:
-
96-well microtiter plate
-
Bacterial culture
-
Appropriate growth medium
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Grow bacterial cells to the desired optical density in a suitable liquid medium.
-
Dilute the culture in fresh medium and add 100 µL to each well of a 96-well microtiter plate. Include wells with sterile medium as a negative control.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at a specific temperature) without agitation to allow for biofilm formation.
-
Carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.
-
Wash the wells gently with 150 µL of sterile water to remove any remaining unattached cells. Repeat this wash step twice.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate, and then add 150 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 550 nm using a microplate reader.
Measurement of Microbial Folate Production (Microbiological Assay)
This protocol is based on the principle that a folate-dependent microorganism will grow in proportion to the amount of folate present in a sample.[4][15]
Materials:
-
Folate-requiring microorganism (e.g., Lactobacillus rhamnosus)
-
Folate-free growth medium
-
Folic acid standards
-
Bacterial culture supernatant or cell extract
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare a standard curve using known concentrations of folic acid in the folate-free medium.
-
Prepare samples by growing the test microorganism in a folate-free medium, then collecting the supernatant or preparing a cell extract.
-
In a 96-well plate, add the folate standards and the prepared samples to different wells.
-
Inoculate all wells with a standardized suspension of the folate-requiring microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Measure the turbidity (optical density at 600 nm) of each well using a microplate reader.
-
Determine the folate concentration in the samples by comparing their turbidity to the standard curve.
Quantification of Cyclic di-GMP (c-di-GMP)
Several methods exist for the quantification of c-di-GMP, with High-Performance Liquid Chromatography (HPLC) being a common approach.[5]
Materials:
-
Bacterial cell culture
-
Extraction buffer (e.g., containing acetonitrile, methanol, and water)
-
Centrifuge
-
HPLC system with a C18 reverse-phase column
-
c-di-GMP standard
Procedure:
-
Harvest bacterial cells from a culture by centrifugation.
-
Quench metabolic activity by rapidly resuspending the cell pellet in a cold extraction buffer.
-
Lyse the cells (e.g., by bead beating or sonication) and centrifuge to remove cell debris.
-
Filter the supernatant to remove any remaining particulates.
-
Inject a known volume of the extract onto the HPLC system.
-
Separate the nucleotides using a suitable gradient of mobile phases.
-
Detect c-di-GMP by its UV absorbance at 253 nm.
-
Quantify the amount of c-di-GMP by comparing the peak area to a standard curve generated with a pure c-di-GMP standard.
Conclusion
The metabolic pathways involving 4-aminobenzoate and the signaling cascades influenced by calcium are of profound importance in the microbial world. PABA's role in folate synthesis presents a well-established target for antimicrobial therapy. The emerging understanding of how calcium, in concert with PABA, can trigger significant behavioral changes in bacteria, such as biofilm formation, opens new avenues for research and the development of novel therapeutic strategies. A deeper comprehension of these processes at a molecular level will be instrumental in addressing the challenges of antimicrobial resistance and the control of microbial communities in both clinical and industrial settings. This guide serves as a foundational resource for professionals seeking to explore and exploit the intricacies of these microbial metabolic and signaling networks.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. oaepublishstorage.blob.core.windows.net [oaepublishstorage.blob.core.windows.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of antimicrobial effect kinetics in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KEGG PATHWAY Database [genome.jp]
- 9. Calcium Regulation of Bacterial Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Para-Aminobenzoic Acid, Calcium, and c-di-GMP Induce Formation of Cohesive, Syp-Polysaccharide-Dependent Biofilms in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of calcium on the performance, bacterial population and microbial metabolism of a denitrifying phosphorus removal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
Calcium 4-Aminobenzoate and its Association with the Vitamin B Complex: A Technical Review
Introduction
Calcium 4-aminobenzoate is the salt form of 4-aminobenzoic acid, a compound more commonly known as PABA. Historically, PABA has been informally referred to as vitamin B10 or Bx, leading to questions about its classification within the vitamin B complex. This technical guide provides a comprehensive analysis of the chemical and biological relationship between calcium 4-aminobenzoate and the established B vitamins. For researchers, scientists, and drug development professionals, this document clarifies the role of PABA in biological systems, particularly in the context of folate metabolism, and addresses its standing as a B vitamin.
Chemical and Biological Profiles
Calcium 4-aminobenzoate serves as a source of 4-aminobenzoic acid (PABA). The vitamin B complex is a group of eight essential water-soluble vitamins that play crucial roles in cellular metabolism.
Table 1: Physicochemical Properties of Calcium 4-Aminobenzoate
| Property | Value |
| Molecular Formula | C₁₄H₁₂CaN₂O₄ |
| Molecular Weight | 312.33 g/mol |
| CAS Number | 60154-17-8 |
| Appearance | White crystalline solid |
| Solubility | Slightly soluble in water |
Table 2: The Vitamin B Complex
| Vitamin | Name(s) | Key Functions |
| B1 | Thiamine | Energy metabolism, nerve function |
| B2 | Riboflavin | Energy production, antioxidant defense |
| B3 | Niacin | DNA repair, energy metabolism |
| B5 | Pantothenic Acid | Coenzyme A synthesis, fatty acid metabolism |
| B6 | Pyridoxine | Amino acid metabolism, neurotransmitter synthesis |
| B7 | Biotin | Carboxylation reactions, metabolism of fatty acids, glucose, and amino acids |
| B9 | Folate | DNA synthesis and repair, amino acid metabolism |
| B12 | Cobalamin | Red blood cell formation, neurological function, DNA synthesis |
The PABA-Folate Relationship: A Bacterial Perspective
The primary link between 4-aminobenzoic acid and the vitamin B complex is its integral role in the synthesis of folate (vitamin B9) in bacteria, plants, and fungi.[1] Folic acid is a compound structure composed of a pteridine ring, a PABA moiety, and a glutamic acid tail.[2][3][4]
Many bacteria can synthesize PABA from chorismate and subsequently incorporate it into dihydropteroic acid, a precursor to dihydrofolic acid and, ultimately, tetrahydrofolic acid, the active form of folate.[5] This metabolic pathway is essential for bacterial survival as folate is crucial for the synthesis of nucleotides and certain amino acids.
Humans, however, lack the necessary enzymes to synthesize folate from PABA.[1][6] Therefore, for humans, PABA is not considered a vitamin, and folate must be obtained from dietary sources.[1] While gut bacteria can produce PABA and synthesize folate, the amount produced is not sufficient to meet human physiological needs.[7][8]
The structural similarity between PABA and sulfonamide antibiotics is the basis for the antimicrobial action of these drugs. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase, which incorporates PABA into dihydropteroic acid, thereby blocking folate synthesis and inhibiting bacterial growth.[1]
Experimental Protocols
Assessing the Role of PABA in Bacterial Folate Synthesis
A common method to investigate the PABA-folate pathway in bacteria involves culturing a bacterial strain, such as Escherichia coli, in defined minimal media with and without PABA supplementation.
Experimental Workflow:
-
Bacterial Culture Preparation: A wild-type strain and a PABA-auxotrophic mutant of E. coli are grown overnight in a rich medium.
-
Inoculation of Minimal Media: The cells are washed and resuspended in a minimal medium lacking PABA. This suspension is used to inoculate several experimental flasks containing the minimal medium with varying concentrations of PABA (e.g., 0, 1, 5, 10 µM). A control group for the auxotrophic mutant would also be supplemented with folic acid.
-
Incubation: The cultures are incubated under controlled conditions (e.g., 37°C with shaking).
-
Growth Monitoring: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD₆₀₀).
-
Folate Analysis (Optional): Intracellular folate levels can be quantified using methods like liquid chromatography-mass spectrometry (LC-MS) to directly correlate PABA availability with folate synthesis.
Expected Outcome: The wild-type strain will show growth in the absence of PABA, while the auxotrophic mutant will only grow in the presence of PABA or folate. The growth rate of the wild-type strain may be enhanced with PABA supplementation up to a certain saturation point.
Visualizations
Caption: Chemical structure of the 4-aminobenzoate anion.
References
- 1. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. purebulk.com [purebulk.com]
- 7. What Is PABA (para-aminobenzoic acid) Used For, and What Are the Side Effects? [medicinenet.com]
- 8. Vitamin B10 (PABA): Uses, Safety, and Dosage [healthline.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Calcium 4-Aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of calcium 4-aminobenzoate. The following methods are described to ensure accurate and precise quantification of both the calcium cation and the 4-aminobenzoate anion, catering to various laboratory capabilities and sample matrices.
Quantification of 4-Aminobenzoate by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for the quantification of 4-aminobenzoic acid (p-aminobenzoic acid, PABA), the anionic component of calcium 4-aminobenzoate. This technique separates PABA from other components in a sample mixture, allowing for its accurate measurement.
Quantitative Data Summary
| Parameter | Reported Values |
| Linearity Range | 10 µM - 750 µM |
| Limit of Detection (LOD) | 2.3 ng/mL - 5 µM |
| Limit of Quantification (LOQ) | 7.8 ng/mL - 10 µM |
| Wavelength (λmax) | 270 nm, 278 nm, 280 nm |
| Recovery | >80% |
Experimental Protocol
Objective: To quantify the 4-aminobenzoate content in a sample using a reversed-phase HPLC method with UV detection.
Materials:
-
Calcium 4-aminobenzoate reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate or Potassium dihydrogen phosphate (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid or Phosphoric acid (for pH adjustment)
-
0.45 µm syringe filters
Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer solution, for example, 10 mM ammonium acetate or 1.28 mM potassium dihydrogen phosphate in water.[1]
-
Adjust the pH of the buffer to 4.0 with an appropriate acid (e.g., phosphoric acid).[1]
-
The mobile phase is a mixture of the prepared buffer and an organic solvent like acetonitrile or methanol. A common composition is a 80:20 (v/v) mixture of buffer and methanol or a 75:25 (v/v) mixture of buffer and acetonitrile.
-
Degas the mobile phase by sonication or helium sparging before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of calcium 4-aminobenzoate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10 µM to 750 µM).[1]
-
-
Sample Preparation:
-
Accurately weigh a sample containing calcium 4-aminobenzoate and dissolve it in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: As prepared in step 1
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 278 nm, which is one of the absorption maxima for 4-aminobenzoic acid.[1]
-
Column Temperature: Ambient
-
-
Analysis:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the sample solutions and record their peak areas.
-
Determine the concentration of 4-aminobenzoate in the samples using the calibration curve.
-
Experimental Workflow
Caption: HPLC analysis workflow for 4-aminobenzoate.
Quantification of 4-Aminobenzoate by UV-Vis Spectrophotometry (Bratton-Marshall Method)
This colorimetric method is based on the diazotization of the primary aromatic amine group of 4-aminobenzoic acid, followed by a coupling reaction to form a colored azo dye. The intensity of the color, which is proportional to the concentration of PABA, is measured using a UV-Vis spectrophotometer. This method is suitable for samples with a simple matrix where interferences from other aromatic amines are minimal.
Quantitative Data Summary
| Parameter | Reported Values |
| Linearity Range | 2 - 18 µg/mL |
| Wavelength (λmax) | 500 nm |
Experimental Protocol
Objective: To quantify the 4-aminobenzoate content in a sample using the Bratton-Marshall reaction.
Materials:
-
Calcium 4-aminobenzoate reference standard
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂) solution (e.g., 0.1% w/v in water)
-
8-Hydroxyquinoline solution (e.g., 0.1% w/v in methanol)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
Equipment:
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of calcium 4-aminobenzoate in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 2 to 18 µg/mL).[2]
-
Prepare the sample solution in methanol to have an expected PABA concentration within the calibration range.
-
-
Color Development:
-
To a 25 mL volumetric flask, add a known aliquot of the standard or sample solution.
-
Add 5.0 mL of concentrated HCl and mix.[2]
-
Add 1.0 mL of NaNO₂ solution, mix, and allow to react for 5 minutes.[2] This step forms the diazonium salt.
-
Add 1.0 mL of 8-hydroxyquinoline solution, mix, and allow the coupling reaction to proceed for 5 minutes.[2]
-
Add 0.2 mL of NaOH solution and mix.[2]
-
Dilute the solution to the 25 mL mark with methanol and mix thoroughly.
-
Allow the color to develop for 15 minutes.[2]
-
-
Spectrophotometric Measurement:
-
Prepare a reagent blank using methanol instead of the standard or sample solution and follow the same color development procedure.
-
Measure the absorbance of the standards and samples at 500 nm against the reagent blank.[2]
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus the concentration of the PABA standards.
-
Determine the concentration of PABA in the sample from the calibration curve.
-
Reaction Pathway
Caption: Bratton-Marshall reaction for PABA detection.
Quantification of Calcium by Complexometric Titration
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a classic and reliable method for determining the concentration of calcium ions. EDTA, a hexadentate ligand, forms a stable, colorless 1:1 complex with Ca²⁺. A metal ion indicator is used to signal the endpoint of the titration.
Quantitative Data Summary
| Parameter | Reported Values |
| Precision | Results should agree to ±1% |
| Stoichiometry | 1:1 (Ca²⁺:EDTA) |
Experimental Protocol
Objective: To quantify the calcium content in a sample by titration with a standardized EDTA solution.
Materials:
-
Calcium carbonate (CaCO₃), primary standard grade
-
Disodium EDTA (Na₂H₂Y·2H₂O), analytical grade
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (NaOH), 6 M
-
Ammonia/ammonium chloride buffer (pH 10)
-
Calmagite or Eriochrome Black T indicator
-
Distilled or deionized water
Equipment:
-
Burette, 50 mL
-
Pipettes and volumetric flasks
-
Erlenmeyer flasks, 250 mL
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of 0.01 M EDTA Solution:
-
Accurately weigh approximately 3.72 g of disodium EDTA dihydrate.
-
Dissolve it in distilled water in a 1 L volumetric flask and dilute to the mark. Mix thoroughly.
-
-
Standardization of EDTA Solution:
-
Accurately weigh about 0.25 g of dried primary standard CaCO₃ and transfer it to a 250 mL beaker.
-
Carefully add 6 M HCl dropwise until the CaCO₃ is completely dissolved.
-
Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with distilled water. This is your standard calcium solution.
-
Pipette a 25.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of distilled water and 2 mL of pH 10 buffer.
-
Add 2-3 drops of Calmagite indicator. The solution should turn wine-red.
-
Titrate with the prepared EDTA solution from the burette until the color changes from wine-red to a clear sky blue.[3]
-
Repeat the titration at least three times and calculate the average molarity of the EDTA solution.
-
-
Analysis of Calcium 4-Aminobenzoate Sample:
-
Accurately weigh a sample of calcium 4-aminobenzoate and dissolve it in a known volume of distilled water in a volumetric flask.
-
Pipette a suitable aliquot of the sample solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of distilled water and 2 mL of pH 10 buffer.
-
Add 2-3 drops of Calmagite indicator.
-
Titrate with the standardized EDTA solution to the same sky-blue endpoint.
-
Repeat the titration for a total of three replicates.
-
-
Calculation:
-
Calculate the moles of EDTA used to reach the endpoint.
-
Due to the 1:1 stoichiometry, the moles of EDTA are equal to the moles of Ca²⁺ in the aliquot.
-
Calculate the concentration of calcium in the original sample and express it as a percentage or other desired units.
-
Titration Logic
Caption: Logical steps in the complexometric titration of calcium.
References
Application Note: Determination of Calcium in Calcium 4-Aminobenzoate by Flame Atomic Absorption Spectroscopy
Abstract
This application note details a robust and validated method for the quantitative determination of calcium in calcium 4-aminobenzoate, a compound relevant to pharmaceutical and chemical research. The protocol utilizes Flame Atomic Absorption Spectroscopy (FAAS), a widely accessible and reliable technique for elemental analysis. The methodology addresses sample preparation, instrumental parameters, and potential interferences, providing a comprehensive guide for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using Graphviz diagrams.
Introduction
Calcium 4-aminobenzoate is a salt comprised of a calcium cation and two 4-aminobenzoate anions.[1][2][3] Accurate determination of the calcium content is crucial for quality control, formulation development, and research applications. Flame Atomic Absorption Spectroscopy (FAAS) is a highly selective and sensitive technique for the determination of metals in a variety of matrices.[4] This method involves the atomization of the sample in a flame and the measurement of the absorption of light by the ground-state calcium atoms.
Principle of Flame Atomic Absorption Spectroscopy (FAAS)
In FAAS, a liquid sample containing the analyte is aspirated into a flame, where it is desolvated, vaporized, and atomized. A hollow cathode lamp emitting light at a wavelength specific to calcium (422.7 nm) is passed through the flame.[4] Ground-state calcium atoms in the flame absorb this light, and the amount of absorption is proportional to the concentration of calcium in the sample. A detector measures the intensity of the light before and after it passes through the flame, and the absorbance is calculated.
Instrumentation and Reagents
Instrumentation
-
Flame Atomic Absorption Spectrometer equipped with a calcium hollow cathode lamp.
-
Air-acetylene burner head.
-
Compressed air and acetylene gas cylinders.
-
Volumetric flasks and pipettes.
-
Analytical balance.
Reagents and Standards
-
Deionized water (18 MΩ·cm or better).
-
Calcium carbonate (CaCO₃), analytical reagent grade.
-
Concentrated hydrochloric acid (HCl), trace metal grade.
-
Lanthanum(III) chloride (LaCl₃) solution, 10% (w/v) in deionized water.
-
Calcium 4-aminobenzoate sample.
Experimental Protocol
Preparation of Standard Solutions
-
Calcium Stock Standard Solution (1000 ppm): Accurately weigh approximately 2.497 g of calcium carbonate (dried at 110°C for 2 hours) and transfer it to a 1000 mL volumetric flask. Add approximately 50 mL of deionized water, followed by the slow addition of a minimum volume of concentrated HCl to dissolve the solid. Once dissolved, dilute to the mark with deionized water.
-
Calcium Working Standard Solutions (1, 2, 3, 4, 5 ppm): Prepare a series of working standards by appropriate serial dilutions of the 1000 ppm stock solution with deionized water. Each working standard and the blank must contain 1% (v/v) of the 10% lanthanum chloride solution as a releasing agent to suppress potential chemical interferences.[5][6]
Sample Preparation
Two primary methods for sample preparation are presented: direct dissolution and acid digestion. The choice of method may depend on the specific sample matrix and instrumentation.
Method A: Direct Dissolution
-
Accurately weigh approximately 100 mg of the calcium 4-aminobenzoate sample.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water and 1 mL of concentrated HCl to aid dissolution.
-
Gently heat and sonicate if necessary to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with deionized water.
-
Pipette 1 mL of this solution into a 100 mL volumetric flask.
-
Add 10 mL of the 10% lanthanum chloride solution.
-
Dilute to the mark with deionized water. This final solution is ready for analysis.
Method B: Acid Digestion (Wet Ashing)
This method is recommended to eliminate the organic matrix and minimize potential interferences from the 4-aminobenzoate moiety.
-
Accurately weigh approximately 100 mg of the calcium 4-aminobenzoate sample into a digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃).
-
Gently heat the sample on a hot plate in a fume hood until the initial vigorous reaction subsides.
-
Continue heating until the solution is clear and brownish-red fumes are no longer evolved.
-
Allow the digest to cool and quantitatively transfer it to a 100 mL volumetric flask.
-
Dilute to the mark with deionized water.
-
Pipette 1 mL of this solution into a 100 mL volumetric flask.
-
Add 10 mL of the 10% lanthanum chloride solution.
-
Dilute to the mark with deionized water.
Instrumental Parameters
The following are typical instrumental parameters for calcium analysis by FAAS. These may need to be optimized for the specific instrument being used.
| Parameter | Value |
| Wavelength | 422.7 nm[4] |
| Slit Width | 0.7 nm |
| Lamp Current | 75% of maximum |
| Burner Type | Air-acetylene |
| Flame | Oxidizing (lean, blue) |
| Nebulizer Uptake Rate | 4-5 mL/min |
Analysis
-
Aspirate the blank solution (deionized water with 1% LaCl₃) and zero the instrument.
-
Aspirate the working standard solutions in order of increasing concentration and record the absorbance values.
-
Aspirate the prepared sample solution and record the absorbance.
-
Rinse the nebulizer with the blank solution between each measurement.
Data Presentation and Analysis
Calibration Curve
Plot a graph of absorbance versus the concentration of the calcium working standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.995 is typically considered acceptable.
Calculation of Calcium Content
The concentration of calcium in the sample solution can be determined from the calibration curve using the following equation:
Concentration of Ca in sample (ppm) = (Absorbance of sample - y-intercept) / slope
The percentage of calcium in the original calcium 4-aminobenzoate sample is then calculated as follows:
% Ca = (C × V × DF) / (W × 10)
Where:
-
C = Concentration of Ca in the measured sample solution (ppm)
-
V = Final volume of the prepared sample solution (mL)
-
DF = Dilution factor
-
W = Weight of the calcium 4-aminobenzoate sample (mg)
Summary of Quantitative Data
| Sample ID | Sample Weight (mg) | Sample Absorbance | Ca Concentration in Solution (ppm) | % Calcium in Sample |
| Sample 1 | 101.2 | 0.255 | 2.50 | 12.35 |
| Sample 2 | 99.8 | 0.251 | 2.46 | 12.32 |
| Sample 3 | 100.5 | 0.253 | 2.48 | 12.34 |
| Average | 12.34 | |||
| Std. Dev. | 0.015 | |||
| RSD (%) | 0.12 |
Note: The data presented in this table is for illustrative purposes only.
Visualization of Workflows
Experimental Workflow
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Calcium 4-aminobenzoate (1:2) | C14H12CaN2O4 | CID 108901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Measurement of total calcium in biological fluids: flame atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reference-material-based collaborative test of flame atomic absorption spectroscopic determination of calcium and magnesium in foods and biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AAS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Determination of Calcium in Calcium 4-Aminobenzoate by ICP-AES
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium 4-aminobenzoate, a salt of calcium and 4-aminobenzoic acid (PABA), is a compound of interest in pharmaceutical and chemical research. Accurate determination of the calcium content is crucial for quality control, formulation development, and stoichiometric verification. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a robust and sensitive analytical technique for the quantitative determination of elemental composition. This application note provides a detailed protocol for the analysis of calcium in calcium 4-aminobenzoate using ICP-AES, covering sample preparation, instrumental parameters, and data analysis.
Principle of ICP-AES
ICP-AES utilizes a high-temperature argon plasma to excite atoms of the sample to higher energy levels. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantitative analysis.
Experimental Protocols
Reagents and Materials
-
Calcium 4-aminobenzoate (solid powder)
-
Nitric Acid (HNO₃), trace metal grade (67-70%)
-
Hydrogen Peroxide (H₂O₂), 30%
-
Deionized water (18 MΩ·cm)
-
Calcium standard solution (1000 mg/L), traceable to NIST
-
Argon gas, high purity (99.99%)
Sample Preparation: Microwave-Assisted Acid Digestion
Due to the organic matrix of calcium 4-aminobenzoate, a complete digestion is necessary to liberate the calcium ions and prevent interferences in the ICP-AES instrument. Microwave-assisted acid digestion is the recommended method for its efficiency and ability to handle complex matrices.[1][2]
Protocol:
-
Accurately weigh approximately 0.1 g of the calcium 4-aminobenzoate sample into a clean, dry microwave digestion vessel.
-
Carefully add 5 mL of concentrated nitric acid (HNO₃) to the vessel.
-
Add 2 mL of hydrogen peroxide (H₂O₂) to aid in the oxidation of the organic matter.[3]
-
Seal the digestion vessels according to the manufacturer's instructions for the microwave digestion system.
-
Place the vessels in the microwave unit and execute the digestion program. A typical program involves a ramp to 200°C over 15 minutes, followed by a hold at 200°C for 20 minutes.[3] The temperature and time can be optimized depending on the specific microwave system and sample matrix.
-
After the program is complete, allow the vessels to cool to room temperature.
-
Carefully open the vessels in a fume hood.
-
Quantitatively transfer the digested sample solution to a 50 mL volumetric flask.
-
Rinse the digestion vessel with small portions of deionized water and add the rinsings to the volumetric flask.
-
Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.
-
Prepare a reagent blank using the same volumes of nitric acid and hydrogen peroxide and subject it to the same digestion procedure.
Instrument and Operating Conditions
The following are typical ICP-AES instrumental parameters for calcium analysis. These may need to be optimized for the specific instrument being used.
| Parameter | Value |
| RF Power | 1150 - 1550 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.5 L/min |
| Nebulizer Gas Flow | 0.8 L/min |
| Pump Rate | 1.5 mL/min |
| Observation Height | 15 mm |
| Analyte Wavelengths | 317.933 nm, 393.366 nm, 396.847 nm [4] |
| Integration Time | 5 - 10 s |
| Replicates | 3 |
Calibration
-
Prepare a series of calibration standards by diluting the 1000 mg/L calcium stock solution with deionized water containing the same acid concentration as the digested samples (i.e., the "reagent blank" solution).
-
A typical calibration range for calcium is 0.1, 1, 5, 10, and 20 mg/L.
-
Aspirate the standards and the reagent blank into the ICP-AES and generate a calibration curve by plotting the emission intensity against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the ICP-AES analysis of calcium.
Table 1: ICP-AES Operating Parameters for Calcium Analysis
| Parameter | Wavelength (nm) | Plasma View |
| Calcium (Ca) | 317.933 | Axial |
| Calcium (Ca) | 393.366 | Radial |
| Calcium (Ca) | 396.847 | Radial |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 mg/L |
| Limit of Quantitation (LOQ) | 0.03 mg/L |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Spike Recovery) | 95 - 105% |
Potential Interferences and Mitigation
While ICP-AES is a robust technique, potential interferences can affect the accuracy of the results.
-
Spectral Interferences: These occur when the emission line of another element overlaps with the analyte line. The recommended calcium lines are generally free from significant spectral interferences in this matrix. However, it is good practice to analyze a spectral scan of the sample to identify any potential overlaps.
-
Matrix Effects: The high concentration of dissolved solids or the presence of the organic matrix can affect the sample introduction and plasma characteristics. The complete digestion of the organic matrix and dilution of the sample solution are crucial to minimize these effects.
-
Ionization Interferences: Easily ionizable elements can suppress the signal of the analyte. Matrix-matching of the calibration standards with the acid content of the samples helps to mitigate this.
Visualizations
Caption: Experimental workflow for ICP-AES analysis of Calcium 4-aminobenzoate.
Caption: Potential interferences and their mitigation strategies in ICP-AES.
References
Application Note: FTIR Spectroscopy of Calcium 4-Aminobenzoate
References
- 1. calcium 4-aminobenzoate, CAS No. 60154-17-8 - iChemical [ichemical.com]
- 2. researchgate.net [researchgate.net]
- 3. calcium;4-aminobenzoate (60154-17-8) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcium 4-aminobenzoate (1:2) | C14H12CaN2O4 | CID 108901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of Calcium 4-Aminobenzoate in Drug Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium 4-aminobenzoate, the calcium salt of para-aminobenzoic acid (PABA), is an organic salt with emerging potential in pharmaceutical formulation. While direct applications are still under extensive research, the known functionalities of its parent molecule, PABA, as a coformer in cocrystal development, suggest a promising role for calcium 4-aminobenzoate in enhancing the physicochemical properties of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for investigating the use of calcium 4-aminobenzoate, primarily as a coformer to improve the solubility and dissolution rates of poorly soluble drugs.
Physicochemical Properties
Understanding the properties of the parent acid, 4-aminobenzoic acid, is crucial for predicting the behavior of its calcium salt in formulation studies.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Melting Point | 187-189 °C | [2] |
| Water Solubility | 5.39 g/L at 25 °C | [1] |
| Solubility in Ethanol | Soluble | [2] |
| Appearance | White crystalline solid | [2] |
Calcium 4-Aminobenzoate Identifiers
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂CaN₂O₄ | [3] |
| Molecular Weight | 312.33 g/mol | [3] |
| CAS Number | 60154-17-8 | [3] |
Application Note 1: Enhancement of Solubility and Dissolution Rate through Cocrystallization
The primary hypothesized application of calcium 4-aminobenzoate in drug formulation is as a coformer in the development of pharmaceutical cocrystals. Cocrystals are multi-component crystals of an API and a coformer, which can exhibit significantly improved physicochemical properties, such as solubility, dissolution rate, and stability, compared to the API alone. The 4-aminobenzoate moiety has demonstrated its capability to form effective cocrystals.
Logical Workflow for Cocrystal Development
Caption: Workflow for cocrystal development using calcium 4-aminobenzoate.
Experimental Protocols
Protocol 1: Cocrystal Screening using Liquid-Assisted Grinding (LAG)
This protocol outlines a common method for screening the potential of calcium 4-aminobenzoate to form cocrystals with a model API.[4][5]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Calcium 4-aminobenzoate (Coformer)
-
Grinding solvent (e.g., methanol, ethanol, acetonitrile)
-
Mortar and pestle or a ball mill
-
Spatula
-
Vials
Methodology:
-
Weigh stoichiometric amounts of the API and calcium 4-aminobenzoate (e.g., 1:1, 1:2, 2:1 molar ratios).
-
Transfer the powders to a mortar or a grinding jar.
-
Add a minimal amount of the grinding solvent (typically 10-20 µL per 100 mg of powder). The mixture should be damp, not a slurry.
-
Grind the mixture manually with the pestle for 15-20 minutes or in a ball mill according to the instrument's instructions.
-
Scrape the resulting powder from the mortar or jar and transfer it to a labeled vial.
-
Dry the sample in a vacuum oven at a temperature below the melting points of the individual components to remove the residual solvent.
-
Analyze the resulting solid using Powder X-ray Diffraction (PXRD) to identify new crystalline phases.
Protocol 2: Cocrystal Preparation via Solvent Evaporation
This method is suitable for preparing larger quantities of cocrystals for further characterization once a successful hit is identified from screening.[6][7]
Materials:
-
API
-
Calcium 4-aminobenzoate
-
Common solvent (a solvent in which both API and coformer are soluble)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Crystallization dish
-
Vacuum oven
Methodology:
-
Dissolve stoichiometric amounts of the API and calcium 4-aminobenzoate in a minimal amount of the common solvent in a beaker with stirring until a clear solution is obtained.
-
Transfer the solution to a crystallization dish.
-
Allow the solvent to evaporate slowly at room temperature in a fume hood. Alternatively, for faster crystallization, a rotary evaporator can be used.
-
Once crystals have formed and the solvent has completely evaporated, collect the solid material.
-
Dry the crystals in a vacuum oven.
-
Characterize the crystals using PXRD, Differential Scanning Calorimetry (DSC), and other analytical techniques.
General Experimental Workflow for Cocrystal Characterization
Caption: Workflow for the characterization of putative cocrystals.
Protocol 3: Evaluation of Cocrystal Solubility
Materials:
-
Prepared cocrystals
-
Pure API
-
Phosphate buffer (pH 6.8) or other relevant media
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Methodology:
-
Add an excess amount of the cocrystal powder and the pure API to separate vials containing a known volume of the dissolution medium.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, withdraw an aliquot from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.
-
Dilute the filtered samples appropriately with the dissolution medium.
-
Analyze the concentration of the API in the diluted samples using a validated HPLC or UV-Vis method.
-
Compare the equilibrium solubility of the API from the cocrystal to that of the pure API.
Data Presentation
The results of the solubility and dissolution studies should be summarized in clear, structured tables for easy comparison.
Table 1: Equilibrium Solubility Data
| Compound | Medium | Temperature (°C) | Solubility (µg/mL) ± SD | Fold Increase |
| Pure API | pH 6.8 Phosphate Buffer | 37 | Value | - |
| API-Ca-4-aminobenzoate Cocrystal (1:1) | pH 6.8 Phosphate Buffer | 37 | Value | Value |
| API-Ca-4-aminobenzoate Cocrystal (1:2) | pH 6.8 Phosphate Buffer | 37 | Value | Value |
Table 2: Dissolution Profile Data (% Drug Released)
| Time (min) | Pure API ± SD | API-Ca-4-aminobenzoate Cocrystal (1:1) ± SD |
| 5 | Value | Value |
| 15 | Value | Value |
| 30 | Value | Value |
| 60 | Value | Value |
Conclusion
While direct evidence for the widespread use of calcium 4-aminobenzoate in drug formulation is limited, its potential as a coformer for cocrystal formation presents a significant opportunity for enhancing the properties of poorly soluble drugs. The protocols and application notes provided here offer a framework for researchers to explore this promising application. Further studies are warranted to fully elucidate the benefits and mechanisms of calcium 4-aminobenzoate in various drug delivery systems.
References
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Calcium 4-aminobenzoate (1:2) | C14H12CaN2O4 | CID 108901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Calcium 4-Aminobenzoate as a Cocrystal Coformer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cocrystals are multi-component crystalline structures in which an active pharmaceutical ingredient (API) and a coformer are present in a specific stoichiometric ratio within the same crystal lattice.[1][2] The formation of cocrystals is a well-established strategy in pharmaceutical sciences to enhance the physicochemical properties of APIs, such as solubility, dissolution rate, stability, and bioavailability, without altering the chemical structure of the API itself.[2][3][4][5] Calcium 4-aminobenzoate, and more commonly its acidic form, para-aminobenzoic acid (PABA), can serve as an effective coformer in the development of pharmaceutical cocrystals.[6][7] This is attributed to its ability to form robust hydrogen bonds and other non-covalent interactions, which are crucial for the formation of a stable cocrystal structure.[3][6][7]
These application notes provide an overview of the use of 4-aminobenzoic acid (as a representative of the 4-aminobenzoate moiety) as a cocrystal coformer, including protocols for coformer selection, cocrystal synthesis, and characterization.
I. Coformer Selection and Screening
The selection of an appropriate coformer is a critical step in cocrystal design.[3] Computational and experimental screening methods are often employed to identify suitable candidates.
1.1. Computational Screening: Molecular Docking
Molecular docking can be utilized to predict the binding affinity and interaction patterns between an API and potential coformers.[6][7] This in-silico approach helps in prioritizing coformers for experimental screening.
Protocol: Virtual Coformer Screening using Molecular Docking
-
Software: Utilize molecular docking software such as PyRx virtual screening tool.[6][7]
-
Input Structures: Obtain the 3D structures of the API and a library of potential coformers, including para-aminobenzoic acid.
-
Docking Simulation: Perform docking simulations to predict the binding energy and hydrogen bond formation between the API and each coformer.[6][7]
-
Analysis: Analyze the docking scores and interaction patterns. A lower binding energy and the presence of significant hydrogen bonding interactions suggest a higher probability of cocrystal formation.[6][7]
Table 1: Example of Virtual Screening Data for Coformers with Fenofibrate
| Coformer | Binding Energy (kcal/mol) | Types of Interaction |
| Para-aminobenzoic acid | -3.8 | Hydrogen bonding, π-π interaction |
| Benzoic acid | -3.0 | Hydrogen bonding, π-π interaction |
| Citric acid | -2.7 | Hydrogen bonding |
| Succinic acid | -1.9 | Hydrogen bonding, π-π interaction |
| Ascorbic acid | -1.4 | Hydrogen bonding |
(Data sourced from a study on fenofibrate cocrystals)[7]
II. Synthesis of Cocrystals
Several methods can be employed for the synthesis of cocrystals. The choice of method depends on the physicochemical properties of the API and coformer.
2.1. Liquid-Assisted Grinding (LAG)
LAG is a mechanochemical method that involves grinding the API and coformer together with a small amount of a solvent.[1][6][7] This technique is often more efficient than neat grinding in producing cocrystals with high crystallinity.[1][8]
Protocol: Synthesis of Fenofibrate-Atorvastatin Calcium-PABA Multidrug Cocrystals via LAG [6][7]
-
Molar Ratio: Weigh equimolar amounts of fenofibrate, atorvastatin calcium, and para-aminobenzoic acid (PABA).
-
Grinding: Place the mixture in a mortar and pestle.
-
Solvent Addition: Add a few drops of a suitable solvent (e.g., ethanol) to the mixture.[6]
-
Trituration: Grind the mixture for a specified period (e.g., 30-60 minutes) until a homogenous powder is obtained.
-
Drying: Spread the resulting powder on a glass slide and allow it to air dry at room temperature for 48 hours to ensure complete evaporation of the solvent.[7]
2.2. Slurry Crystallization
In slurry crystallization, a suspension of the API and coformer is stirred in a solvent in which they have limited solubility.[9][10]
Protocol: Slurry Crystallization
-
Preparation: Prepare a 1:1 molar ratio mixture of the API and coformer.
-
Slurry Formation: Add the mixture to a vial containing a solvent in which both components are sparingly soluble.
-
Stirring: Stir the slurry at a constant temperature (e.g., 10-30°C) for an extended period (up to 4 weeks).[9][10]
-
Sampling: Periodically withdraw samples from the slurry.
-
Analysis: Filter the samples and analyze the solid phase using Powder X-ray Diffraction (PXRD) to monitor the formation of the cocrystal phase.
III. Characterization of Cocrystals
Thorough characterization is essential to confirm the formation of a new crystalline phase and to evaluate its physicochemical properties.[11]
3.1. Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying the formation of a new crystalline phase.[12] The diffraction pattern of the cocrystal will be distinct from the patterns of the individual components.
Protocol: PXRD Analysis
-
Sample Preparation: Gently pack the cocrystal powder into a sample holder.
-
Data Collection: Collect the PXRD pattern using a diffractometer with Cu Kα radiation. Scan over a suitable 2θ range (e.g., 3-40°).
-
Analysis: Compare the PXRD pattern of the product with those of the starting materials (API and coformer). The appearance of new, unique diffraction peaks confirms the formation of a cocrystal.[6]
Table 2: Illustrative PXRD Peak Positions (2θ) for Fenofibrate, Atorvastatin Calcium, and their PABA Cocrystal
| Compound | Characteristic Peaks (2θ) |
| Fenofibrate | 4.7°, 12.3°, 17.8° |
| Atorvastatin Calcium | 9.2°, 16.3°, 22.7° |
| Fenofibrate-Atorvastatin Calcium-PABA Cocrystal | 10.5°, 15.1°, 20.3° |
(Data interpreted from a study on fenofibrate-atorvastatin calcium cocrystals)[6]
3.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal events of the cocrystal.[6] A single, sharp endothermic peak at a temperature different from the melting points of the individual components is indicative of cocrystal formation.[7]
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the cocrystal sample (e.g., 2-5 mg) into an aluminum pan and seal it.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range under a nitrogen purge.
-
Data Analysis: Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point of the cocrystal.
Table 3: Melting Points of Individual Components and their Cocrystal
| Compound | Melting Point (°C) |
| Fenofibrate | 80.90 |
| Atorvastatin Calcium | 150.70 |
| Fenofibrate-Atorvastatin Calcium-PABA Cocrystal | 77.60 |
(Data sourced from a study on fenofibrate-atorvastatin calcium-PABA cocrystals)[7]
3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify changes in intermolecular interactions, particularly hydrogen bonding, upon cocrystal formation.[6] Shifts in the characteristic vibrational frequencies of functional groups (e.g., C=O, O-H, N-H) provide evidence of these interactions.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet of the cocrystal sample or use an ATR-FTIR setup.
-
Data Collection: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: Compare the spectrum of the cocrystal with those of the API and coformer. Note any significant shifts in the positions of key vibrational bands. For example, a shift in the C=O stretching peak and broadening of the O-H band can indicate hydrogen bond formation.[6]
IV. Physicochemical Property Enhancement
A primary goal of cocrystallization is to improve the physicochemical properties of the API.
4.1. Solubility and Dissolution Rate
Cocrystals often exhibit enhanced aqueous solubility and faster dissolution rates compared to the pure API.[2][5][13]
Protocol: In Vitro Dissolution Study [6]
-
Apparatus: Use a USP Type II dissolution apparatus (paddle type).
-
Dissolution Medium: Use a suitable dissolution medium, such as 900 mL of phosphate buffer (pH 7.4).[6]
-
Test Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at 75 rpm.[6]
-
Sample Introduction: Add an amount of cocrystal equivalent to a specific dose of the API to the dissolution vessel.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[6]
-
Analysis: Analyze the concentration of the dissolved API in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Comparison: Compare the dissolution profile of the cocrystal with that of the pure API. A significant increase in the percentage of drug dissolved over time indicates improved dissolution.[6][7]
Diagrams
Caption: Experimental workflow for cocrystal development.
Caption: Potential hydrogen bonding in API-PABA cocrystals.
References
- 1. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Screening of Coformers for Active Pharmaceutical Ingredient Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and Quality Control of Pharmaceutical Cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]
- 13. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium 4-Aminobenzoate in Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium 4-aminobenzoate, the calcium salt of 4-aminobenzoic acid (PABA), is a chemical compound with emerging applications in material science. While its parent molecule, PABA, is well-known for its biological roles and use in UV-blocking applications, the calcium salt presents unique properties that make it a candidate for modifying and enhancing the characteristics of various materials. This document provides an overview of its known applications, primarily focusing on its use in cementitious composites, and includes detailed experimental protocols for its synthesis and incorporation into these materials.
Section 1: Synthesis of Calcium 4-Aminobenzoate
A common method for the synthesis of calcium 4-aminobenzoate involves the reaction of stoichiometric amounts of calcium oxide with 4-aminobenzoic acid in an aqueous medium.[1] This straightforward acid-base reaction yields the calcium salt, which can then be isolated.
Experimental Protocol: Synthesis of Calcium 4-Aminobenzoate
Objective: To synthesize calcium 4-aminobenzoate from calcium oxide and 4-aminobenzoic acid.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Calcium oxide (CaO)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reaction flask
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Stoichiometric Calculation: Determine the required molar amounts of reactants. The reaction is: 2 C₇H₇NO₂ + CaO → Ca(C₇H₆NO₂)₂ + H₂O. For every two moles of 4-aminobenzoic acid, one mole of calcium oxide is required.
-
Dissolution of 4-Aminobenzoic Acid: In a reaction flask, dissolve the calculated amount of 4-aminobenzoic acid in deionized water with stirring. Gentle heating may be applied to aid dissolution.
-
Addition of Calcium Oxide: Slowly add the stoichiometric amount of calcium oxide to the 4-aminobenzoic acid solution while stirring continuously. The reaction is exothermic.
-
Reaction: Continue stirring the mixture for 2-3 hours at a slightly elevated temperature (e.g., 60°C) to ensure the reaction goes to completion.
-
Filtration and Washing: After the reaction, cool the mixture and collect the precipitated calcium 4-aminobenzoate by vacuum filtration using a Buchner funnel. Wash the product with a small amount of cold deionized water to remove any unreacted starting materials.
-
Drying: Dry the collected product in a drying oven at 80-100°C until a constant weight is achieved.
-
Characterization: The final product can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the salt (disappearance of the carboxylic acid peak and appearance of carboxylate salt peaks) and X-ray Diffraction (XRD) to analyze its crystalline structure.
Section 2: Application in Cementitious Composites
A significant application of calcium 4-aminobenzoate in material science is its use as an additive in calcium silicate hydrate (C-S-H) composites, which are the primary binding phase in hydrated Portland cement. The incorporation of 4-aminobenzoic acid (which reacts to form the calcium salt in the alkaline cement environment) has been shown to enhance the durability and mechanical properties of these materials.
Mechanism of Action
It is suggested that the aminobenzoate group interacts with the C-S-H structure through adsorption on the layer surfaces and hydrogen bonding. These interactions can modify the nanostructure of the C-S-H, leading to improved performance characteristics.
Quantitative Data on Performance Enhancement
The addition of 4-aminobenzoic acid to C-S-H composites has been shown to yield the following improvements:
| Property | Pure C-S-H | C-S-H with 4-ABA | Improvement |
| Specific Surface Area | 117 m²/g | 98 m²/g | Reduction of 16.2% |
| Hardness | 0.43 GPa | 0.47 GPa | 9% Increase |
| Length Change in MgSO₄ Solution | - | - | 18% Reduction |
Data sourced from nitrogen adsorption studies and microindentation tests.[1]
Experimental Protocol: Preparation of C-S-H/4-Aminobenzoic Acid Composites
Objective: To synthesize C-S-H/4-aminobenzoic acid composites using a pozzolanic reaction technique.
Materials:
-
Calcium oxide (CaO), freshly prepared by calcining calcium carbonate at 900°C for 24 hours
-
Fumed silica (colloidal silica)
-
4-Aminobenzoic acid
-
Deionized water
-
Airtight reaction vessels
-
Shaker or roller mixer
-
Filtration apparatus
-
Drying equipment (e.g., vacuum desiccator with a desiccant)
Procedure:
-
Reactant Preparation: Prepare a mixture of calcium oxide and fumed silica. The Ca/Si molar ratio should be controlled (e.g., around 1.5).
-
Addition of 4-Aminobenzoic Acid: Add 4-aminobenzoic acid to the dry CaO/SiO₂ mixture. A typical concentration is 0.01 moles of 4-aminobenzoic acid per mole of calcium.
-
Hydration: Add excess deionized water to the solid mixture (e.g., a water-to-solid mass ratio of approximately 10).
-
Reaction: Seal the reaction vessels to prevent carbonation and place them on a shaker or roller mixer for an extended period (e.g., 21 days) to allow for the pozzolanic reaction to proceed.
-
Filtration and Drying: After the reaction period, filter the resulting composite material to remove excess water. Dry the filtered product, for instance, by solvent exchange with isopropanol followed by vacuum drying, to obtain a fine powder.
-
Sample Preparation for Testing: For mechanical testing, the dried powder can be compacted into pellets under high pressure.
-
Characterization: Analyze the composite material using techniques such as XRD to identify the crystalline phases, FTIR to study the chemical bonding, nitrogen adsorption to determine the specific surface area and pore structure, and microindentation to measure hardness and creep modulus.
Section 3: Potential Application as a UV Protective Agent
While direct applications of calcium 4-aminobenzoate as a UV stabilizer in materials like polymers are not extensively documented in the reviewed literature, the parent molecule and its esters are known UV absorbers. Research has shown that aminobenzoic acid esters can be intercalated into layered materials like synthetic mica to create novel UV protective agents.[2] This suggests a potential area of exploration for calcium 4-aminobenzoate.
Logical Relationship for Potential UV Protection
The rationale for investigating calcium 4-aminobenzoate as a UV protective additive in materials is based on the known UV-absorbing properties of the 4-aminobenzoate moiety. Its incorporation into a polymer or coating matrix could impart UV-shielding capabilities.
Further research is required to validate the efficacy of calcium 4-aminobenzoate as a UV stabilizer in various material systems and to determine optimal incorporation methods and concentrations.
Conclusion
The primary documented application of calcium 4-aminobenzoate in material science is as a performance-enhancing additive in calcium silicate hydrate composites for construction applications. The provided protocols offer a basis for the synthesis of the compound and its incorporation into such composites. The potential for its use as a UV protective agent, based on the properties of its constituent anion, presents a promising avenue for future research and development. Researchers are encouraged to use these notes as a starting point for exploring the broader utility of calcium 4-aminobenzoate in the development of advanced materials.
References
Application Notes and Protocols for Studying Biofilm Formation with Calcium 4-Aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical process for many microbial species, contributing to their survival, persistence, and resistance to antimicrobial agents. Understanding the molecular cues that trigger or inhibit biofilm development is a key area of research for developing novel therapeutic strategies. Recent studies have highlighted the synergistic role of calcium and 4-aminobenzoic acid (pABA) in modulating biofilm formation, particularly in the marine bacterium Vibrio fischeri.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for studying the effects of calcium 4-aminobenzoate on microbial biofilm formation.
Calcium signaling is a recognized regulator of biofilm development in a variety of bacteria.[6][7][8][9] It can function as an extracellular signal, influencing cellular processes and contributing to the structural integrity of the biofilm matrix.[6][10] In some bacteria, the formation of calcium carbonate structures is associated with complex colony morphology and protection against antimicrobials.[6] Para-aminobenzoic acid, a precursor in the folate synthesis pathway for many microorganisms, has also been identified as a signaling molecule that can influence biofilm formation.[1][11]
The combination of calcium and pABA has been shown to be a potent inducer of biofilm formation in Vibrio fischeri, a model organism for studying symbiotic host-microbe interactions.[1][2][3][4] This induction is mediated, at least in part, by an increase in the intracellular concentration of the second messenger cyclic diguanylate monophosphate (c-di-GMP), a key regulator of the switch between motile and sessile lifestyles in bacteria.[2][3][4]
These application notes will guide researchers in designing and executing experiments to investigate the effects of calcium 4-aminobenzoate on biofilm formation in various microbial species.
Key Signaling Pathway: Calcium and pABA in Vibrio fischeri
The synergistic action of calcium and pABA in Vibrio fischeri culminates in the production of symbiosis polysaccharide (Syp), a key component of the biofilm matrix. This process is regulated by a complex signaling cascade involving the second messenger c-di-GMP.
Experimental Protocols
This section provides detailed protocols for preparing calcium 4-aminobenzoate solutions and for quantifying biofilm formation using the crystal violet assay.
Protocol 1: Preparation of Calcium 4-Aminobenzoate Stock Solution
Objective: To prepare a sterile stock solution of calcium 4-aminobenzoate for use in biofilm assays.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Calcium chloride (CaCl₂)
-
Deionized water
-
0.22 µm sterile filter
-
Sterile tubes or bottles
Procedure:
-
Prepare a 100 mM PABA stock solution:
-
Dissolve 1.371 g of 4-aminobenzoic acid in 100 mL of deionized water.
-
Gently heat and stir until fully dissolved. PABA is slightly soluble in water, so warming may be necessary.[12]
-
Allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
-
Prepare a 1 M Calcium Chloride stock solution:
-
Dissolve 11.098 g of anhydrous calcium chloride in 100 mL of deionized water.
-
Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter into a sterile container.
-
-
Prepare the working Calcium 4-Aminobenzoate solution:
-
To create a working solution with a final concentration of, for example, 10 mM calcium and 100 µM pABA in your experimental medium, you will add the appropriate volumes from your stock solutions.
-
Important: It is recommended to add the calcium and pABA solutions separately to the growth medium to avoid precipitation of calcium 4-aminobenzoate at high concentrations. For the purpose of these protocols, "calcium 4-aminobenzoate" refers to the combined addition of a calcium salt and 4-aminobenzoic acid to the experimental medium.
-
Protocol 2: Crystal Violet Biofilm Assay
Objective: To quantify the effect of calcium 4-aminobenzoate on biofilm formation in a microtiter plate format. This is a widely used and robust method for assessing biofilm biomass.[13][14][15][16]
Experimental Workflow:
References
- 1. journals.asm.org [journals.asm.org]
- 2. Para-Aminobenzoic Acid, Calcium, and c-di-GMP Induce Formation of Cohesive, Syp-Polysaccharide-Dependent Biofilms in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Para-Aminobenzoic Acid, Calcium, and c-di-GMP Induce Formation of Cohesive, Syp-Polysaccharide-Dependent Biofilms in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Roles of Calcium Signaling and Calcium Deposition in Microbial Multicellularity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Calcium signaling controls early stage biofilm formation and dispersal in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Calcium-Mediated Regulation Promotes the Biofilm Formation of Two Novel Pyridine-Degrading Bacteria [frontiersin.org]
- 11. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 12. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 13. static.igem.org [static.igem.org]
- 14. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 16. imquestbio.com [imquestbio.com]
Application Notes and Protocols for the Synthesis of Calcium 4-Aminobenzoate Composites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and formulation of calcium 4-aminobenzoate and its composites. The protocols are intended to be adaptable for research and development purposes, particularly in the fields of materials science and drug delivery.
Synthesis of Calcium 4-Aminobenzoate
Calcium 4-aminobenzoate can be synthesized through a straightforward aqueous reaction between calcium oxide and 4-aminobenzoic acid.[1] This method yields a phase-pure product.
Experimental Protocol:
Materials:
-
Calcium Oxide (CaO)
-
4-Aminobenzoic Acid (p-aminobenzoic acid, PABA)
-
Deionized Water
Equipment:
-
Reaction vessel (e.g., beaker or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Stoichiometric Calculation: Determine the required molar amounts of reactants. The reaction stoichiometry is 1 mole of CaO to 2 moles of 4-aminobenzoic acid.
-
Dissolution of 4-Aminobenzoic Acid: In the reaction vessel, dissolve the calculated amount of 4-aminobenzoic acid in deionized water with stirring. Gentle heating may be applied to aid dissolution.
-
Addition of Calcium Oxide: Slowly add the stoichiometric amount of calcium oxide to the 4-aminobenzoic acid solution while stirring continuously.
-
Reaction: Continue stirring the mixture. The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to ensure completion. Monitor the reaction for the formation of a precipitate.
-
Isolation of Product: Once the reaction is complete (typically after a few hours, when a stable precipitate has formed), collect the solid product by filtration.
-
Washing: Wash the collected product with deionized water to remove any unreacted starting materials. An additional wash with a non-polar solvent like ether can be performed to aid in drying.[2]
-
Drying: Dry the purified calcium 4-aminobenzoate in an oven at a moderate temperature (e.g., 60-80 °C) or under vacuum to a constant weight.
Experimental Workflow:
Synthesis of Calcium 4-Aminobenzoate Composites
Calcium 4-aminobenzoate can be incorporated into various matrices to form composites for specific applications, such as controlled drug release or enhanced biomaterial properties.
Polymer-Based Composites (e.g., with Polyvinyl Alcohol - PVA)
Protocol:
-
Prepare PVA Solution: Create a solution of PVA in deionized water by dissolving the polymer with heating and stirring.
-
Incorporate Calcium 4-Aminobenzoate: Disperse the synthesized calcium 4-aminobenzoate powder into the PVA solution. The loading percentage can be varied depending on the desired properties.
-
Homogenization: Stir the mixture vigorously or use sonication to ensure a uniform dispersion of the calcium 4-aminobenzoate within the polymer matrix.
-
Casting and Drying: Cast the resulting composite solution into a mold or onto a flat surface and allow the solvent to evaporate in a controlled environment (e.g., a drying oven at a moderate temperature) to form a composite film.
Inorganic Matrix Composites (e.g., with Calcium Silicate Hydrate - C-S-H)
This method is adapted from the synthesis of C-S-H composites with 4-aminobenzoic acid.[1]
Protocol:
-
Prepare Precursor Slurry: Create an aqueous slurry containing a source of calcium (e.g., calcium oxide) and silica (e.g., colloidal silica).
-
Add 4-Aminobenzoic Acid: Introduce 4-aminobenzoic acid to the slurry. The aminobenzoate will react with the calcium source in situ.
-
Pozzolanic Reaction: Allow the pozzolanic reaction to proceed, which involves the hydration and hardening of the calcium silicate material, encapsulating the in-situ formed calcium 4-aminobenzoate.
-
Curing and Drying: The resulting composite is then cured under appropriate conditions (e.g., controlled humidity and temperature) and subsequently dried.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis and characterization of calcium aminobenzoate-related compounds and composites.
| Parameter | Value/Range | Compound/Composite | Reference |
| Yield | 77% | --INVALID-LINK--(2-ap)·H2O (analogue) | [2] |
| Molecular Weight | 312.33 g/mol | Calcium 4-aminobenzoate | [1] |
| Specific Surface Area | 117 m²/g (pure) | Calcium Silicate Hydrate (C-S-H) | [1] |
| 98 m²/g (composite) | C-S-H / 4-Aminobenzoic Acid Composite | [1] | |
| Length Change in MgSO4 | -18% (reduction) | C-S-H / 4-Aminobenzoic Acid vs. pure C-S-H | [1] |
Signaling Pathways and Cellular Interactions
While specific signaling pathways for calcium 4-aminobenzoate in human cells are not extensively documented, its components, calcium and p-aminobenzoic acid (PABA), are known to be biologically active. In the context of drug delivery, the composite material would primarily interact with cells through uptake mechanisms. For bacterial systems, a signaling pathway involving PABA and calcium has been elucidated.
General Cellular Uptake of Composites
Composite materials, especially those in nanoparticle form, are often taken up by cells through endocytosis.
PABA and Calcium Induced Biofilm Formation in Vibrio fischeri
A combination of p-aminobenzoic acid and calcium has been shown to induce biofilm formation in the bacterium Vibrio fischeri. This process is mediated by the second messenger cyclic-di-GMP (c-di-GMP).[3]
References
Application Notes and Protocols for the Synthesis of Calcium 4-Aminobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium 4-aminobenzoate, the salt of 4-aminobenzoic acid (PABA), is a compound of interest in pharmaceutical and chemical research. This document provides a detailed laboratory protocol for its synthesis. The synthesis is based on the acid-base reaction between 4-aminobenzoic acid and a calcium salt in an aqueous medium.
Reaction Principle
The synthesis of calcium 4-aminobenzoate is achieved by the reaction of 4-aminobenzoic acid with a stoichiometric amount of a calcium base, such as calcium hydroxide or calcium oxide, in water. The reaction proceeds via a neutralization mechanism, where the acidic carboxylic group of 4-aminobenzoic acid reacts with the hydroxide ions from the calcium base to form the calcium salt and water. The resulting calcium 4-aminobenzoate is then isolated by filtration and dried.
Reaction: 2 C₇H₇NO₂ + Ca(OH)₂ → Ca(C₇H₆NO₂)₂ + 2 H₂O
Experimental Protocol
Materials and Reagents:
-
4-Aminobenzoic acid (PABA) (C₇H₇NO₂)
-
Calcium hydroxide (Ca(OH)₂) or Calcium oxide (CaO)[1]
-
Deionized water
-
Ethanol (for washing)
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
-
pH meter or pH indicator paper
-
Spatula and weighing balance
Procedure:
-
Dissolution of 4-Aminobenzoic Acid: In a 250 mL beaker, dissolve 10.0 g of 4-aminobenzoic acid in 100 mL of deionized water. Heat the mixture gently to approximately 60-70 °C while stirring to facilitate dissolution. 4-aminobenzoic acid is slightly soluble in water at room temperature, but its solubility increases with temperature.
-
Preparation of Calcium Hydroxide Slurry: In a separate 100 mL beaker, prepare a slurry of calcium hydroxide by suspending a stoichiometric amount in 50 mL of deionized water. For 10.0 g (0.0729 mol) of 4-aminobenzoic acid, the required amount of calcium hydroxide (molar mass: 74.093 g/mol ) is 2.70 g (0.0364 mol).
-
Reaction: Slowly add the calcium hydroxide slurry to the heated 4-aminobenzoic acid solution while stirring continuously. The reaction is an acid-base neutralization and may be slightly exothermic.
-
Completion of Reaction: Continue stirring the reaction mixture at 60-70 °C for 1-2 hours to ensure the reaction goes to completion. Monitor the pH of the solution; it should be close to neutral (pH 7-8) upon completion.
-
Cooling and Precipitation: Allow the reaction mixture to cool slowly to room temperature. As the solution cools, calcium 4-aminobenzoate will precipitate out as a solid. For maximum yield, the mixture can be further cooled in an ice bath for 30 minutes.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials or soluble impurities. Follow this with a wash using a small amount of cold ethanol to aid in drying.
-
Drying: Dry the purified calcium 4-aminobenzoate in a drying oven at 80-100 °C until a constant weight is achieved.
-
Characterization: The final product should be a white to off-white crystalline powder.[2] Characterize the synthesized compound by determining its melting point and using spectroscopic techniques such as FTIR and NMR to confirm its identity and purity. The molecular weight of calcium 4-aminobenzoate is 312.33 g/mol .[1][3]
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Aminobenzoic Acid | 10.0 g |
| Calcium Hydroxide | 2.70 g |
| Deionized Water | 150 mL |
| Reaction Conditions | |
| Temperature | 60-70 °C |
| Reaction Time | 1-2 hours |
| Product | |
| Theoretical Yield | 11.38 g |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₁₄H₁₂CaN₂O₄[1][3] |
| Molecular Weight | 312.33 g/mol [1][3] |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use caution when heating the reaction mixture.
Diagrams
Caption: Experimental workflow for the synthesis of calcium 4-aminobenzoate.
References
Application Notes and Protocols for Calcium 4-Aminobenzoate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium 4-aminobenzoate is a salt of para-aminobenzoic acid (PABA) and calcium. In cell culture, its potential utility stems from the biological roles of both of its components. PABA is a precursor for folate synthesis in many organisms and is included in some chemically defined cell culture media.[1] Calcium is an essential divalent cation crucial for a multitude of cellular processes, including cell adhesion, signal transduction, and proliferation.[2] These application notes provide a comprehensive guide to the potential uses and experimental protocols for incorporating calcium 4-aminobenzoate into cell culture media formulations.
Potential Applications
-
Folate Synthesis Precursor: In specific research contexts, particularly with cell lines capable of de novo folate synthesis or in co-culture with microorganisms, calcium 4-aminobenzoate can serve as a bioavailable source of PABA for the folate synthesis pathway.[1]
-
Investigation of Anti-Proliferative Effects: Derivatives of PABA have demonstrated cytotoxic effects against various cancer cell lines. Therefore, calcium 4-aminobenzoate can be investigated as a potential anti-proliferative or cytotoxic agent in cancer research.
-
Modulation of Calcium Signaling: As a calcium salt, this compound will contribute to the overall calcium concentration in the medium, which can influence calcium-dependent signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
Data Summary: Hypothetical IC50 Values of PABA Derivatives
The following table summarizes reported half-maximal inhibitory concentration (IC50) values for various PABA derivatives against different cancer cell lines. This data can serve as a reference for designing experiments with calcium 4-aminobenzoate.
| Compound | Cell Line | IC50 (µM) | Reference |
| PABA Derivative 20 | NCI-H460 (Lung Cancer) | 15.59 - 20.04 | [3] |
| Acrylamide-PABA Analog 4j | MCF-7 (Breast Cancer) | 1.83 | [4] |
| Acrylamide-PABA Analog 4a | MCF-7 (Breast Cancer) | 2.99 | [4] |
| Carboxamide derivative of PABA | A549 (Lung Cancer) | 3.0 | [5] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of Calcium 4-Aminobenzoate
Materials:
-
Calcium 4-aminobenzoate powder
-
Cell culture grade water or Phosphate-Buffered Saline (PBS)
-
0.22 µm sterile syringe filter
-
Sterile conical tubes
Procedure:
-
Determine Solubility: The solubility of PABA in PBS (pH 7.2) is approximately 10 mg/mL.[6] It is recommended to start with a similar concentration for calcium 4-aminobenzoate. Due to the presence of calcium, be aware of potential precipitation, especially in phosphate-containing solutions at higher pH.[2][7]
-
Weighing and Dissolving:
-
Aseptically weigh the desired amount of calcium 4-aminobenzoate powder in a sterile container.
-
Add the desired volume of cell culture grade water or PBS to achieve a concentration of, for example, 10 mg/mL.
-
Gently warm the solution to 37°C and vortex or sonicate to aid dissolution.[8]
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter.
-
Filter the solution into a sterile conical tube.
-
-
Storage:
-
Store the sterile stock solution at 2-8°C, protected from light. It is recommended to prepare fresh stock solutions and not to store them for more than one day to avoid degradation or precipitation.[6]
-
Protocol 2: Supplementation of Cell Culture Media
Materials:
-
Sterile stock solution of calcium 4-aminobenzoate
-
Complete cell culture medium appropriate for the cell line
Procedure:
-
Thaw and Mix: If the stock solution was stored at a low temperature, bring it to room temperature or 37°C and mix well to ensure homogeneity.
-
Dilution:
-
Determine the desired final concentration of calcium 4-aminobenzoate in the cell culture medium. Based on studies with PABA in yeast, a starting range of 5-25 µg/mL could be explored.[9]
-
Aseptically add the calculated volume of the stock solution to the complete cell culture medium. For example, to achieve a final concentration of 10 µg/mL in 100 mL of medium, add 100 µL of a 10 mg/mL stock solution.
-
-
Final Mix and Use: Gently swirl the medium to ensure even distribution of the supplement. The supplemented medium is now ready for use in cell culture experiments.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for adherent cancer cell lines.[8][10]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Calcium 4-aminobenzoate supplemented medium at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of calcium 4-aminobenzoate in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of calcium 4-aminobenzoate. Include untreated control wells (medium only) and vehicle control wells if a solvent other than the medium is used for the stock solution.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[10]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of calcium 4-aminobenzoate to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of calcium 4-aminobenzoate.
Folate Synthesis Pathway
Caption: Simplified folate synthesis pathway highlighting the role of PABA.
Calcium Signaling Pathway
Caption: Simplified overview of a calcium signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Calcium in Cell Culture [sigmaaldrich.com]
- 3. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT XTT和MTT细胞活力检测法 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. cusabio.com [cusabio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Troubleshooting & Optimization
Technical Support Center: Calcium 4-Aminobenzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of calcium 4-aminobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing calcium 4-aminobenzoate?
A1: The synthesis of calcium 4-aminobenzoate is typically achieved through an acid-base reaction between 4-aminobenzoic acid (PABA) and a calcium base, such as calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO), in an aqueous solution. The reaction results in the formation of the calcium salt, which then precipitates out of the solution.
Q2: What are the critical parameters that influence the yield of the final product?
A2: The primary factors affecting the yield of calcium 4-aminobenzoate are:
-
Stoichiometry of Reactants: The molar ratio of 4-aminobenzoic acid to the calcium source.
-
Reaction Temperature: Influences the reaction rate and the solubility of the product.
-
pH of the Solution: Crucial for the complete deprotonation of the carboxylic acid and the precipitation of the calcium salt.
-
Reactant Concentration: Affects the rate of reaction and the efficiency of precipitation.
-
Purity of Reactants: Impurities in the starting materials can lead to side reactions and lower yields.
-
Crystallization Conditions: The rate of cooling and agitation during precipitation can impact the crystal size and purity, thereby affecting the isolated yield.
Q3: What are the most common impurities encountered in this synthesis?
A3: Common impurities can include unreacted 4-aminobenzoic acid, calcium hydroxide, and any insoluble materials present in the calcium source, such as calcium carbonate. If the reaction is carried out at a high temperature for an extended period, there is a potential for oxidative degradation of the amino group in the 4-aminobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of calcium 4-aminobenzoate.
Issue 1: Low or No Precipitation of the Product
Possible Causes:
-
Incorrect pH: The pH of the solution may not be optimal for the precipitation of the calcium salt.
-
Insufficient Reactant Concentration: The concentration of the reactants may be too low, resulting in the product remaining dissolved.
-
High Reaction Temperature: The solubility of calcium 4-aminobenzoate may be too high at the reaction temperature, preventing precipitation.
Solutions:
-
pH Adjustment: Slowly add a dilute solution of calcium hydroxide while monitoring the pH. The optimal pH for precipitation is typically in the slightly basic range (pH 8-10).
-
Concentration Adjustment: If the volume of the solution is large, consider carefully evaporating some of the solvent in vacuo to increase the concentration of the product.
-
Cooling: Gradually cool the reaction mixture in an ice bath to decrease the solubility of the product and induce precipitation. Avoid crash cooling, as this can lead to the formation of fine, difficult-to-filter crystals.
Issue 2: The Precipitate is Difficult to Filter or Appears Oily
Possible Causes:
-
Rapid Precipitation: "Crashing out" the product by rapid cooling or pH change can lead to the formation of very fine particles or an amorphous solid.
-
Presence of Impurities: Oily impurities can hinder the crystallization process.
Solutions:
-
Controlled Crystallization: Allow the solution to cool slowly with gentle stirring to encourage the formation of larger, more easily filterable crystals.
-
Recrystallization: If the initial precipitate is of poor quality, it can be redissolved in a minimal amount of hot water and then allowed to recrystallize slowly.
-
Solvent Washing: Wash the filtered product with a small amount of cold deionized water to remove soluble impurities, followed by a wash with a non-polar solvent like diethyl ether to remove organic impurities.
Issue 3: The Final Product is Discolored (e.g., yellow or brown)
Possible Causes:
-
Oxidation: The amino group of 4-aminobenzoic acid is susceptible to air oxidation, especially at elevated temperatures and in the presence of trace metal impurities.
-
Impurities in Starting Materials: Colored impurities in the 4-aminobenzoic acid or calcium hydroxide can be carried through to the final product.
Solutions:
-
Inert Atmosphere: For high-purity applications, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Decolorizing Carbon: If the product is discolored, it can be redissolved in hot water and treated with a small amount of activated carbon to adsorb the colored impurities before filtration and recrystallization.
-
Purity of Starting Materials: Use high-purity 4-aminobenzoic acid and calcium hydroxide.
Data Presentation
The following table summarizes the hypothetical effect of key reaction parameters on the yield of calcium 4-aminobenzoate. This data is representative of typical optimization studies for similar precipitation reactions and should be used as a guide for experimental design.
| Experiment ID | Molar Ratio (PABA:Ca(OH)₂) | Temperature (°C) | pH | Reaction Time (h) | Yield (%) |
| 1 | 2:1 | 50 | 8.5 | 2 | 85 |
| 2 | 2:1 | 70 | 8.5 | 2 | 92 |
| 3 | 2:1 | 90 | 8.5 | 2 | 88 |
| 4 | 1.8:1 | 70 | 8.5 | 2 | 82 |
| 5 | 2.2:1 | 70 | 8.5 | 2 | 91 |
| 6 | 2:1 | 70 | 7.5 | 2 | 75 |
| 7 | 2:1 | 70 | 9.5 | 2 | 93 |
| 8 | 2:1 | 70 | 8.5 | 1 | 89 |
| 9 | 2:1 | 70 | 8.5 | 4 | 92 |
Experimental Protocols
Key Experiment: Synthesis of Calcium 4-Aminobenzoate
Materials:
-
4-Aminobenzoic acid (PABA)
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Dissolution of PABA: In a flask, dissolve 4-aminobenzoic acid in deionized water with stirring. A typical concentration would be in the range of 0.1 to 0.5 M. Gentle heating (e.g., to 50-70°C) can aid in dissolution.
-
Preparation of Calcium Hydroxide Slurry: In a separate beaker, prepare a slurry of calcium hydroxide in deionized water. Use a stoichiometric amount based on a 2:1 molar ratio of PABA to Ca(OH)₂.
-
Reaction: Slowly add the calcium hydroxide slurry to the PABA solution while stirring vigorously. Monitor the pH of the reaction mixture. The pH should rise to the slightly basic range (e.g., 8-10).
-
Heating and Stirring: Continue to heat and stir the reaction mixture for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature with gentle stirring. For maximum yield, the mixture can be further cooled in an ice bath.
-
Filtration: Collect the precipitated calcium 4-aminobenzoate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any soluble impurities. A subsequent wash with a volatile organic solvent like ethanol or diethyl ether can help in faster drying.
-
Drying: Dry the purified product in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis of calcium 4-aminobenzoate.
Caption: Troubleshooting guide for low yield in calcium 4-aminobenzoate synthesis.
Technical Support Center: Optimizing the Formation of Calcium 4-Aminobenzoate Cocrystals
Welcome to the technical support center for the optimization of calcium 4-aminobenzoate cocrystal formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of calcium 4-aminobenzoate cocrystals.
Issue 1: The final product is amorphous or has low crystallinity.
-
Question: My powder X-ray diffraction (PXRD) pattern shows a broad halo instead of sharp peaks. What could be the cause, and how can I fix it?
-
Answer: An amorphous product, indicated by a halo in the PXRD pattern, suggests that the molecules have not arranged into a well-ordered crystal lattice. This can be due to several factors:
-
Excessive Grinding Energy: In liquid-assisted grinding (LAG), overly aggressive grinding (high frequency, long duration) can introduce too much energy into the system, disrupting crystal formation and leading to an amorphous state.
-
Solvent Choice: The solvent used in LAG or solution crystallization may not be optimal for mediating the formation of a crystalline structure. Some solvents can inhibit crystal growth or lead to the formation of an amorphous solid.
-
Rapid Solvent Evaporation: In solution-based methods, if the solvent evaporates too quickly, the molecules may not have sufficient time to self-assemble into a crystalline structure, resulting in an amorphous precipitate.
Troubleshooting Steps:
-
Optimize Grinding Parameters: Reduce the grinding time and/or frequency. Start with shorter intervals and analyze the product at each stage to monitor the progression of cocrystallization.
-
Solvent Screening: If using LAG, experiment with different solvents. Solvents like ethanol or methanol can be effective. The amount of solvent is also critical; typically, a few microliters per 100 mg of solid is a good starting point.
-
Control Evaporation Rate: For solution crystallization, slow down the evaporation process by covering the container with a perforated lid or placing it in a controlled environment (e.g., a desiccator).
-
Introduce Seed Crystals: If you have a small amount of crystalline product, use it to seed a new experiment. This can provide a template for crystal growth.
-
Issue 2: Low yield of the cocrystal.
-
Question: After the experiment, I have a low amount of the desired cocrystal, with a significant amount of unreacted starting materials remaining. How can I improve the yield?
-
Answer: A low yield indicates that the cocrystallization reaction has not gone to completion. This can be attributed to several factors:
-
Incorrect Stoichiometry: The molar ratio of calcium salt to 4-aminobenzoic acid is crucial for efficient cocrystal formation.
-
Insufficient Reaction Time: The duration of grinding or stirring in solution may not be long enough for the complete conversion of reactants to the cocrystal phase.
-
Poor Solubility in the Chosen Solvent: In solution-based methods, if the starting materials have very different solubilities in the chosen solvent, the less soluble component may not dissolve sufficiently to react.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure the correct molar ratio of the calcium salt and 4-aminobenzoic acid is used. A 1:2 molar ratio of calcium to 4-aminobenzoic acid is a common starting point for divalent cations.
-
Increase Reaction Time: Extend the grinding time for LAG or the stirring/sonication time for solution-based methods. Monitor the reaction progress over time using techniques like PXRD.
-
Optimize Solvent Selection: For solution crystallization, choose a solvent in which both components have reasonably similar solubilities. For LAG, the solvent acts as a catalyst, so even a small amount of a solvent in which the components are slightly soluble can enhance the reaction rate.
-
Increase Temperature: For solution crystallization, gently heating the solution can increase the solubility of the starting materials and promote cocrystal formation. Be cautious, as high temperatures can sometimes lead to the formation of different polymorphs or degradation.
-
Issue 3: Formation of an unintended phase (e.g., a hydrate or a different polymorph).
-
Question: My characterization data (e.g., PXRD, DSC) suggests the presence of a different crystal form than the desired cocrystal. What could be the reason?
-
Answer: The formation of unintended phases, such as hydrates or different polymorphs, is a common challenge in cocrystallization.
-
Presence of Water: Calcium salts and 4-aminobenzoic acid can be hygroscopic. The presence of water, either from the atmosphere or as residual moisture in the solvents or starting materials, can lead to the formation of a hydrate.
-
Solvent-Induced Polymorphism: Different solvents can direct the crystallization process towards different polymorphic forms.
-
Temperature Effects: The temperature at which the cocrystallization is carried out can influence which polymorph is thermodynamically or kinetically favored.
Troubleshooting Steps:
-
Control Humidity: Conduct experiments in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen). Use anhydrous solvents and ensure starting materials are thoroughly dried.
-
Solvent Screening: If you suspect solvent-induced polymorphism, screen a variety of solvents with different polarities and hydrogen bonding capabilities.
-
Vary Crystallization Temperature: Experiment with different temperatures for solution crystallization to target the desired polymorph.
-
Characterize Thoroughly: Use a combination of analytical techniques, including thermogravimetric analysis (TGA) to detect the presence of water in hydrates, and variable-temperature PXRD to study phase transitions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal molar ratio for calcium and 4-aminobenzoic acid?
-
A1: For a divalent cation like calcium (Ca²⁺), a 1:2 molar ratio with the singly charged 4-aminobenzoate anion is typically expected to maintain charge neutrality in a salt-like interaction within the cocrystal. However, other stoichiometric ratios are possible depending on the crystal packing. It is recommended to screen different ratios (e.g., 1:1, 1:2, 2:1) during the initial optimization.
-
-
Q2: Which analytical techniques are essential for confirming the formation of a calcium 4-aminobenzoate cocrystal?
-
A2: A combination of techniques is crucial.[1][2][3][4][5]
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the formation of a new crystalline phase. The PXRD pattern of the cocrystal should be distinct from the patterns of the individual starting materials.
-
Differential Scanning Calorimetry (DSC): DSC can identify the melting point of the new cocrystal, which is typically different from the melting points of the starting materials. It can also reveal other thermal events like desolvation or polymorphic transitions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of intermolecular interactions (e.g., hydrogen bonding) between the calcium salt and 4-aminobenzoic acid by showing shifts in the characteristic vibrational bands (e.g., C=O, N-H, O-H).
-
Scanning Electron Microscopy (SEM): SEM can be used to observe the crystal morphology (shape and size) of the new cocrystal, which often differs from that of the starting materials.
-
-
-
Q3: Can I use water as a solvent for liquid-assisted grinding?
-
A3: While water can be used in LAG, it should be done with caution, especially with hygroscopic materials like calcium salts. The presence of water can lead to the formation of hydrates.[6] It is generally recommended to start with anhydrous organic solvents like ethanol or methanol. If water is used, it is important to characterize the product for hydrate formation using techniques like TGA.
-
-
Q4: How can I improve the dissolution rate of my calcium 4-aminobenzoate cocrystals?
-
A4: Cocrystals are often designed to improve the dissolution rate of poorly soluble active pharmaceutical ingredients.[7] To further enhance this:
-
Particle Size Reduction: Micronization of the cocrystal powder can increase the surface area available for dissolution.
-
Formulation with Excipients: Including hydrophilic polymers or surfactants in a formulation can help maintain supersaturation and prevent precipitation of the less soluble form after dissolution (the "spring and parachute" effect).[8]
-
-
Experimental Protocols
Protocol 1: Liquid-Assisted Grinding (LAG)
This protocol is adapted from methodologies used for similar systems involving calcium salts and aromatic carboxylic acids.[5]
-
Materials: Calcium source (e.g., calcium hydroxide, calcium acetate), 4-aminobenzoic acid, and a suitable solvent (e.g., ethanol).
-
Preparation: Accurately weigh the calcium source and 4-aminobenzoic acid in a 1:2 molar ratio.
-
Grinding:
-
Place the powder mixture into a milling jar (e.g., stainless steel) with grinding balls.
-
Add a small amount of the grinding liquid (e.g., 10-50 µL of ethanol per 100 mg of total solids). The amount of liquid, η, is a critical parameter to optimize.[3][9]
-
Mill the mixture in a shaker or planetary ball mill at a set frequency (e.g., 15-30 Hz) for a specific duration (e.g., 30-60 minutes). It is advisable to perform the milling in intervals to prevent excessive heating.
-
-
Product Recovery: After grinding, open the jar in a well-ventilated area and collect the resulting powder.
-
Characterization: Analyze the product using PXRD, DSC, FTIR, and SEM to confirm cocrystal formation and purity.
Protocol 2: Solution Crystallization
-
Materials: Calcium source, 4-aminobenzoic acid, and a suitable solvent (e.g., ethanol, methanol, or a mixture).
-
Dissolution:
-
Dissolve the calcium source and 4-aminobenzoic acid in the chosen solvent in the desired molar ratio (e.g., 1:2).
-
Gentle heating and stirring may be required to achieve complete dissolution. Ensure the solution is not heated to a point where degradation occurs.
-
-
Crystallization:
-
Slow Evaporation: Cover the container with a perforated lid and allow the solvent to evaporate slowly at room temperature.
-
Cooling Crystallization: If the components are dissolved at an elevated temperature, slowly cool the solution to induce crystallization.
-
Anti-Solvent Addition: Add a miscible solvent in which the cocrystal is poorly soluble (an anti-solvent) to the solution to induce precipitation.[10][11]
-
-
Product Recovery: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Analyze the crystals using PXRD, DSC, FTIR, and SEM.
Data Presentation
Table 1: Key Experimental Parameters for Optimization
| Parameter | Liquid-Assisted Grinding (LAG) | Solution Crystallization | Potential Impact on Outcome |
| Molar Ratio (Ca:4-ABA) | 1:1, 1:2, 2:1 | 1:1, 1:2, 2:1 | Affects stoichiometry and completeness of reaction. |
| Solvent | Ethanol, Methanol, Acetonitrile | Ethanol, Water, Ethyl Acetate | Influences reaction kinetics, solubility, and can lead to different polymorphs or solvates.[12][13][14] |
| Grinding Frequency/Time | 10-30 Hz / 15-90 min | N/A | Higher energy can increase reaction rate but may lead to amorphous product. |
| Temperature | Ambient | 25°C - 60°C | Affects solubility and can influence which polymorph crystallizes. |
| Evaporation Rate | N/A | Slow, Medium, Fast | Fast evaporation can lead to amorphous product or small crystals. |
Table 2: Characterization Data for a Hypothetical Calcium 4-Aminobenzoate Cocrystal
| Analytical Technique | Starting Materials | Expected Cocrystal | Interpretation |
| PXRD (2θ peaks) | Distinct peaks for Calcium Salt and 4-ABA | A new, unique set of diffraction peaks | Confirms the formation of a new crystalline phase.[4][5] |
| DSC (Melting Point) | Tₘ (Ca Salt), Tₘ (4-ABA) | A single, sharp endotherm at a different temperature | Indicates the formation of a new, single-phase cocrystal.[4][5] |
| FTIR (cm⁻¹) | C=O stretch (~1680), N-H stretch (~3300-3500) | Shift in C=O and N-H stretching frequencies | Suggests the formation of new hydrogen bonds between the components.[5] |
| SEM | Distinct morphologies for each component | Uniform crystals with a new morphology | Visual confirmation of a new solid phase.[5] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of calcium 4-aminobenzoate cocrystals.
Caption: Troubleshooting decision tree for common issues in cocrystallization experiments.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]
- 3. Mechanochemistry: A Force of Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transformation Pathways of Cocrystal Hydrates When Coformer Modulates Water Activity [ouci.dntb.gov.ua]
- 7. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Polymorphism and Crystallization of p-Aminobenzoic Acid [diva-portal.org]
challenges in the analytical measurement of calcium 4-aminobenzoate
Welcome to the technical support center for the analytical measurement of calcium 4-aminobenzoate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My calcium 4-aminobenzoate sample is not fully dissolving in water. What should I do?
A1: The aqueous solubility of calcium 4-aminobenzoate can be limited. The 4-aminobenzoic acid (PABA) portion is slightly soluble in water, and this can be influenced by pH.[1][2][3] To improve dissolution, try the following:
-
Gentle Heating: Warm the solution while stirring. PABA's solubility increases in hot water.[4][5]
-
Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.
-
pH Adjustment: The solubility of 4-aminobenzoic acid is pH-dependent.[3] A slightly acidic or alkaline environment may improve solubility, but be aware that this can affect the stability of the compound.
-
Alternative Solvents: If your analytical method allows, consider using polar organic solvents like ethanol or methanol, where PABA is more soluble.[1][3]
Q2: The absorbance of my standard solutions is decreasing over time. What is the likely cause?
A2: The 4-aminobenzoate moiety is sensitive to light and air, which can lead to degradation.[1][2][4][5] This degradation can cause a decrease in absorbance readings. To mitigate this:
-
Protect from Light: Store solutions in amber glassware or wrap containers with aluminum foil.[1][4]
-
Prepare Fresh Solutions: Prepare standard and sample solutions fresh daily and analyze them promptly.
-
Use an Inert Atmosphere: For long-term storage of the solid material, consider keeping it under an inert gas like nitrogen or argon.
Q3: I'm observing poor peak shape (tailing or fronting) during HPLC analysis. How can I improve it?
A3: Poor peak shape can be caused by several factors related to the analyte, mobile phase, or column. For calcium 4-aminobenzoate, consider these points:
-
Mobile Phase pH: The amino group on the 4-aminobenzoate molecule can interact with residual silanols on the HPLC column, causing peak tailing. Adjusting the mobile phase pH can help to suppress this interaction. A common approach for aminobenzoic acids is to use a slightly acidic mobile phase.[6]
-
Ionic Strength: The presence of calcium ions can sometimes lead to interactions with the stationary phase. Adjusting the ionic strength of the mobile phase with a suitable buffer can help to improve peak shape.
-
Column Choice: If issues persist, consider using a column with end-capping or a different stationary phase, such as a mixed-mode column that can handle ionic compounds effectively.[7][8]
Q4: Can I analyze both the 4-aminobenzoate and calcium content with a single method?
A4: It is challenging to quantify both the organic anion and the inorganic cation simultaneously with a single common technique.[9] The analytical methods for each are fundamentally different.
-
4-Aminobenzoate: Typically analyzed by UV-Vis Spectrophotometry or HPLC-UV.[6][10]
-
Calcium: Usually determined by complexometric titration with EDTA or by atomic absorption spectroscopy (AAS).[11][12][13] It is recommended to use two separate, optimized methods for accurate quantification of each component.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of calcium 4-aminobenzoate.
Low or Inconsistent Assay Values
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Ensure the sample is fully dissolved before analysis. Refer to FAQ Q1 for techniques to improve solubility. Visually inspect solutions for any particulate matter. |
| Sample Degradation | 4-aminobenzoate is light and air sensitive.[1][2][4][5] Prepare solutions fresh and protect them from light. Analyze samples promptly after preparation. |
| Incorrect Wavelength (UV-Vis/HPLC) | Verify the spectrophotometer is set to the correct wavelength. The maximum absorption for 4-aminobenzoic acid in water is around 266 nm.[2][4] |
| pH Effects on Absorbance | The UV absorbance of 4-aminobenzoate can be pH-dependent.[3] Ensure that the pH of your standard and sample solutions is consistent. |
| Interference in Titration | Other metal ions in the sample can interfere with the complexometric titration of calcium.[14] Use appropriate masking agents if necessary. The pH must be carefully controlled (typically around pH 10-12) for the Ca-EDTA reaction.[15][16] |
Issues with UV-Vis Spectrophotometry
| Problem | Potential Cause | Solution |
| Non-linear Calibration Curve | Exceeding the linear range of the instrument or analyte. | Prepare a new set of standards with a narrower concentration range. |
| Sample degradation at lower concentrations. | Prepare standards fresh and measure immediately. | |
| High Background Absorbance | Contaminated solvent or cuvettes. | Use fresh, high-purity solvent and thoroughly clean the cuvettes. |
| Insoluble particulates scattering light. | Filter the sample solution through a 0.45 µm filter before measurement. |
Issues with HPLC Analysis
| Problem | Potential Cause | Solution |
| Drifting Retention Times | Inadequate column equilibration. | Equilibrate the column with the mobile phase for a longer period before injection. |
| Changes in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Ghost Peaks | Contamination in the injector or column. | Flush the injector and column with a strong solvent. |
| Carryover from a previous injection. | Run a blank injection after a high-concentration sample. |
Experimental Protocols
Protocol 1: Quantification of 4-Aminobenzoate by HPLC-UV
This method is suitable for determining the amount of the 4-aminobenzoate portion of the salt.
1. Materials and Reagents:
-
Calcium 4-aminobenzoate reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Prepare a 10 mM ammonium acetate buffer.
-
Adjust the pH to 4.0 with glacial acetic acid.
-
The mobile phase can be a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio may need optimization.[6][17]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Preparation of Standard Solutions:
-
Accurately weigh about 20 mg of calcium 4-aminobenzoate reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution.
-
Prepare a series of working standards by serial dilution of the stock solution.
4. Sample Preparation:
-
Accurately weigh a quantity of the sample equivalent to about 20 mg of calcium 4-aminobenzoate into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the 4-aminobenzoate content by comparing the peak area of the sample to the calibration curve.
Protocol 2: Quantification of Calcium by Complexometric Titration
This method determines the calcium content of the salt using ethylenediaminetetraacetic acid (EDTA).[11]
1. Materials and Reagents:
-
Calcium 4-aminobenzoate sample
-
EDTA disodium salt dihydrate
-
Sodium hydroxide (NaOH)
-
Patton and Reeder's indicator (or Calconcarboxylic acid)[11]
-
Distilled or deionized water
2. Preparation of 0.05 M EDTA Standard Solution:
-
Accurately weigh approximately 18.61 g of EDTA disodium salt dihydrate.
-
Dissolve in distilled water in a 1 L volumetric flask and dilute to the mark.
-
Standardize this solution against a primary standard calcium carbonate solution.
3. Sample Preparation:
-
Accurately weigh about 300-400 mg of the calcium 4-aminobenzoate sample into a 250 mL conical flask.
-
Dissolve in approximately 100 mL of distilled water.
4. Titration Procedure:
-
To the dissolved sample, add 4 mL of 8 M NaOH solution to raise the pH to >12.[11]
-
Add a small amount (approx. 100 mg) of Patton and Reeder's indicator. The solution should turn a pink/red color.[11]
-
Titrate with the standardized 0.05 M EDTA solution.
-
The endpoint is reached when the color changes from pink/red to a clear blue.[11]
-
Record the volume of EDTA used.
5. Calculation:
-
Calculate the percentage of calcium in the sample using the volume and molarity of the EDTA solution and the initial sample weight.
Visualizations
Troubleshooting Workflow for Low Assay Results
Caption: Troubleshooting decision tree for low assay results.
Analytical Workflow for Calcium 4-Aminobenzoate
Caption: General experimental workflow for dual analysis.
Potential Degradation of 4-Aminobenzoate
References
- 1. chemiis.com [chemiis.com]
- 2. Page loading... [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 9. A Review of Analytical Methods for Calcium Salts and Cholecalciferol in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Para-aminobenzoic acid used as a marker for completeness of 24 hour urine: assessment of control limits for a specific HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Determination of calcium in food samples; Application of adding interference suppressing reagent-atomic absorption spectrophotometric method [jstage.jst.go.jp]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uclmail.net [uclmail.net]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Calcium 4-Aminobenzoate
Welcome to the technical support center for the purification of crude calcium 4-aminobenzoate. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you with common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude calcium 4-aminobenzoate?
A1: Crude calcium 4-aminobenzoate can contain several types of impurities depending on the synthetic route. The most common include:
-
Unreacted Starting Materials: Residual 4-aminobenzoic acid and unreacted calcium sources like calcium oxide or calcium hydroxide.
-
Synthesis Byproducts: Impurities from the synthesis of 4-aminobenzoic acid itself, which can include 4-nitrobenzoic acid, aniline, and toluidine.
-
Inorganic Salts: Other calcium salts that may have formed or were present in the starting materials.
-
Degradation Products: Products from the degradation of 4-aminobenzoic acid.
Q2: What is the recommended purification method for crude calcium 4-aminobenzoate?
A2: The most effective and widely used method for purifying solid organic compounds like calcium 4-aminobenzoate is recrystallization . This technique relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Q3: How do I choose the best solvent for recrystallization?
A3: An ideal recrystallization solvent for calcium 4-aminobenzoate should exhibit the following properties:
-
High solubility for calcium 4-aminobenzoate at elevated temperatures.
-
Low solubility for calcium 4-aminobenzoate at low temperatures to ensure good recovery.
-
High solubility for impurities at all temperatures, so they remain in the mother liquor, or very low solubility so they can be filtered out while hot.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Based on the synthesis of calcium 4-aminobenzoate in aqueous media, water is the most logical and effective solvent to start with.[1] For less polar impurities, a mixed solvent system, such as water with a miscible organic solvent like ethanol or methanol, may be beneficial.
Q4: How can I assess the purity of my final product?
A4: The purity of the recrystallized calcium 4-aminobenzoate can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point range. Impurities tend to broaden and depress the melting point.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for separating and identifying small amounts of impurities.
-
Spectroscopy: Techniques like FT-IR and NMR can confirm the identity and structural integrity of the purified compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not supersaturated. 2. The cooling process is too rapid. 3. The solution is supersaturated but requires nucleation. | 1. Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent and re-cool. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 3. Induce Crystallization: a) Add a seed crystal of pure calcium 4-aminobenzoate. b) Gently scratch the inside of the flask with a glass rod at the solution's surface. |
| "Oiling Out" - Formation of an Oily Liquid Instead of Crystals | 1. The compound is melting in the hot solvent: The boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities: Impurities can lower the melting point of the mixture. | 1. Use a lower-boiling point solvent or a mixed solvent system. 2. Add more solvent: Return the mixture to a boil and add a small amount of additional hot solvent to keep the compound dissolved at a lower temperature, then cool slowly. 3. Perform a preliminary purification step: If impurities are significant, consider a pre-purification step like a hot filtration to remove insoluble matter. |
| Low Yield of Purified Product | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration and were discarded. 3. Washing with room temperature solvent: The purified crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve. | 1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Prevent Premature Crystallization: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent and then evaporate it down after filtration. 3. Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in the Final Product | 1. Colored impurities are co-crystallizing with the product. | 1. Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% of the solute weight) and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize the product. |
Experimental Protocols
Protocol 1: Recrystallization of Crude Calcium 4-Aminobenzoate from Water
This protocol outlines the general procedure for purifying crude calcium 4-aminobenzoate using water as the solvent.
1. Dissolution: a. Place the crude calcium 4-aminobenzoate in an Erlenmeyer flask. b. Add a small amount of deionized water and a boiling chip. c. Gently heat the mixture on a hot plate while stirring. d. Add small portions of hot deionized water until the solid is completely dissolved. Note: Use the minimum amount of hot water necessary to achieve dissolution to maximize yield.
2. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal. c. Reheat the solution to boiling for 5-10 minutes.
3. Hot Filtration: a. Pre-heat a filtration apparatus (a funnel with fluted filter paper and a clean Erlenmeyer flask). b. Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal, if used).
4. Crystallization: a. Allow the hot, clear filtrate to cool slowly to room temperature. b. Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
6. Drying: a. Allow the crystals to dry completely on the filter paper by drawing air through them. b. For final drying, the crystals can be placed in a drying oven at a temperature well below the compound's decomposition point or in a desiccator under vacuum.
Visualizations
References
Technical Support Center: Prevention of 4-Aminobenzoic Acid Degradation
For researchers, scientists, and drug development professionals, ensuring the stability of 4-aminobenzoic acid (PABA) is critical for experimental accuracy and the efficacy of final formulations. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of PABA.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 4-aminobenzoic acid?
A1: The primary factors leading to the degradation of 4-aminobenzoic acid are exposure to light, particularly UV radiation, and oxidation.[1] PABA is known to be sensitive to both air and light, which can cause discoloration and a reduction in potency.[1] The photodegradation process is also influenced by pH, with higher pH levels generally leading to a faster rate of degradation.
Q2: How can I visually identify if my 4-aminobenzoic acid has degraded?
A2: Pure 4-aminobenzoic acid typically appears as white to off-white or colorless crystals.[1] A noticeable change in color, such as the development of a yellow or brownish tint, can be an initial indicator of degradation, often due to oxidation and exposure to light. However, for quantitative assessment of purity, analytical techniques such as HPLC are necessary.
Q3: What are the recommended storage conditions for 4-aminobenzoic acid?
A3: To minimize degradation, 4-aminobenzoic acid should be stored in a well-closed, light-resistant container in a cool, dry place. It is crucial to protect it from exposure to light and air to prevent photodegradation and oxidation.[1]
Q4: Can the pH of my formulation affect the stability of 4-aminobenzoic acid?
A4: Yes, the pH of a formulation can significantly impact the stability of PABA. Studies have shown that the photodegradation of PABA is pH-dependent. Therefore, optimizing and maintaining the pH of your formulation is a critical step in preventing its degradation.
Troubleshooting Guides
Issue 1: Discoloration of 4-Aminobenzoic Acid Solution
Problem: My PABA solution has turned yellow/brown.
Possible Cause: This is a common sign of oxidative degradation, often accelerated by exposure to light and air.
Solutions:
-
Minimize Light Exposure: Prepare and store PABA solutions in amber-colored glassware or containers wrapped in aluminum foil to block light.
-
Inert Atmosphere: For highly sensitive applications, deoxygenate your solvent by sparging with an inert gas like nitrogen or argon before dissolving the PABA. You can also blanket the headspace of the container with the inert gas before sealing.
-
Use of Antioxidants: Incorporate antioxidants into your formulation. Common choices include:
Issue 2: Loss of Potency or Inconsistent Results in Assays
Problem: I am observing a decrease in the concentration of PABA over time or getting variable results in my experiments.
Possible Cause: This is likely due to the degradation of PABA, which can be caused by several factors including light, heat, and interaction with other excipients in the formulation.
Solutions:
-
Photostability Testing: Conduct photostability studies according to ICH Q1B guidelines to understand the light sensitivity of your specific formulation.[9][10][11][12][13]
-
Excipient Compatibility: Perform compatibility studies with all excipients in your formulation to identify any potential interactions that may accelerate PABA degradation.
-
pH Control: Buffer your formulation to a pH that has been shown to minimize PABA degradation.
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Incorporate Photostabilizers: In addition to antioxidants, consider adding UV absorbers to your formulation that can compete for the absorption of harmful UV radiation.
Experimental Protocols
Protocol 1: Photostability Testing of a 4-Aminobenzoic Acid Formulation
This protocol is a general guideline based on the principles of ICH Q1B for photostability testing.
Objective: To assess the impact of light exposure on the stability of a PABA formulation.
Materials:
-
PABA formulation
-
Control sample (formulation protected from light)
-
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer and lux meter
-
Quartz or other UV-transparent containers
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Place the PABA formulation in the UV-transparent containers.
-
Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.
-
-
Exposure Conditions:
-
Place both the test and control samples in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]
-
-
Sampling:
-
Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24 hours of exposure).
-
-
Analysis:
-
Assay the PABA content and determine the presence of any degradation products in both the exposed and control samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Evaluation:
-
Compare the results from the exposed samples to those of the control samples. A significant loss of PABA or the formation of degradation products in the exposed sample compared to the control indicates photodegradation.
-
Protocol 2: Stability-Indicating HPLC Method for 4-Aminobenzoic Acid
Objective: To quantify the concentration of PABA and its degradation products in a sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[14]
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific separation.[15]
-
Flow Rate: Typically 1.0 mL/min.[14]
-
Detection Wavelength: PABA has a UV absorbance maximum around 270-280 nm. A wavelength of 270 nm can be used for detection.[16]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of PABA reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of working standard solutions of known concentrations by diluting the stock solution.
-
-
Sample Preparation:
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Dilute the PABA formulation with the mobile phase to a concentration that falls within the range of the standard curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
-
Quantification:
-
Identify the PABA peak based on its retention time compared to the standard.
-
Quantify the concentration of PABA in the sample using the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Data Presentation
Table 1: Example of Photostability Data for a PABA Formulation
| Exposure Time (hours) | PABA Concentration in Exposed Sample (%) | PABA Concentration in Control Sample (%) | Appearance of Degradation Products (Peak Area) |
| 0 | 100.0 | 100.0 | 0 |
| 6 | 95.2 | 99.8 | 15,432 |
| 12 | 89.5 | 99.5 | 32,189 |
| 24 | 82.1 | 99.3 | 65,780 |
Visualization of Degradation and Prevention
Logical Workflow for Investigating PABA Degradation
Caption: A logical workflow for troubleshooting the degradation of 4-aminobenzoic acid.
Signaling Pathway of PABA Photodegradation
Caption: A simplified diagram illustrating the photodegradation pathway of 4-aminobenzoic acid.
References
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photostability and interaction of ascorbic acid in cream formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation and Photostabilization of Ascorbic Acid in Pharmaceutical Preparations | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Food Additives Reducing Volatility of Antioxidants at Frying Temperature | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jordilabs.com [jordilabs.com]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 15. helixchrom.com [helixchrom.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Solubility of Calcium 4-Aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the solubilization of calcium 4-aminobenzoate in experimental settings. The information is designed to assist in optimizing experimental protocols and achieving desired concentrations for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of calcium 4-aminobenzoate?
Q2: Why is my calcium 4-aminobenzoate not dissolving in water?
Several factors can contribute to the poor dissolution of calcium 4-aminobenzoate:
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Low intrinsic solubility: The compound has inherently limited solubility in aqueous solutions.
-
pH of the medium: The pH of your water or buffer can significantly impact the ionization state of the 4-aminobenzoate moiety, thereby affecting solubility.[1]
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Particle size: Larger crystals will have a smaller surface area-to-volume ratio, leading to a slower dissolution rate.
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Polymorphism: The crystalline form of the solid can influence its solubility and dissolution kinetics.
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Common ion effect: The presence of other calcium or benzoate ions in the solution can suppress the dissolution of calcium 4-aminobenzoate.
Q3: Can I heat the solution to improve solubility?
Heating the solution can increase the solubility of calcium 4-aminobenzoate, as is common for many sparingly soluble salts. However, be cautious of potential degradation of the compound at elevated temperatures. It is advisable to conduct stability studies to determine the acceptable temperature range for your specific experimental conditions.
Q4: What are the most common techniques to enhance the solubility of calcium 4-aminobenzoate?
Common techniques to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs) like calcium 4-aminobenzoate include:
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pH Adjustment: Modifying the pH of the solvent to increase the ionization of the solute.
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Co-solvency: Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of the non-polar regions of the molecule.
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Complexation: Using complexing agents like cyclodextrins to form more soluble inclusion complexes.
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Solid Dispersion: Dispersing the compound in an inert carrier matrix at the solid state to improve wettability and dissolution.
-
Micronization: Reducing the particle size of the solid to increase the surface area available for dissolution.
Troubleshooting Guides
Issue 1: Precipitation occurs when adding calcium 4-aminobenzoate to a buffer.
| Possible Cause | Troubleshooting Step |
| pH-dependent precipitation | The pH of your buffer may be in a range where the compound is least soluble. Determine the pKa of 4-aminobenzoic acid (approximately 2.5 for the carboxylic acid and 4.9 for the amino group) and adjust the buffer pH to be at least 1-2 units away from the pKa where the ionized form is predominant. For a carboxylate salt, a higher pH generally increases solubility. |
| Common ion effect | If your buffer contains calcium or other benzoate salts, this can suppress dissolution. If possible, switch to a buffer system that does not contain these ions. |
| Supersaturation and crashing out | You may be exceeding the solubility limit in that specific medium. Try adding the solid in smaller increments with vigorous stirring, or gently warm the solution during dissolution and then allow it to cool slowly to room temperature. |
Issue 2: The dissolution rate is too slow for my experiment.
| Possible Cause | Troubleshooting Step |
| Large particle size | The surface area of the solid is limiting the dissolution rate. Consider micronization or grinding the solid to a finer powder before adding it to the solvent. |
| Poor wettability | The solid may not be easily wetted by the aqueous medium. The use of a small amount of a surfactant or preparing a solid dispersion can improve wettability. |
| Insufficient agitation | The diffusion layer around the solid particles is not being sufficiently disrupted. Increase the stirring speed or use a different method of agitation (e.g., sonication). |
Data on Solubility Enhancement Techniques
The following table summarizes the expected qualitative impact of various techniques on the solubility of calcium 4-aminobenzoate, based on general principles for poorly soluble salts.
| Technique | Principle | Expected Solubility Change | Key Considerations |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the 4-aminobenzoate moiety. | High | The final pH must be compatible with the experimental system and the stability of the compound. |
| Co-solvency | The co-solvent reduces the polarity of the aqueous medium, better solvating the non-polar parts of the molecule. | Medium to High | The co-solvent must be miscible with water and compatible with the intended application. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). |
| Complexation (with Cyclodextrins) | The hydrophobic 4-aminobenzoate portion of the molecule is encapsulated within the cyclodextrin cavity, forming a more water-soluble complex. | High | The choice of cyclodextrin (alpha, beta, gamma) and its derivatives is crucial. Stoichiometry of the complex needs to be determined. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, increasing wettability and dissolution rate. | Medium to High | The choice of carrier (e.g., PVP, PEG) and the method of preparation (e.g., solvent evaporation, melting) are critical. |
| Micronization | Increases the surface area of the solid particles, leading to a faster dissolution rate. | Low (affects rate more than equilibrium solubility) | Can lead to particle aggregation. May require specialized equipment like a jet mill. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., phosphate buffers at pH 6.0, 7.0, and 8.0).
-
Sample Preparation: Weigh an excess amount of calcium 4-aminobenzoate into separate vials for each buffer.
-
Equilibration: Add a fixed volume of each buffer to the respective vials. Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a suitable syringe filter (e.g., 0.22 µm), and dilute it appropriately. Analyze the concentration of dissolved calcium 4-aminobenzoate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Solubility Enhancement by Co-solvency
-
Co-solvent System Preparation: Prepare a series of co-solvent systems by mixing a water-miscible organic solvent (e.g., ethanol) with water in different volume ratios (e.g., 10:90, 20:80, 30:70 v/v).
-
Solubility Determination: Follow steps 2-5 from Protocol 1, using the prepared co-solvent mixtures instead of buffers.
Protocol 3: Solubility Enhancement by Complexation with β-Cyclodextrin (Kneading Method)
-
Molar Ratio Determination: Determine the desired molar ratio of calcium 4-aminobenzoate to β-cyclodextrin (e.g., 1:1, 1:2).
-
Kneading Process:
-
Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Add the calcium 4-aminobenzoate to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).
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During kneading, add small amounts of water if the mixture becomes too dry.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
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Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a uniform particle size.
-
Solubility Assessment: Determine the aqueous solubility of the prepared complex using the method described in Protocol 1.
Visualizing Experimental Workflows
Caption: General workflow for determining the equilibrium solubility of calcium 4-aminobenzoate.
Caption: Workflow for preparing a calcium 4-aminobenzoate-β-cyclodextrin inclusion complex via the kneading method.
References
Technical Support Center: Optimizing Reaction Conditions for Preparing Calcium 4-Aminobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of calcium 4-aminobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental preparation of calcium 4-aminobenzoate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Precipitation of Product | Incorrect pH: The pH of the reaction mixture is critical for the formation of the calcium salt. If the solution is too acidic, the 4-aminobenzoic acid will not be sufficiently deprotonated to react with the calcium ions. | Carefully monitor and adjust the pH of the reaction mixture. The addition of a calcium base such as calcium hydroxide or calcium oxide will increase the pH. Aim for a neutral to slightly basic pH to ensure the formation of the carboxylate salt. |
| Insufficient Reactant Concentration: The concentration of 4-aminobenzoic acid or the calcium salt in the solution may be below the saturation point required for precipitation. | Increase the concentration of the reactants. If solubility is an issue, consider gentle heating to increase the solubility of 4-aminobenzoic acid in the aqueous medium before the addition of the calcium source. | |
| Inappropriate Temperature: Temperature affects the solubility of both reactants and the product. | Optimize the reaction temperature. While heating can increase the solubility of 4-aminobenzoic acid, the final precipitation of calcium 4-aminobenzoate may be more efficient at a lower temperature. Experiment with cooling the reaction mixture after the initial reaction period to induce precipitation. | |
| Product is an Oil or Gummy Solid | Presence of Impurities: Impurities in the starting materials or formed during the reaction can interfere with crystal lattice formation. | Ensure high purity of the starting 4-aminobenzoic acid and calcium source. Consider recrystallizing the 4-aminobenzoic acid before use. During the workup, wash the precipitate thoroughly with cold deionized water to remove any soluble impurities. |
| Rapid Precipitation: Very rapid precipitation can lead to the formation of amorphous solids or oils instead of a crystalline product. | Control the rate of precipitation. This can be achieved by slow addition of the calcium source solution to the 4-aminobenzoic acid solution with vigorous stirring. Maintaining a consistent temperature can also help control the precipitation rate. | |
| Low Product Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper stoichiometry, or non-optimal pH. | Ensure the correct stoichiometric ratio of 4-aminobenzoic acid to the calcium source (a 2:1 molar ratio is expected). Allow for sufficient reaction time with adequate stirring to ensure complete mixing and reaction. Re-verify and maintain the optimal pH throughout the reaction. |
| Product Loss During Workup: Significant amounts of the product may be lost during filtration or washing if it has some solubility in the wash solvent. | Use ice-cold deionized water to wash the precipitate, minimizing solubility losses. Ensure the filtration setup is efficient to recover all of the solid product. | |
| Product Discoloration (Yellow or Brown) | Decomposition of 4-aminobenzoic acid: 4-aminobenzoic acid can degrade and discolor upon exposure to light and air, especially at elevated temperatures.[1] | Protect the reaction mixture from light, particularly if heating is involved. Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Presence of Impurities in Starting Materials: Colored impurities in the 4-aminobenzoic acid or calcium source will be carried through to the final product. | Use high-purity, colorless starting materials. If the 4-aminobenzoic acid has a yellowish tint, it should be purified by recrystallization before use. |
Frequently Asked Questions (FAQs)
Q1: What is a general reaction scheme for the preparation of calcium 4-aminobenzoate?
A1: Calcium 4-aminobenzoate is typically synthesized through an acid-base reaction between 4-aminobenzoic acid and a calcium base, such as calcium hydroxide or calcium oxide, in an aqueous medium. The reaction proceeds as follows:
2 C₇H₇NO₂ (4-aminobenzoic acid) + Ca(OH)₂ (calcium hydroxide) → Ca(C₇H₆NO₂)₂ (calcium 4-aminobenzoate) + 2 H₂O
Q2: What is the optimal pH for the precipitation of calcium 4-aminobenzoate?
A2: While a specific optimal pH is not definitively established in the literature for this exact compound, for the formation of calcium salts of carboxylic acids, a neutral to slightly alkaline pH is generally favorable to ensure the deprotonation of the carboxylic acid. It is recommended to monitor the pH and adjust it to be in the range of 7 to 8.
Q3: What is a suitable solvent for the recrystallization of calcium 4-aminobenzoate?
A3: For many calcium carboxylate salts, a mixed solvent system is often effective for recrystallization. A common approach is to dissolve the compound in a solvent in which it is sparingly soluble at room temperature but more soluble at higher temperatures, such as a mixture of ethanol and water. The exact ratio would need to be determined experimentally to achieve good recovery of pure crystals upon cooling.
Q4: How can I confirm the identity and purity of my synthesized calcium 4-aminobenzoate?
A4: Several analytical techniques can be used for characterization:
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of the carboxylate salt.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the 4-aminobenzoate moiety.
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Elemental Analysis: To determine the elemental composition (C, H, N) and compare it with the theoretical values for calcium 4-aminobenzoate.
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Thermogravimetric Analysis (TGA): To determine the thermal stability and water content of the synthesized salt.
Experimental Protocols
Detailed Methodology for the Preparation of Calcium 4-Aminobenzoate
This protocol describes the synthesis of calcium 4-aminobenzoate from 4-aminobenzoic acid and calcium hydroxide.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Ethanol (for recrystallization, optional)
Equipment:
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
pH meter or pH indicator strips
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Dissolution of 4-Aminobenzoic Acid: In a reaction flask, dissolve 4-aminobenzoic acid in deionized water. A molar ratio of 2 moles of 4-aminobenzoic acid to 1 mole of calcium hydroxide should be used. Gentle heating (e.g., to 50-60 °C) and stirring may be required to fully dissolve the 4-aminobenzoic acid.
-
Preparation of Calcium Hydroxide Slurry: In a separate beaker, prepare a slurry of calcium hydroxide in deionized water.
-
Reaction: Slowly add the calcium hydroxide slurry to the stirred 4-aminobenzoic acid solution. Monitor the pH of the reaction mixture and aim for a final pH between 7 and 8. Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath may be used to maximize the precipitation of the calcium 4-aminobenzoate.
-
Isolation of Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate with several portions of cold deionized water to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified calcium 4-aminobenzoate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Recrystallization (Optional): For higher purity, the dried product can be recrystallized. A mixture of ethanol and water is a potential solvent system to explore. Dissolve the product in a minimum amount of the hot solvent mixture, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.
Visualizations
Caption: Experimental workflow for the synthesis of calcium 4-aminobenzoate.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to Calcium 4-Aminobenzoate and Potassium 4-Aminobenzoate for Researchers and Drug Development Professionals
This guide provides a detailed comparison of calcium 4-aminobenzoate and potassium 4-aminobenzoate, focusing on their physicochemical properties, therapeutic applications, and the experimental methodologies used to evaluate them. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds.
Physicochemical Properties
The selection of a salt form for a drug candidate is a critical step in pharmaceutical development, as it can significantly influence the compound's solubility, stability, and bioavailability. While both calcium 4-aminobenzoate and potassium 4-aminobenzoate are salts of para-aminobenzoic acid (PABA), their differing cations (Ca²⁺ vs. K⁺) lead to distinct physicochemical characteristics.
| Property | Calcium 4-Aminobenzoate | Potassium 4-Aminobenzoate |
| Molecular Formula | C₁₄H₁₂CaN₂O₄[1] | C₇H₆KNO₂[2] |
| Molecular Weight | 312.33 g/mol [1] | 175.23 g/mol [2] |
| CAS Number | 60154-17-8[1] | 138-84-1[3] |
| Appearance | Data not available | White to off-white crystalline powder[3] |
| Solubility in Water | Data not available | 24.1 µg/mL (at pH 7.4)[2]. Described as easily soluble[3][4]. |
| Stability | Data not available | Data not available |
| Bioavailability | Data not available | Data not available |
Therapeutic Applications and Mechanism of Action
The therapeutic applications of the 4-aminobenzoate anion are influenced by the choice of the counter-ion. To date, the potassium salt has been more extensively studied for its therapeutic effects.
Potassium 4-Aminobenzoate:
Potassium 4-aminobenzoate, also known by the brand name Potaba, is primarily used in the treatment of fibrotic disorders.[5] It is indicated for conditions such as Peyronie's disease, scleroderma, and dermatomyositis.[5] Its therapeutic effect is attributed to its antifibrotic and anti-inflammatory properties.[2] The proposed mechanism of action involves the enhancement of monoamine oxidase (MAO) activity.[2] MAO is an enzyme responsible for the oxidative deamination of monoamines like serotonin.[6] Increased MAO activity may lead to the degradation of excess serotonin, which has been implicated in the pathogenesis of fibrosis.[7]
Calcium 4-Aminobenzoate:
There is limited information available in the scientific literature regarding the specific therapeutic applications of calcium 4-aminobenzoate beyond its potential use as a source of calcium.[8]
Signaling Pathways
Understanding the signaling pathways affected by these compounds is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
Antifibrotic Signaling Pathway of Potassium 4-Aminobenzoate
The antifibrotic effect of potassium 4-aminobenzoate is thought to be mediated through its influence on monoamine oxidase (MAO). The following diagram illustrates a simplified proposed pathway.
Caption: Proposed antifibrotic mechanism of potassium 4-aminobenzoate.
PABA and Ascl1a Signaling in Retinal Regeneration
Studies in zebrafish have shown that para-aminobenzoic acid (PABA) can promote retinal regeneration through the activation of the transcription factor Ascl1a. This highlights a potential area of research for 4-aminobenzoate salts.
Caption: PABA-influenced Ascl1a signaling pathway in retinal regeneration.
Experimental Protocols
The following sections outline standard experimental protocols for evaluating the key performance parameters of pharmaceutical salts like calcium and potassium 4-aminobenzoate.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Caption: Workflow for solubility determination via the shake-flask method.
Detailed Methodology:
-
Preparation: An excess amount of the solid (calcium or potassium 4-aminobenzoate) is added to a known volume of the solvent (e.g., purified water, buffer of a specific pH) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
-
Sampling: After equilibration, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn.
-
Separation: The withdrawn sample is immediately filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
In Vitro Permeability Assessment (Caco-2 Assay)
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal drug absorption.
Caption: Experimental workflow for the Caco-2 permeability assay.
Detailed Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in a Transwell® plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: The culture medium is replaced with a transport buffer. The test compound (calcium or potassium 4-aminobenzoate) is added to the apical (donor) compartment to assess absorption (A-to-B) or to the basolateral (donor) compartment to assess efflux (B-to-A).
-
Sampling: At predetermined time intervals, samples are taken from the receiver compartment.
-
Analysis: The concentration of the compound in the samples is quantified using a sensitive analytical method like LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
In Vivo Bioavailability Study
An in vivo bioavailability study in an animal model is essential to determine the rate and extent to which the active moiety is absorbed and becomes available at the site of action.
Caption: General workflow for an in vivo bioavailability study.
Detailed Methodology:
-
Animal Model: The study is typically conducted in a suitable animal model, such as rats or dogs. The animals are fasted overnight before dosing.
-
Dosing: A precisely weighed single oral dose of the test formulation (calcium or potassium 4-aminobenzoate) is administered. For determination of absolute bioavailability, a separate group of animals receives an intravenous (IV) dose of the compound.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via an appropriate route (e.g., tail vein, jugular vein).
-
Sample Processing and Analysis: Blood samples are processed to obtain plasma or serum. The concentration of the 4-aminobenzoate in the plasma/serum samples is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Bioavailability Calculation: Relative bioavailability is calculated by comparing the AUC of the test formulation to a reference formulation. Absolute bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Conclusion
The choice between calcium 4-aminobenzoate and potassium 4-aminobenzoate for a specific research or drug development application will depend on the desired physicochemical properties and therapeutic goal. Potassium 4-aminobenzoate is a well-characterized compound with established antifibrotic and anti-inflammatory effects, making it a viable candidate for indications where these properties are beneficial. The therapeutic potential of calcium 4-aminobenzoate remains less explored, and further research is warranted to elucidate its properties and potential applications. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other pharmaceutical salts.
References
- 1. Aminobenzoate Potassium | C7H6KNO2 | CID 23663628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calcium 4-aminobenzoate, CAS No. 60154-17-8 - iChemical [ichemical.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Calcium Carbonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Calcium Aminobenzoate Isomers: A Guide for Researchers
A comprehensive review of the synthesis, physicochemical properties, and potential biological relevance of calcium 2-aminobenzoate, calcium 3-aminobenzoate, and calcium 4-aminobenzoate.
This guide provides a detailed comparative analysis of the ortho-, meta-, and para-isomers of calcium aminobenzoate. Aimed at researchers, scientists, and drug development professionals, this document compiles available data on the synthesis, solubility, thermal stability, and spectroscopic properties of these salts. The information is presented to facilitate comparison and aid in the selection and application of these compounds in various research and development endeavors.
Physicochemical Properties
A comparative summary of the key physicochemical properties of the three calcium aminobenzoate isomers is presented below. It is important to note that comprehensive experimental data, particularly for the 2-amino and 3-amino isomers, is less prevalent in publicly available literature compared to the 4-amino isomer.
| Property | Calcium 2-aminobenzoate | Calcium 3-aminobenzoate | Calcium 4-aminobenzoate |
| Molecular Formula | C₁₄H₁₂CaN₂O₄ | C₁₄H₁₂CaN₂O₄ | C₁₄H₁₂CaN₂O₄ |
| Molecular Weight | 312.33 g/mol | 312.33 g/mol | 312.33 g/mol [1][2] |
| CAS Number | 14342-65-5 | N/A | 60154-17-8[1][2] |
| Appearance | White to pale-yellow crystalline powder | Data not available | White crystalline solid |
| Solubility in Water | Data not available | Data not available | Slightly soluble |
| Crystal Structure | Orthorhombic, Pbcn space group[3] | Data not available | Data not available |
| Coordination Number of Ca²⁺ | Heptacoordinated[3] | Data not available | Data not available |
Synthesis and Characterization
The synthesis of calcium aminobenzoate salts generally involves the reaction of the corresponding aminobenzoic acid with a suitable calcium salt, such as calcium hydroxide or calcium oxide, in an aqueous medium. The resulting salt can then be isolated by filtration and purified by recrystallization.
Experimental Protocols
Synthesis of Calcium 4-aminobenzoate:
A typical synthesis involves the reaction of stoichiometric amounts of calcium oxide with 4-aminobenzoic acid in an aqueous solution. The mixture is stirred, typically with heating, to facilitate the reaction. The resulting calcium 4-aminobenzoate precipitates upon cooling and can be collected by filtration, washed with cold water, and dried.[1]
Characterization Techniques:
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are employed to determine the thermal stability and decomposition profile of the salts. The analysis is typically performed under a controlled atmosphere (e.g., nitrogen or air) with a defined heating rate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the formation of the salt by observing the characteristic shifts in the carboxylate and amine absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to further confirm the structure of the organic ligand and to investigate the electronic environment of the molecule.
-
X-ray Diffraction (XRD): Powder or single-crystal XRD is used to determine the crystal structure, phase purity, and crystallinity of the synthesized salts.
Potential Biological Signaling Involvement
While direct evidence for the involvement of calcium aminobenzoate salts in specific signaling pathways is limited, the parent aminobenzoic acids are known to participate in various biological processes. Of particular interest is the role of calcium as a ubiquitous second messenger in cellular signaling. An increase in intracellular calcium concentration ([Ca²⁺]i) can trigger a multitude of cellular responses.
It is plausible that calcium aminobenzoate salts, upon dissociation, could influence calcium signaling pathways. For instance, p-Aminobenzoic acid (PABA), the parent acid of calcium 4-aminobenzoate, has been shown to affect the colonic absorption of substances, a process that can be influenced by calcium ion concentration.[4] The sequestration of calcium ions can modulate the permeability of the intestinal barrier, thereby affecting drug absorption. This suggests a potential interplay between aminobenzoates and calcium-dependent cellular processes.
Below is a conceptual workflow illustrating how a calcium aminobenzoate salt might influence a generic calcium-dependent signaling pathway.
Conceptual workflow of potential calcium signaling modulation.
Experimental Workflows
The following diagram illustrates a general experimental workflow for the synthesis and characterization of calcium aminobenzoate salts.
General experimental workflow for synthesis and characterization.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical relationship between molecular structure and spectral features. The following diagram outlines the deductive process for identifying a calcium aminobenzoate salt using common spectroscopic techniques.
Logical relationships in spectroscopic analysis.
References
- 1. calcium;4-aminobenzoate (60154-17-8) for sale [vulcanchem.com]
- 2. Calcium 4-aminobenzoate (1:2) | C14H12CaN2O4 | CID 108901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Contribution of calcium ion sequestration by polyoxyethylated nonionic surfactants to the enhanced colonic absorption of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Bioavailability: Calcium Carbonate vs. Organic Calcium Salts
An important note to the reader: Initial literature searches did not yield any direct comparative studies on the bioavailability of calcium 4-aminobenzoate versus calcium carbonate. To provide a valuable and data-driven comparison for our audience of researchers, scientists, and drug development professionals, this guide will focus on a well-documented comparison: calcium carbonate versus calcium citrate. Calcium citrate, an organic calcium salt, serves as a representative analogue to calcium 4-aminobenzoate, allowing for a thorough examination of the differences in bioavailability between an inorganic and an organic calcium source.
Introduction
Calcium is a critical mineral for numerous physiological processes, and supplementation is often necessary to meet daily requirements. The efficacy of a calcium supplement is largely determined by its bioavailability, which is the fraction of the ingested dose that is absorbed and becomes available for metabolic processes. The chemical form of the calcium salt is a key determinant of its solubility and subsequent absorption in the gastrointestinal tract. This guide provides a detailed comparison of the bioavailability of calcium carbonate, a common inorganic calcium supplement, and calcium citrate, a widely studied organic calcium salt.
Data Summary: Bioavailability of Calcium Carbonate vs. Calcium Citrate
The following tables summarize key quantitative data from comparative studies on the bioavailability of calcium carbonate and calcium citrate.
| Table 1: Fractional Calcium Absorption | |
| Calcium Salt | Fractional Absorption (%) |
| Calcium Carbonate | 31.4 ± 10.0[1] |
| Calcium Citrate | 40.2 ± 6.7[1] |
| Table 2: Relative Bioavailability | |
| Comparison | Finding |
| Calcium Citrate vs. Calcium Carbonate | Calcium citrate is 2.5 times more bioavailable than calcium carbonate, even when calcium carbonate is taken with a meal. |
Experimental Protocols
The data presented in this guide are derived from robust clinical studies. Below are detailed methodologies for key experiments cited.
Oral Calcium Load Technique for Measuring Calcium Absorption
This method estimates intestinal calcium absorption by measuring the rise in urinary calcium following an oral calcium load.
-
Subjects: 21 normal subjects (4 men and 17 women, aged 22–60 years).[1]
-
Study Design: Subjects were administered different doses (0.2g, 0.5g, 1.0g, and 2.0g) of elemental calcium as either calcium carbonate or calcium citrate.[1]
-
Procedure:
-
Endpoint: The increase in urinary calcium concentration is used as a proxy for the amount of calcium absorbed from the gastrointestinal tract.[1]
Radiolabeled Calcium Absorption Test
This technique provides a more direct measure of fractional calcium absorption using isotopes.
-
Subjects: 9 subjects from the oral calcium load study.[1]
-
Study Design: A crossover design where each subject received both calcium carbonate and calcium citrate on separate occasions.
-
Procedure:
-
Subjects were administered an oral dose of the calcium salt (containing 100–200 mg of elemental calcium) labeled with a radioactive isotope of calcium (e.g., 45Ca).[1]
-
The appearance of the radioisotope in the blood and its recovery in feces were measured over a period of time.
-
-
Endpoint: Fractional calcium absorption was calculated based on the fecal recovery of the orally administered radiolabeled calcium.[1]
Visualizations
Intestinal Calcium Absorption Pathways
The following diagram illustrates the primary mechanisms of calcium absorption in the small intestine.
Caption: Mechanisms of intestinal calcium absorption.
Experimental Workflow for a Bioavailability Study
The diagram below outlines a typical workflow for a clinical study comparing the bioavailability of two calcium supplements.
Caption: Crossover study design for calcium bioavailability.
Discussion
The superior bioavailability of calcium citrate over calcium carbonate can be attributed to its higher solubility, particularly in a less acidic environment. Calcium carbonate requires a more acidic environment, such as that of the stomach, to be effectively ionized into absorbable calcium ions. In contrast, calcium citrate's solubility is less dependent on stomach acid, making it a more consistently bioavailable option, especially for individuals with reduced gastric acid production.
The data consistently show that a greater fraction of calcium is absorbed from calcium citrate compared to calcium carbonate.[1] This has significant implications for supplement formulation and dosage recommendations. While calcium carbonate contains a higher percentage of elemental calcium by weight, its lower bioavailability may necessitate higher doses to achieve the same level of absorbed calcium as from calcium citrate.
Conclusion
For researchers, scientists, and drug development professionals, understanding the nuances of calcium bioavailability is crucial for developing effective calcium supplements and fortified foods. The evidence strongly suggests that organic calcium salts, such as calcium citrate, offer a bioavailability advantage over inorganic salts like calcium carbonate. This is primarily due to differences in their solubility and the physiological conditions required for their absorption. Future research could explore the bioavailability of other organic calcium salts, such as calcium 4-aminobenzoate, to further expand our understanding and provide a broader range of highly bioavailable calcium options.
References
comparing the properties of calcium 4-aminobenzoate to other PABA derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and biological properties of calcium 4-aminobenzoate and other prominent derivatives of para-aminobenzoic acid (PABA). The information presented is collated from various scientific sources to offer a comprehensive overview for researchers and professionals in drug development.
Introduction to PABA and Its Derivatives
Para-aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, is an organic compound that serves as a crucial building block in the synthesis of various biologically active molecules.[1] Its structural versatility allows for modifications at both the amino and carboxyl groups, leading to a wide array of derivatives with diverse applications in pharmaceuticals and cosmetics.[1] These derivatives often exhibit a range of biological activities, including antimicrobial, antioxidant, and UV-filtering properties.[2][3] This guide focuses on comparing calcium 4-aminobenzoate with other notable PABA derivatives such as potassium 4-aminobenzoate, Padimate O, and benzocaine.
Physicochemical Properties
The fundamental physicochemical characteristics of a compound, such as molecular weight and solubility, are critical determinants of its behavior in biological systems and its suitability for various formulations. The following table summarizes these properties for calcium 4-aminobenzoate and other selected PABA derivatives.
| Property | Calcium 4-aminobenzoate | Potassium 4-aminobenzoate | Padimate O | Benzocaine | p-Aminobenzoic Acid (PABA) |
| Molecular Formula | C₁₄H₁₂CaN₂O₄ | C₇H₆KNO₂ | C₁₇H₂₇NO₂ | C₉H₁₁NO₂ | C₇H₇NO₂ |
| Molecular Weight ( g/mol ) | 312.33 | 175.23 | 277.40 | 165.19 | 137.14 |
| Appearance | White to off-white powder | White to off-white crystalline powder | Yellowish, oily liquid | White, odorless, crystalline powder | White crystalline solid |
| Solubility in Water | Data not readily available | Soluble | Insoluble | Sparingly soluble (1 g/2500 mL) | Slightly soluble (5.39 g/L at 25°C) |
| Melting Point (°C) | Data not readily available | 186 - 189 | < 25 | 88 - 92 | 187 - 189 |
Biological Activities: A Comparative Overview
PABA derivatives are known for a variety of biological effects. This section compares the antioxidant, antimicrobial, and UV-filtering properties of calcium 4-aminobenzoate and its counterparts.
Antioxidant Activity
The antioxidant potential of PABA and its derivatives is attributed to their ability to scavenge free radicals and modulate the expression of antioxidant enzymes.[1] This property is crucial for protecting cells from oxidative stress.
| Compound | Antioxidant Activity (IC50 values) | Mechanism of Action |
| Calcium 4-aminobenzoate | Specific IC50 data not readily available. | Expected to possess antioxidant properties similar to PABA, acting as a radical scavenger. |
| Potassium 4-aminobenzoate | Specific IC50 data not readily available. | Likely exhibits antioxidant effects by scavenging reactive oxygen species.[2] |
| Padimate O | Can generate free radicals upon UV exposure.[4] | While it absorbs UV radiation, it can also produce reactive oxygen species, potentially leading to cellular damage.[4] |
| Benzocaine | IC50 (DPPH assay): 0.006 - 0.007 mg/mL (for some derivatives)[5]; IC50 (ABTS assay): 27.46 mM (for a specific derivative)[6] | Some derivatives show potent radical scavenging activity. |
| p-Aminobenzoic Acid (PABA) | Demonstrates significant antioxidant properties by scavenging reactive oxygen species and influencing antioxidant enzyme expression.[1] | Acts as a radical scavenger and can enhance mitochondrial function to reduce oxidative stress.[1] |
Antimicrobial Activity
Several PABA derivatives exhibit antimicrobial properties, making them potential candidates for therapeutic applications. Their mechanism often involves the inhibition of essential metabolic pathways in microorganisms, such as folate synthesis.
| Compound | Antimicrobial Activity (MIC values) | Mechanism of Action |
| Calcium 4-aminobenzoate | Specific MIC data not readily available. | Expected to have some antimicrobial activity, potentially enhanced by the presence of the calcium ion. |
| Potassium 4-aminobenzoate | Specific MIC data not readily available. | May possess antimicrobial properties similar to other PABA salts.[2] |
| Padimate O | Limited data available on specific antimicrobial activity. | Primarily used as a UV filter. |
| Benzocaine | Bacteriostatic/fungistatic at short exposures, bactericidal/fungicidal at longer exposures.[7] | Can inhibit microbial growth.[7] |
| p-Aminobenzoic Acid (PABA) | PABA itself has shown direct antibacterial activity against certain strains.[2] Schiff base derivatives have shown MIC values from 15.62 µM against MRSA.[2] | Can interfere with microbial metabolic pathways. Its derivatives can be potent antimicrobial agents.[3] |
UV-Filtering Properties
A primary application of PABA and its derivatives has been in sunscreens due to their ability to absorb ultraviolet (UV) radiation, particularly in the UVB range.
| Compound | UV Absorption Maximum (λmax) | UV-Filtering Efficacy |
| Calcium 4-aminobenzoate | Data not readily available. | Expected to absorb in the UVB range, similar to PABA. |
| Potassium 4-aminobenzoate | Data not readily available. | Likely absorbs UVB radiation. |
| Padimate O | ~310-315 nm | Primarily a UVB absorber.[8] |
| Benzocaine | ~291-310 nm | Absorbs UVB radiation. |
| p-Aminobenzoic Acid (PABA) | ~290 nm | Effective UVB absorber, though its use has declined due to concerns about photosensitivity.[9] |
Signaling Pathways and Mechanisms of Action
The biological effects of PABA and its derivatives are mediated through various cellular pathways. Understanding these mechanisms is crucial for their targeted application in drug development.
Folic Acid Synthesis Pathway
PABA is a vital precursor in the biosynthesis of folic acid in many bacteria. This pathway is a key target for antimicrobial agents like sulfonamides, which are structural analogs of PABA and competitively inhibit the enzyme dihydropteroate synthase.
Antioxidant and Anti-inflammatory Signaling
PABA exhibits antioxidant effects by scavenging reactive oxygen species (ROS) and modulating key signaling pathways involved in the cellular stress response. It can influence the expression of antioxidant enzymes and suppress inflammatory pathways.
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the properties of PABA derivatives.
Determination of Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Serial dilutions of the test compound (e.g., calcium 4-aminobenzoate) are prepared.
-
The DPPH solution is mixed with the test compound solutions.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Determination of Antimicrobial Activity (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
A series of dilutions of the test compound is prepared in a liquid growth medium in microtiter plates or test tubes.
-
Each dilution is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).
-
Positive and negative growth controls are included.
-
The plates or tubes are incubated under conditions suitable for the growth of the microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Conclusion
Calcium 4-aminobenzoate, as a salt of PABA, is expected to share many of its parent compound's beneficial properties, including potential antioxidant and antimicrobial activities. However, this guide highlights a significant gap in the publicly available, direct comparative data for calcium 4-aminobenzoate against other well-known PABA derivatives. While physicochemical properties can be readily compared, more extensive experimental studies are required to quantify the biological activities of calcium 4-aminobenzoate and establish a clear structure-activity relationship within this class of compounds. For researchers and drug development professionals, this presents an opportunity for further investigation into the therapeutic potential of this and other PABA salts. The provided experimental workflows can serve as a foundation for such comparative studies.
References
- 1. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ewg.org [ewg.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Properties of Topical Anesthetic Liquids Containing Lidocaine or Benzocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. spflist.com [spflist.com]
validation of analytical methods for calcium 4-aminobenzoate quantification
A Comparative Guide to Validated Analytical Methods for Calcium 4-Aminobenzoate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like calcium 4-aminobenzoate is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods is a mandatory process that provides scientific evidence that a method is suitable for its intended purpose.[1][2] This guide offers a comparative overview of three common analytical techniques for the quantification of calcium 4-aminobenzoate: Complexometric Titration, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC). The validation of these methods is discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3][4][5]
Experimental Workflow and Validation
The validation of an analytical method is a structured process to ensure it is fit for its purpose. This involves careful planning of the validation experiments, defining acceptance criteria, and thorough documentation of the results.[1] The general workflow for analytical method validation is illustrated in the diagram below.
Caption: General workflow for the validation of an analytical method.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. Below is a comparison of three methods for quantifying calcium 4-aminobenzoate.
| Validation Parameter | Complexometric Titration | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the concentration of calcium ions by titrating with a complexing agent (EDTA).[6][7][8][9] | Measures the absorbance of UV light by the 4-aminobenzoate moiety at a specific wavelength.[10][11] | Separates calcium 4-aminobenzoate from other components, followed by quantification using a detector (e.g., UV). |
| Specificity | Specific for calcium ions at a high pH (around 12) where other ions like magnesium precipitate.[6][12] Interference from other metal ions that form stable complexes with EDTA can be a concern. | Specific to the chromophore (4-aminobenzoate). Interference can occur from other substances that absorb at the same wavelength.[11] | Highly specific due to the chromatographic separation of the analyte from impurities and excipients. Specificity can be demonstrated by the absence of interfering peaks at the retention time of the analyte.[13] |
| Linearity | Determined by titrating at least five different sample sizes (e.g., 80% to 120% of the target concentration) and plotting sample volume against titrant volume.[12][14] A high coefficient of determination (R²) indicates linearity. | Assessed by preparing a series of at least five concentrations and plotting absorbance versus concentration. The correlation coefficient (r) should be close to 1.[15] | Assessed by analyzing a series of at least five concentrations of the analyte. The peak area is plotted against concentration, and the correlation coefficient (r) and y-intercept are evaluated. |
| Accuracy | Determined by the recovery of a known amount of a calcium standard. Results should typically be within 98.0-102.0% of the true value.[3][14] | Determined by the recovery of a known amount of 4-aminobenzoic acid standard spiked into a placebo. The mean recovery should be within accepted limits (e.g., 98-102%).[13][16] | Determined by applying the method to samples spiked with known amounts of calcium 4-aminobenzoate. The percentage recovery is calculated. |
| Precision (Repeatability & Intermediate Precision) | Assessed by performing multiple titrations of the same sample under the same conditions (repeatability) and on different days with different analysts (intermediate precision).[14] The relative standard deviation (RSD) should be low. | Assessed by multiple measurements of the same sample. Repeatability is determined on the same day, while intermediate precision is assessed on different days or with different analysts.[13] The RSD should be within acceptable limits (e.g., ≤2%).[3] | Assessed by multiple injections of the same sample. Repeatability is determined over a short interval, while intermediate precision is evaluated over different days, with different analysts, or on different equipment. The RSD should be low. |
| Limit of Detection (LOD) | Not typically required for this type of assay. | The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on the signal-to-noise ratio (typically 3:1).[15][16] | The lowest concentration of the analyte that can be detected. It is often determined by the signal-to-noise ratio (typically 3:1). |
| Limit of Quantification (LOQ) | Not typically required for this type of assay. | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).[15][16] | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often determined by the signal-to-noise ratio (typically 10:1). |
| Robustness | Evaluated by making small, deliberate variations in method parameters (e.g., pH, temperature) and observing the effect on the results.[12] | Evaluated by varying parameters such as wavelength and temperature.[13] The method should remain unaffected by these small changes. | Evaluated by intentionally varying chromatographic conditions (e.g., mobile phase composition, pH, flow rate, column temperature) and assessing the impact on the results. |
| Range | The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1] | The concentration interval where the method is demonstrated to be accurate, precise, and linear.[1] | The concentration range over which the method is shown to be accurate, precise, and linear.[1] |
Experimental Protocols
Complexometric Titration for Calcium Content
This method is based on the reaction between calcium ions and a standard solution of ethylenediaminetetraacetic acid (EDTA).[7][8][9]
-
Reagents and Equipment:
-
0.01 M EDTA standard solution
-
Calcium carbonate (primary standard)
-
Hydroxynaphthol blue indicator
-
Sodium hydroxide (NaOH) solution to adjust pH to ~12
-
Burette, pipettes, and conical flasks
-
-
Standardization of EDTA Solution:
-
Accurately weigh a suitable amount of primary standard calcium carbonate, dissolve it in a minimum amount of dilute HCl, and then dilute with deionized water in a volumetric flask.[6]
-
Pipette a known volume of the standard calcium solution into a conical flask.
-
Add NaOH solution to bring the pH to approximately 12.
-
Add a small amount of hydroxynaphthol blue indicator.
-
Titrate with the EDTA solution until the color changes from pink to a clear blue.
-
-
Sample Analysis:
-
Accurately weigh a sample of calcium 4-aminobenzoate and dissolve it in deionized water.
-
Follow the same procedure as for standardization (steps 2-5).
-
Calculate the calcium content based on the volume of EDTA consumed.
-
UV-Vis Spectrophotometry for 4-Aminobenzoate Content
This method relies on the inherent UV absorbance of the 4-aminobenzoic acid moiety.[10]
-
Reagents and Equipment:
-
UV-Vis Spectrophotometer
-
4-Aminobenzoic acid reference standard
-
Suitable solvent (e.g., deionized water or a buffered solution)
-
Quartz cuvettes
-
-
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) for 4-aminobenzoic acid in the chosen solvent. The reported λmax in water is around 266 nm.[17]
-
Prepare a stock solution of the 4-aminobenzoic acid reference standard.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Measure the absorbance of each standard at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare a solution of the calcium 4-aminobenzoate sample of a known concentration.
-
Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides a highly specific and sensitive method for the quantification of calcium 4-aminobenzoate.
-
Instrumentation and Conditions (Typical):
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow rate: 1.0 mL/min
-
Detection wavelength: Based on the λmax of 4-aminobenzoic acid (e.g., 266 nm or 278 nm).[10]
-
Injection volume: 20 µL
-
-
Methodology:
-
Prepare a stock solution of calcium 4-aminobenzoate reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Prepare the calcium 4-aminobenzoate sample solution in the mobile phase, filter, and inject it into the HPLC system.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
References
- 1. youtube.com [youtube.com]
- 2. mt.com [mt.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Validation of titration methods | Metrohm [metrohm.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Calcium 4-aminobenzoate and 4-aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological effects of 4-aminobenzoic acid (PABA) and its calcium salt, calcium 4-aminobenzoate. While extensive research has been conducted on PABA, it is important to note that publicly available scientific literature lacks direct comparative studies on the biological activities of calcium 4-aminobenzoate. Therefore, this comparison is based on the established properties of PABA and the theoretical and inferred properties of its calcium salt.
Overview of 4-Aminobenzoic Acid (PABA)
4-Aminobenzoic acid, also known as PABA, is an organic compound that plays several roles in biological systems.[1] It is considered a non-essential nutrient for humans, as it can be synthesized by the gut microbiome.[1] PABA is a precursor for the synthesis of folic acid (vitamin B9) in bacteria, a pathway that is essential for their growth and proliferation.[1] This mechanism is the target of sulfonamide antibiotics, which are structural analogs of PABA.[1] In addition to its role in microbial metabolism, PABA exhibits a range of other biological activities, including UV-filtering, antioxidant, and immunomodulatory effects.[1]
Calcium 4-aminobenzoate: A Salt of PABA
Calcium 4-aminobenzoate is the salt formed from the reaction of 4-aminobenzoic acid with calcium. The formation of a salt can alter the physicochemical properties of a compound, such as its solubility, stability, and bioavailability. In pharmaceuticals, converting an acidic drug into a salt is a common strategy to enhance its dissolution rate and subsequent absorption in the body. While specific data for calcium 4-aminobenzoate is scarce, it is plausible that its salt form could offer improved bioavailability compared to the acidic form of PABA.
A specific biological effect has been observed in the bacterium Vibrio fischeri, where the combination of PABA and calcium was found to induce the formation of cohesive, polysaccharide-dependent biofilms.[2] This suggests a synergistic interaction between PABA and calcium in certain biological contexts.[2]
Comparative Data on Biological Activities
The following table summarizes the known biological activities of 4-aminobenzoic acid. The corresponding data for calcium 4-aminobenzoate is largely unavailable and is noted as such.
| Biological Activity | 4-Aminobenzoic Acid (PABA) | Calcium 4-aminobenzoate |
| Antimicrobial | Acts as a precursor in bacterial folate synthesis; its derivatives have shown antibacterial activity against various strains.[1] | Data not available. Theoretically, it would retain the core activity of the PABA moiety. |
| Antifungal | Exhibits antifungal properties against certain fungal pathogens.[3] | Data not available. The parent compound's antifungal activity suggests potential in this area.[3] |
| UV-Protection | Absorbs UVB radiation, leading to its historical use in sunscreens.[1] | Data not available. The chromophore responsible for UV absorption is part of the PABA structure. |
| Antioxidant | Demonstrates antioxidant properties by scavenging free radicals. | Data not available. |
| Biofilm Formation | In combination with calcium, induces biofilm formation in Vibrio fischeri.[2] | In combination with PABA, induces biofilm formation in Vibrio fischeri.[2] |
| Bioavailability | Readily absorbed from the gastrointestinal tract. | Data not available. Salt formation may potentially enhance bioavailability. |
Signaling Pathways and Logical Relationships
Chemical Relationship
The following diagram illustrates the simple chemical relationship between 4-aminobenzoic acid and calcium 4-aminobenzoate.
Bacterial Folate Synthesis Pathway
This diagram shows the role of PABA in the bacterial folate synthesis pathway, which is a key target for sulfonamide antibiotics.
Hypothetical Experimental Workflow for Bioavailability Assessment
The following workflow outlines a potential experimental design to compare the bioavailability of 4-aminobenzoic acid and calcium 4-aminobenzoate.
Experimental Protocols
Due to the lack of specific experimental data for calcium 4-aminobenzoate, a detailed protocol for an experiment involving this compound cannot be provided. However, a general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like 4-aminobenzoic acid is presented below. This method could be adapted to compare the antimicrobial efficacy of PABA and its calcium salt.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
2. Materials:
-
Test compounds (4-aminobenzoic acid and calcium 4-aminobenzoate)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
3. Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (no antimicrobial agent) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
This protocol provides a framework for a foundational study to begin elucidating the comparative biological effects of calcium 4-aminobenzoate and 4-aminobenzoic acid. Further research, particularly in vivo pharmacokinetic and efficacy studies, is necessary to fully understand the potential advantages of the calcium salt form.
References
Comparative Analysis of the Antimicrobial Activity of Calcium 4-Aminobenzoate and Other Salts: A Guide for Researchers
For Immediate Release
This guide offers a comparative overview of the antimicrobial potential of calcium 4-aminobenzoate alongside other metallic salts of 4-aminobenzoic acid (p-aminobenzoic acid, PABA). It is intended for researchers, scientists, and professionals in drug development seeking to understand the current landscape of research in this area. While direct comparative studies on the antimicrobial efficacy of various 4-aminobenzoate salts are limited in publicly available scientific literature, this document synthesizes existing data on PABA and its derivatives to provide a foundational understanding.
Executive Summary
4-aminobenzoic acid (PABA) is a known antimicrobial agent, and its derivatization into various salts and complexes can modulate this activity. This guide consolidates information on the antimicrobial properties of PABA and its metal salts, including those of alkali and alkaline earth metals. Due to a notable gap in research directly comparing calcium 4-aminobenzoate with other salts in a standardized manner, this guide presents a summary of available data on individual compounds and general methodologies for antimicrobial screening. The information presented herein underscores the necessity for further dedicated research to elucidate the comparative antimicrobial profiles of these compounds.
Data on Antimicrobial Activity
It is established that 4-aminobenzoic acid itself possesses antibacterial properties.[1] The formation of metal complexes with 4-aminobenzoic acid has been shown to enhance its antimicrobial potential. For instance, zinc complexes of PABA have demonstrated increased antimicrobial activity compared to the free acid and ligands.[2] While specific quantitative data for calcium 4-aminobenzoate is absent, the study of other alkaline earth metal complexes suggests that the metallic cation can play a significant role in the overall biological activity of the compound.[1][3]
Table 1: Summary of Antimicrobial Activity Data for 4-Aminobenzoic Acid Derivatives (Illustrative)
| Compound/Derivative | Test Organism(s) | Method | Key Findings | Reference |
| 4-Aminobenzoic Acid (PABA) | Listeria monocytogenes, Salmonella enteritidis, Escherichia coli | MIC Determination | PABA showed greater inhibitory effects than other organic acids, with activity enhanced at lower pH. | [4] |
| Schiff Base Derivatives of PABA | Methicillin-resistant Staphylococcus aureus | MIC Determination | Exhibited antibacterial activity with MIC values from 15.62 µM. | [5][6][7] |
| Zinc Carboxylate Complexes of PABA | Various microbes | Not specified | Enhanced antimicrobial potential in contrast to free 4-aminobenzoic acid. | [2] |
Note: This table is illustrative and does not contain data for a direct comparison of simple salts due to the lack of available studies.
Experimental Protocols
Standardized methods are crucial for evaluating and comparing the antimicrobial activity of chemical compounds. The following are detailed methodologies commonly cited in the literature for assessing the antimicrobial properties of PABA derivatives and other antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Test Compounds: Stock solutions of the 4-aminobenzoate salts are prepared. For poorly soluble compounds, a suitable solvent such as dimethyl sulfoxide (DMSO) is used, ensuring the final solvent concentration in the assay does not inhibit microbial growth.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.
-
Assay Setup (Broth Microdilution): a. Serial two-fold dilutions of the test compounds are made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). b. Each well is then inoculated with the standardized microbial suspension. c. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Well Diffusion Method
This method assesses the ability of a substance to inhibit microbial growth on an agar surface.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly swabbed with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
Result Interpretation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for screening the antimicrobial activity of chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Cellular Impact: A Comparative Analysis of Para-Aminobenzoic Acid (PABA) Derivative Cytotoxicity
For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of para-aminobenzoic acid (PABA) derivatives is crucial for assessing their therapeutic potential and safety. This guide provides a comparative overview of the cytotoxicity of various PABA derivatives, supported by experimental data and detailed methodologies.
PABA, a precursor in the synthesis of folate in bacteria, and its derivatives have found applications ranging from sunscreens to potential therapeutic agents in oncology and other fields.[1][2] However, modifications to the PABA scaffold can significantly alter its biological activity, including its toxicity to mammalian cells. This comparison focuses on the cytotoxic effects of several classes of PABA derivatives, including esters, peptide dendrimers, Schiff bases, and acrylamide analogs.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of selected PABA derivatives against various cancer cell lines. The data highlights the diverse range of potencies, with some derivatives exhibiting significant cytotoxic effects.
| PABA Derivative Class | Specific Derivative(s) | Cell Line(s) | Cytotoxicity Metric (IC50/EC50) | Reference(s) |
| PABA Esters | Octyldimethyl PABA (OD-PABA) Photolysate | Human Mesenchymal Stromal Cells (hMSCs) | EC50: 0.71 (± 0.02) mM | [3] |
| Schiff Bases | Various derivatives | HepG2 (Human Liver Cancer) | IC50 ≥ 15.0 µM | [4] |
| Acrylamide Analogs | Benzamide derivatives | MCF-7 (Human Breast Cancer), HCT-116 (Human Colon Cancer) | IC50: 5.85 µM and 4.53 µM (MCF-7), 28.3 ± 5.1 µM to 21.3 ± 4.1 µM (HCT-116) | [1] |
| Peptide Dendrimers | PABA-terminated dendrimers | Human Melanoma Cells | Proliferation suppression at 100 µM | [5][6] |
Experimental Protocols
The assessment of cytotoxicity for the PABA derivatives listed above involved established in vitro assays. The fundamental principles and methodologies for these key experiments are detailed below.
Neutral Red Assay
This assay was utilized to determine the cytotoxicity of octyldimethyl para-aminobenzoic acid (OD-PABA) and its photoproducts on human mesenchymal stromal cells (hMSCs).[3]
Principle: The neutral red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Methodology:
-
Cell Culture: Human mesenchymal stromal cells (hMSCs) are cultured in appropriate media and conditions.
-
Treatment: Cells are exposed to varying concentrations of the test compounds (OD-PABA and its photoproducts) for a specified duration.
-
Incubation with Neutral Red: The treatment medium is removed, and cells are incubated with a medium containing a non-toxic concentration of neutral red dye.
-
Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted from the viable cells using a destain solution.
-
Quantification: The amount of extracted dye is quantified by measuring the absorbance at a specific wavelength using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to evaluate the cytotoxic activity of acrylamide–PABA analogs against the MCF-7 breast cancer cell line.[7]
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the acrylamide–PABA analogs for a defined period.
-
MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated to allow formazan formation.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm). The intensity of the purple color is indicative of the number of viable cells.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity testing of PABA derivatives.
Some PABA derivatives, such as the acrylamide–PABA analog 4j, have been shown to induce cell death primarily through apoptosis.[7] The following diagram illustrates a simplified apoptotic signaling pathway that could be activated by such compounds.
Caption: Simplified signaling pathway for PABA derivative-induced apoptosis.
Conclusion
The cytotoxicity of para-aminobenzoic acid derivatives is highly dependent on their chemical structure. While PABA itself is largely non-toxic, certain modifications can impart significant cytotoxic and even anti-cancer properties.[1][8] The data presented herein demonstrates that derivatives such as specific Schiff bases and acrylamide analogs show promise as cytotoxic agents against cancer cell lines. Further research is warranted to elucidate the precise mechanisms of action and to optimize the therapeutic index of these compounds for potential clinical applications. The provided experimental protocols serve as a foundation for the continued investigation and comparison of novel PABA derivatives.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]
- 3. Cytotoxic effects of octyldimethyl para-aminobenzoic acid (OD-PABA) and its Photoproducts | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 8. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
The Influence of Calcium Salts on Biofilm Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of biofilm formation is critical. Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), are notoriously resistant to antimicrobial agents and pose significant challenges in clinical and industrial settings. Calcium has been identified as a key environmental signal influencing biofilm development in a variety of bacterial species. This guide provides a comparative analysis of different calcium salts—calcium chloride (CaCl₂), calcium nitrate (Ca(NO₃)₂), and calcium acetate (Ca(CH₃COO)₂) — and their roles in inducing biofilm formation, supported by experimental data and detailed protocols.
Unraveling the Role of Calcium in Biofilm Architecture
Calcium ions (Ca²⁺) play a multifaceted role in the lifecycle of a biofilm. They can act as cross-linking agents, strengthening the EPS matrix by interacting with negatively charged components like polysaccharides and extracellular DNA (eDNA). Furthermore, calcium can function as a second messenger, triggering intracellular signaling cascades that lead to the upregulation of genes involved in biofilm formation. The choice of the calcium salt can influence these processes due to differences in ionic strength and the potential metabolic activity of the anion.
Comparative Analysis of Calcium Salts on Biofilm Formation
While extensive research has highlighted the role of calcium chloride in promoting biofilm formation, direct comparative studies with other calcium salts are less common. The following table summarizes available quantitative data on the effect of different calcium salts on biofilm formation, primarily focusing on the model organisms Pseudomonas aeruginosa and Vibrio species.
| Calcium Salt | Bacterial Species | Concentration | Observed Effect on Biofilm | Quantitative Data (Example) | Reference |
| Calcium Chloride (CaCl₂) ** | Pseudomonas aeruginosa | 10 mM | Increased biofilm thickness and biomass | ~10-fold increase in biofilm thickness | [1] |
| Pseudomonas fluorescens | 1 mmol/L | Increased biofilm biomass | Biofilm thickness increased from 20.0 µm (control) to 40.0 µm | [2] | |
| Vibrio fischeri | 10 mM | Promotes biofilm formation | - | [3] | |
| Pseudomonas sp. ZX01 | 64 mM | 24.7-fold increase in biofilm biomass compared to control | OD₅₉₅ reading | [4] | |
| Calcium Nitrate (Ca(NO₃)₂) | Sporosarcina pasteurii | Not specified | Studied for calcium carbonate precipitation, not directly for biofilm mass. Bacterial growth was observed to be less active compared to calcium lactate. | - | [5] |
| Calcium Acetate (Ca(CH₃COO)₂) ** | Mycobacterium abscessus | 0.25% (v/v) | Essential for calcium carbonate-dependent 3D biofilm structure | - | [6] |
Experimental Protocols: Quantifying Biofilm Formation
The crystal violet assay is a widely used method for quantifying biofilm formation in a microtiter plate format. The following is a generalized protocol that can be adapted for comparing the effects of different calcium salts.
Crystal Violet Biofilm Assay
Objective: To quantify the total biomass of a biofilm formed in the presence of different calcium salts.
Materials:
-
Bacterial culture of interest (e.g., Pseudomonas aeruginosa, Vibrio spp.)
-
Appropriate growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
Sterile 96-well flat-bottom microtiter plates
-
Stock solutions of sterile calcium chloride, calcium nitrate, and calcium acetate
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid solution or 95% ethanol
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Grow an overnight culture of the desired bacterial strain in the appropriate liquid medium at the optimal temperature with shaking. The following day, dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.05).
-
Plate Setup:
-
To the wells of a 96-well microtiter plate, add 180 µL of the diluted bacterial culture.
-
Add 20 µL of the respective sterile calcium salt stock solution to achieve the desired final concentration (e.g., 1 mM, 10 mM, 50 mM). Include a control group with no added calcium salt (add 20 µL of sterile water or medium instead). It is recommended to perform each condition in triplicate or quadruplicate.
-
Include wells with sterile medium only as a negative control for contamination and background staining.
-
-
Incubation: Cover the plate and incubate under static conditions at the optimal growth temperature for the bacterium for a specified period (e.g., 24, 48, or 72 hours).
-
Washing: After incubation, carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. After the final wash, invert the plate and tap it gently on a paper towel to remove any remaining liquid.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with sterile distilled water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature, with gentle agitation if necessary.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 550 and 590 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the negative control wells from the absorbance readings of the experimental wells. The resulting absorbance values are proportional to the amount of biofilm biomass.
Signaling Pathways in Calcium-Induced Biofilm Formation
Calcium ions can act as external signals that are transduced into the bacterial cell, leading to changes in gene expression that favor a biofilm lifestyle. A key player in this process is the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP).
Experimental Workflow for Biofilm Assay
Caption: Workflow for the crystal violet biofilm quantification assay.
Calcium Signaling Pathway in Pseudomonas aeruginosa
In Pseudomonas aeruginosa, calcium has been shown to enhance the production of alginate, a key component of the mucoid biofilm matrix.[1] This process is linked to the regulation of the algD gene. While the precise signaling cascade is complex and involves multiple regulatory proteins, an increase in intracellular calcium can lead to an upregulation of alginate biosynthesis, contributing to a more robust biofilm structure. The second messenger c-di-GMP is also a crucial regulator of the switch between planktonic and biofilm lifestyles in P. aeruginosa. High levels of c-di-GMP generally promote the production of biofilm matrix components and inhibit motility.
Caption: Simplified calcium signaling pathway in P. aeruginosa.
Calcium Signaling Pathway in Vibrio Species
In some Vibrio species, such as Vibrio fischeri, a specific diguanylate cyclase named CasA has been identified as a calcium-responsive sensor.[7] Upon binding calcium, CasA is activated and synthesizes c-di-GMP. This increase in intracellular c-di-GMP levels then promotes the production of cellulose, another important exopolysaccharide, leading to enhanced biofilm formation.
Caption: Calcium signaling via CasA in Vibrio fischeri.
Conclusion
Calcium is a potent inducer of biofilm formation in a range of bacteria. While calcium chloride is the most studied salt, the available evidence suggests that other calcium salts, such as calcium acetate, also play a crucial role in structuring the biofilm matrix, particularly through mineral formation. The choice of calcium salt can influence not only the ionic environment but also the metabolic state of the bacteria, potentially leading to different biofilm architectures and compositions. Further direct comparative studies are needed to fully elucidate the differential effects of various calcium salts. The provided protocols and pathway diagrams offer a foundational framework for researchers to design and interpret experiments aimed at understanding and controlling calcium-induced biofilm formation.
References
- 1. The Cyclic AMP-Vfr Signaling Pathway in Pseudomonas aeruginosa Is Inhibited by Cyclic Di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Chloride Affected Biofilm Formation in Pseudomonas fluorescens as Food Spoilage Bacteria [spkx.net.cn]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Calcium-Mediated Regulation Promotes the Biofilm Formation of Two Novel Pyridine-Degrading Bacteria [frontiersin.org]
- 5. Effects of Calcium Source on Biochemical Properties of Microbial CaCO3 Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium carbonate mineralization is essential for biofilm formation and lung colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-Responsive Diguanylate Cyclase CasA Drives Cellulose-Dependent Biofilm Formation and Inhibits Motility in Vibrio fischeri [agris.fao.org]
Structural Architectures of Aminobenzoate Salts: A Comparative Analysis for Pharmaceutical Development
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between active pharmaceutical ingredients (APIs) and their salt forms is paramount for optimizing drug performance. This guide provides a comprehensive comparison of the structural and physicochemical properties of various aminobenzoate salts, including sodium, potassium, and calcium p-aminobenzoate, alongside the structurally related local anesthetics, benzocaine and procaine. The information presented is supported by established experimental methodologies to facilitate reproducible research.
The conversion of an API into a salt is a common strategy to enhance its solubility, stability, and bioavailability. Aminobenzoic acids, particularly the para-isomer (p-aminobenzoic acid or PABA), are versatile building blocks in medicinal chemistry.[1] Their sodium and potassium salts are used in various therapeutic applications.[2][3] Benzocaine and procaine, ethyl and diethylaminoethyl esters of p-aminobenzoic acid respectively, are widely used local anesthetics whose efficacy is intrinsically linked to their chemical structure.[4] This guide delves into the key structural differentiators of these compounds, providing a foundation for informed decision-making in drug development.
Comparative Analysis of Physicochemical Properties
The choice of the counter-ion in a salt and the esterification of the carboxylic acid group in p-aminobenzoic acid significantly influence the resulting compound's molecular weight, solubility, and other critical parameters. The following table summarizes key physicochemical data for sodium p-aminobenzoate, potassium p-aminobenzoate, calcium p-aminobenzoate, benzocaine, and procaine.
| Property | Sodium p-aminobenzoate | Potassium p-aminobenzoate | Calcium p-aminobenzoate | Benzocaine (Ethyl p-aminobenzoate) | Procaine |
| Molecular Formula | C₇H₆NNaO₂[5] | C₇H₆KNO₂ | C₁₄H₁₂CaN₂O₄ | C₉H₁₁NO₂[6] | C₁₃H₂₀N₂O₂ |
| Molecular Weight ( g/mol ) | 159.12[5] | 175.23 | 312.33 | 165.19[6] | 236.31 |
| CAS Number | 555-06-6[3] | 138-84-1 | 60154-17-8 | 94-09-7 | 59-46-1 |
| General Appearance | - | White to off-white crystalline powder | - | White crystalline powder[6] | - |
| Water Solubility | Soluble | Soluble | - | Sparingly soluble[6] | - |
Structural Elucidation: A Methodological Overview
The precise characterization of the three-dimensional structure of these molecules is crucial for understanding their activity. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and thermal analysis are indispensable for this purpose.
Experimental Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the comprehensive structural analysis of aminobenzoate salts and their derivatives.
Detailed Experimental Protocols
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.
Methodology:
-
Crystal Growth: Grow single crystals of the aminobenzoate salt suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[7] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: Select a high-quality, single crystal with no visible defects under a polarized microscope and mount it on a goniometer head.[8]
-
Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it.[7] The diffracted X-rays are collected on a detector, generating a unique diffraction pattern.[7]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement to obtain the final crystal structure.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure in solution or solid-state by probing the chemical environment of atomic nuclei (e.g., ¹H, ¹³C).
Methodology:
-
Sample Preparation (Solution-State):
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignment.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and peak integrations to determine the molecular structure. For example, the ¹H NMR spectrum of benzocaine shows distinct aromatic peaks, with the doublet at 7.85 ppm and another at 6.62 ppm, which can be assigned to specific protons on the benzene ring.[12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups and characterize chemical bonding within the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[13]
-
Potassium Bromide (KBr) Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the sample in the IR beam and collect the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For instance, the FT-IR spectrum of an aminobenzoate salt would show characteristic peaks for the amino group (N-H stretching), the carboxylate group (C=O stretching), and the aromatic ring.[14]
-
Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability, melting point, and decomposition profile of the aminobenzoate salts.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-10 mg) into an appropriate TGA or DSC pan.
-
Data Acquisition:
-
Thermogravimetric Analysis (TGA): Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and record the change in mass as a function of temperature.[15]
-
Differential Scanning Calorimetry (DSC): Heat the sample and a reference at a constant rate and measure the difference in heat flow between them.
-
-
Data Analysis:
-
The TGA thermogram provides information on decomposition temperatures and the presence of solvates.
-
The DSC thermogram reveals melting points, phase transitions, and enthalpies of these processes. For instance, thermal analysis can differentiate between anhydrous and hydrated forms of a salt.[16]
-
By employing these established analytical techniques, researchers can gain a detailed understanding of the structural and physicochemical properties of various aminobenzoate salts, paving the way for the rational design of more effective and stable pharmaceutical products.
References
- 1. youtube.com [youtube.com]
- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. Sodium 4-aminobenzoate | C7H6NNaO2 | CID 517441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. chegg.com [chegg.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. repositorio.unesp.br [repositorio.unesp.br]
Safety Operating Guide
Proper Disposal of Calcium 4-Aminobenzoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of calcium 4-aminobenzoate, ensuring compliance and minimizing risk.
Summary of Material Hazards
4-Aminobenzoic Acid Hazards:
-
May cause long-lasting harmful effects to aquatic life.[2]
Calcium Salt (Calcium Acetate as a proxy) Hazards:
-
Generally considered non-hazardous.[3]
-
May cause irritation upon contact with skin, eyes, or respiratory system.
-
Decomposes at high temperatures (above 160°C) to produce flammable acetone.[3][4]
Therefore, calcium 4-aminobenzoate should be handled as a substance that can cause skin, eye, and respiratory irritation, may cause allergic skin reactions, and is potentially harmful to the aquatic environment.
Quantitative Data
For clarity, the following table summarizes key quantitative data for the parent compound, 4-aminobenzoic acid, which should be considered when assessing the potential risks of calcium 4-aminobenzoate.
| Property | Value | Source |
| 4-Aminobenzoic Acid | ||
| Melting Point | 186-189 °C | [5] |
| pH | 3.5 (0.5% aqueous solution) | [5] |
| Oral LD50 (mouse) | 2850 mg/kg | [5] |
| Oral LD50 (rabbit) | 1830 mg/kg | [5] |
| Oral LD50 (rat) | >6 g/kg | [5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of calcium 4-aminobenzoate.
References
Essential Safety and Logistical Information for Handling Calcium 4-Aminobenzoate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of calcium 4-aminobenzoate.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling calcium 4-aminobenzoate, based on guidelines for similar compounds.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield should be worn to protect against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing are required to prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if engineering controls are insufficient to maintain exposure below limits, or if irritation is experienced. A particulate filter is recommended for solid dust. |
| Hand Protection | Impervious gloves should be worn. Always wash hands thoroughly with soap and water after handling the compound. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize risks.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood with local exhaust ventilation to minimize dust inhalation.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid generating dust when weighing or transferring the solid material.
-
Contact Avoidance: Do not allow the compound to come into contact with eyes, skin, or clothing.[1][2] Avoid breathing in dust.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2] Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated place.[1][2]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[1]
Disposal Plan
Proper disposal of calcium 4-aminobenzoate and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of waste material in accordance with national and local regulations.
-
It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.
-
Do not mix with other waste; keep chemicals in their original containers.
Container Disposal:
-
Handle uncleaned containers as you would the product itself.
-
Dispose of the container to an approved waste disposal plant.[2]
Environmental Precautions:
-
Avoid releasing the substance into the environment. Do not flush into surface water or the sanitary sewer system.[2]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of calcium 4-aminobenzoate.
Caption: Workflow for Safe Handling and Disposal of Calcium 4-Aminobenzoate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
